molecular formula C9H14N4 B1319067 N-(Piperidin-4-yl)pyrimidin-2-amine CAS No. 69385-85-9

N-(Piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B1319067
CAS No.: 69385-85-9
M. Wt: 178.23 g/mol
InChI Key: HQPSCRCCYZGOIV-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSCRCCYZGOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593241
Record name N-(Piperidin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69385-85-9
Record name N-(Piperidin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)pyrimidin-2-amine, with CAS number 69385-85-9, is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry, as it is present in a variety of biologically active molecules. The 2-aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, while the piperidine group can influence solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and its potential biological activities based on the study of structurally related compounds. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Chemical Properties and Synthesis

This compound is a small molecule with the potential for further chemical modification to explore its structure-activity relationship (SAR).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69385-85-9[1]
Molecular Formula C₉H₁₄N₄Generic
Molecular Weight 178.24 g/mol Generic
Canonical SMILES C1CN(CCC1)C2=NC=CC=N2Generic
InChI Key AOQWLUWWMVCOIE-UHFFFAOYSA-N[2]
Appearance White to off-white solid (predicted)Generic
Solubility Soluble in DMSO and methanol (predicted)Generic
Proposed Synthetic Route

A proposed two-step synthesis starts from the commercially available 2,4-dichloropyrimidine. The first step involves the selective reaction of one of the chloro groups with a protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The second chlorine atom can then be removed via catalytic hydrogenation. Finally, deprotection of the piperidine nitrogen yields the target compound.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_1 tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate 2,4-Dichloropyrimidine->Intermediate_1 DIPEA, n-BuOH, 80 °C tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate->Intermediate_1 Intermediate_2 tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate Intermediate_1->Intermediate_2 H2, Pd/C, Et3N, EtOH Final_Product This compound Intermediate_2->Final_Product TFA, DCM

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Palladium on carbon (10% Pd/C)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.

Step 2: Synthesis of tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add triethylamine (2.0 eq) and a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Potential Biological Activities and Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The combination of a pyrimidine ring and a piperidine moiety in this compound suggests its potential as a scaffold for developing therapeutics targeting a range of biological pathways.

Kinase Inhibition

Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

  • Polo-like Kinase 4 (PLK4) Inhibition: A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. These compounds have shown high inhibitory activity against PLK4 and excellent antiproliferative activity against breast cancer cells.[3]

  • Akt Kinase Inhibition: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been discovered as orally bioavailable and potent inhibitors of Akt kinases.[4][5]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been synthesized as potent CDK2 inhibitors for cancer therapy.[6]

Wnt/β-Catenin Signaling Pathway

A structurally related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoporosis. An agonist of this pathway could have therapeutic potential in conditions requiring tissue regeneration, such as bone fractures.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Frizzled_off Frizzled LRP5/6_off LRP5/6 Dishevelled_off Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta-Catenin_off β-Catenin Destruction_Complex->beta-Catenin_off Phosphorylation Proteasome Proteasome beta-Catenin_off->Proteasome Ubiquitination & Degradation TCF/LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF/LEF_off->Target_Genes_off Wnt Wnt Frizzled_on Frizzled Wnt->Frizzled_on Dishevelled_on Dishevelled Frizzled_on->Dishevelled_on LRP5/6_on LRP5/6 LRP5/6_on->Dishevelled_on Destruction_Complex_inactivated Destruction Complex (Inactivated) Dishevelled_on->Destruction_Complex_inactivated Inhibition beta-Catenin_on β-Catenin (Accumulates) beta-Catenin_nucleus β-Catenin beta-Catenin_on->beta-Catenin_nucleus TCF/LEF_on TCF/LEF beta-Catenin_nucleus->TCF/LEF_on Target_Genes_on Target Gene Transcription ON TCF/LEF_on->Target_Genes_on Agonist N-(Piperidin-4-yl) pyrimidin-2-amine (Potential Agonist) Agonist->Dishevelled_on Hypothesized Activation

Caption: Simplified Wnt/β-catenin signaling pathway and potential point of action for an agonist.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and cell-based assays can be employed.

General Workflow for Biological Screening

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC50 Determination) Hit_Identification->Secondary_Assays Cell-Based_Assays Cell-Based Assays (e.g., Proliferation, Reporter Assay) Secondary_Assays->Cell-Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell-Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the biological screening of novel compounds.
In Vitro Kinase Inhibition Assay (Generic Protocol)

Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing MgCl₂, DTT, BSA)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or phospho-specific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-Catenin Pathway Reporter Gene Assay

Principle: This cell-based assay is used to measure the activation of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the pathway leads to the expression of luciferase, which can be quantified.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TCF/LEF reporter plasmid (e.g., TOPFlash)

  • Control plasmid (e.g., FOPFlash with a mutated TCF/LEF binding site)

  • Transfection reagent

  • Test compound

  • Wnt3a conditioned medium (as a positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TOPFlash (or FOPFlash for control) reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a positive control (Wnt3a conditioned medium) and a vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for the compound.

Data Presentation

While quantitative biological data for this compound is not available in the public domain, the following table presents data for some related 2-aminopyrimidine derivatives to provide a context for potential activity.

Table 2: Biological Activity of Selected 2-Aminopyrimidine Derivatives

Compound/Derivative ClassTarget/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
Pyrimidin-2-amine derivativesPLK4 Inhibition0.0067 µM (for compound 8h)[3]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAkt Kinase Inhibition3-8 nM (for AZD5363)[5]
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2 Inhibition64.42 nM (for compound 7l)[6]
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 Reverse Transcriptase InhibitionEC₅₀ in single-digit nanomolar concentrations[8]
(1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamineWnt/β-catenin AgonistData not specified in abstract[7]

Conclusion

This compound is a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on related 2-aminopyrimidine derivatives, this compound and its analogues are likely to exhibit interesting biological activities, particularly as kinase inhibitors or modulators of key signaling pathways such as the Wnt/β-catenin pathway. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The provided experimental protocols for biological evaluation offer a starting point for researchers to investigate the therapeutic potential of this compound class. Further studies, including synthesis of a focused library of derivatives and comprehensive biological screening, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic amine, N-(Piperidin-4-yl)pyrimidin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating available data, outlining relevant experimental methodologies, and providing visualizations of pertinent concepts.

Core Physicochemical Properties

This compound, a molecule featuring a pyrimidine ring linked to a piperidine moiety, possesses characteristics inherent to both structural components. The following tables summarize the available quantitative data for this compound. It is important to note that much of the publicly available data is predicted through computational models and should be confirmed through experimental validation.

Table 1: General and Structural Information

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 69385-85-9[1]
Molecular Formula C₉H₁₄N₄[2]
Molecular Weight 178.23 g/mol [2]
Canonical SMILES C1CN(CCC1)C2=NC=CC=N2N/A

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 345.3 °C at 760 mmHgN/A
Density 1.158 g/cm³N/A
Flash Point 162.6 °CN/A
XLogP3 0.6N/A
Polar Surface Area (PSA) 49.8 ŲN/A
pKa Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments that can be employed to validate the predicted data for this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for formulation and bioavailability studies.

Methodology: Shake-Flask Method

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the behavior of a drug in physiological environments.

Methodology: Potentiometric Titration

  • A known concentration of this compound is dissolved in water or a co-solvent system.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the amine are equal.

Biological Context and Potential Signaling Pathways

While specific biological targets for this compound are not extensively documented in publicly available literature, the 2-aminopyrimidine scaffold is a common feature in a variety of kinase inhibitors.[3][4][5][6][7][8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

One of the most critical signaling pathways in cancer is the PI3K/Akt pathway, which is frequently activated in various tumors and promotes cell survival, proliferation, and growth. Several inhibitors targeting kinases within this pathway incorporate the 2-aminopyrimidine moiety. Therefore, it is plausible that this compound or its derivatives could exhibit activity towards kinases in this pathway.

Below is a generalized diagram of the PI3K/Akt signaling pathway, which represents a potential, though not confirmed, area of biological activity for compounds with a 2-aminopyrimidine core.

Caption: A representative diagram of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow Start Compound Synthesis and Purification Purity Purity Assessment (HPLC, NMR, MS) Start->Purity MP Melting Point Determination Purity->MP Solubility Solubility Screening Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP/LogD Determination Purity->LogP Data Data Analysis and Property Profiling MP->Data Solubility->Data pKa->Data LogP->Data

Caption: A typical workflow for physicochemical characterization.

References

N-(Piperidin-4-yl)pyrimidin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of N-(Piperidin-4-yl)pyrimidin-2-amine. This compound is a heterocyclic amine that incorporates both a pyrimidine and a piperidine scaffold, structural motifs prevalent in medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of this compound and its common salt form are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₉H₁₄N₄C₉H₁₅ClN₄[1]
Molecular Weight 178.24 g/mol 214.70 g/mol [1]
Exact Mass 178.121841 u214.6952 u[1][2]
CAS Number 69385-85-9950649-10-2[2][3]

Synthesis and Characterization

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from 2-chloropyrimidine and 4-aminopiperidine.

Materials:

  • 2-chloropyrimidine

  • 4-aminopiperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a base such as triethylamine (1.2 equivalents) to the solution.

  • To this stirring mixture, add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, it can be filtered and washed. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum to confirm the presence of signals corresponding to the pyrimidine and piperidine protons, noting their chemical shifts, multiplicities, and integrations.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the proposed structure.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

  • Data Interpretation: Determine the molecular weight by observing the [M+H]⁺ ion in the mass spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. For instance, various substituted piperidinyl-aminopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4][5]

The general mechanism for kinase inhibition by such compounds involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a typical workflow for assessing the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis node_A Compound Synthesis & Purification node_B Target Identification (e.g., Kinase Panel Screening) node_A->node_B node_C Enzymatic Assay (IC50 Determination) node_B->node_C node_D Cell-Based Assay (e.g., Proliferation, Apoptosis) node_C->node_D node_E Pharmacokinetic Studies (ADME) node_D->node_E node_H Lead Optimization node_D->node_H node_F Efficacy Studies (e.g., Xenograft Model) node_E->node_F node_G Toxicology Studies node_F->node_G node_I Preclinical Candidate node_G->node_I node_H->node_A G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate Ligand Growth Factor Ligand->RTK Binds ATP ATP ADP ADP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P Pathway Signaling Cascade (e.g., MAPK/ERK) PhosphoSubstrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits ATP Binding

References

An In-depth Technical Guide on the Core Properties of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the solubility and stability of N-(Piperidin-4-yl)pyrimidin-2-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical considerations based on its structural motifs (aminopyrimidine and piperidine), data from analogous compounds, and detailed experimental protocols for determining these properties.

Introduction

This compound is a heterocyclic compound featuring a pyrimidin-2-amine moiety linked to a piperidine ring. This structural combination is of interest in medicinal chemistry, as both aminopyrimidines and piperidines are common scaffolds in biologically active molecules. Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, impacting its formulation, bioavailability, and shelf-life.

The aminopyrimidine group can participate in hydrogen bonding and may act as a kinase hinge-binder in various signaling pathways. The piperidine ring, with its basic nitrogen atom, significantly influences the compound's physicochemical properties, particularly its aqueous solubility at different pH values.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium. The basic nitrogen on the piperidine ring (with a pKa typically around 8-11) will be protonated in acidic solutions, forming a more soluble salt. The aminopyrimidine moiety is generally considered to have moderate solubility in water and good solubility in polar organic solvents.

Table 1: Predicted and Analogous Solubility Data for this compound

Solvent/MediumPredicted Solubility of this compoundAnalogous Compound Data (Compound and Reference)
Aqueous Buffers
pH 2.0High (due to salt formation)N/A
pH 7.4Low to ModerateHit B (an imidazo[1,2-a]pyridine derivative) showed a thermodynamic solubility of 1.4 µM at pH 7.4.[1]
Organic Solvents
MethanolSoluble2-Aminopyrimidine is readily soluble in alcohol.[2]
EthanolSoluble2-Aminopyrimidine is readily soluble in alcohol.[2]
Dimethyl Sulfoxide (DMSO)SolubleN/A
ChloroformSoluble2-Aminopyrimidine is readily soluble in chloroform.[2]
Non-polar solvents (e.g., Hexane)Poorly SolublePiperidine exhibits limited solubility in nonpolar solvents like hexane.

Stability Profile

The stability of this compound will be influenced by temperature, pH, light, and oxidative conditions. The piperidine ring can be susceptible to oxidation, while the overall molecule may undergo hydrolysis at extreme pH values.

Table 2: Predicted and Analogous Stability Data for this compound

ConditionPredicted Stability ProfileAnalogous Compound Data (Compound and Reference)
Thermal Stability Stable at room temperature. Potential for degradation at elevated temperatures.4-Aminopyridine and 3,4-diaminopyridine oral capsules were stable for at least 1 month at 37°C.[3]
pH Stability Likely more stable at neutral pH. Potential for hydrolysis under strong acidic or basic conditions.Pyrimidin-2-one nucleosides have been synthesized to be acid-stable.
Photostability Potential for photodegradation upon exposure to UV light, a common characteristic of heterocyclic compounds.N/A
Oxidative Stability The piperidine moiety may be susceptible to oxidation.N/A
Plasma/Microsomal Stability Variable, dependent on metabolic pathways.A pyrimidin-2-amine derivative (compound 8h) exhibited high plasma stability (t½ > 289.1 min) and liver microsomal stability (t½ > 145 min).

Note: The predicted stability is based on general chemical principles of the constituent functional groups. Specific degradation pathways and rates for this compound have not been reported in the cited literature.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of solubility and stability, which can be applied to this compound.

This protocol determines the thermodynamic equilibrium solubility.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units of mg/mL or µM.

  • Preparation of Slurry: Add a known mass of this compound to a vial.

  • Solvent Addition: Add a small, measured volume of the organic solvent of interest (e.g., methanol, ethanol, DMSO) to the vial.

  • Dissolution: Stir or vortex the mixture at a constant temperature. Continue adding small, measured volumes of the solvent until the solid is completely dissolved.

  • Calculation: Calculate the solubility based on the mass of the compound and the total volume of solvent required for complete dissolution.

These protocols are based on the International Council for Harmonisation (ICH) guidelines.

4.3.1. Thermal Stability (Accelerated Stability Testing)

  • Sample Preparation: Store accurately weighed samples of the solid compound in controlled environment chambers at elevated temperatures and humidity, as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Data Evaluation: Determine the rate of degradation and predict the shelf-life under normal storage conditions.

4.3.2. pH Stability (Hydrolytic Stability)

  • Sample Preparation: Prepare solutions of the compound in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 4.5, 7.4, 9.0, and 12.0).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) and protect them from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Quantify the remaining parent compound and any major degradation products using HPLC.

  • Data Evaluation: Determine the degradation rate constant and half-life at each pH.

4.3.3. Photostability

  • Sample Preparation: Expose samples of the solid compound and solutions in transparent, photostable containers to a light source that meets ICH Q1B guideline specifications. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control for any changes in physical properties and for assay and purity by HPLC.

  • Data Evaluation: Assess the extent of degradation due to light exposure.

Potential Biological Signaling Pathway

Derivatives of piperidinyl aminopyrimidine have been identified as inhibitors of IκB kinase (IKK-2), a key enzyme in the NF-κB signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and survival. Inhibition of IKK-2 prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

IKK2_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor UpstreamKinases Upstream Kinases (e.g., TAK1) Receptor->UpstreamKinases IKK_Complex_Inactive IKK Complex (Inactive) (IKKα/IKKβ/NEMO) UpstreamKinases->IKK_Complex_Inactive Phosphorylation IKK_Complex_Active IKK Complex (Active) IKK_Complex_Inactive->IKK_Complex_Active IkB_NFkB IκBα NF-κB (p50/p65) IKK_Complex_Active->IkB_NFkB Phosphorylation p_IkB P-IκBα NF-κB (p50/p65) IkB_NFkB->p_IkB Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IkB->Ub_Proteasome NFkB_Active Active NF-κB (p50/p65) Ub_Proteasome->NFkB_Active Release NFkB_Nuclear Active NF-κB NFkB_Active->NFkB_Nuclear Nuclear Translocation Compound N-(Piperidin-4-yl) pyrimidin-2-amine Compound->IKK_Complex_Active Inhibition DNA DNA (κB sites) NFkB_Nuclear->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: IKK-2/NF-κB Signaling Pathway Inhibition.

Conclusion

While specific experimental data on the solubility and stability of this compound are not widely published, its structural components suggest a predictable physicochemical profile. The compound is likely to exhibit pH-dependent aqueous solubility and be susceptible to degradation under harsh conditions. The provided experimental protocols offer a robust framework for researchers to determine these critical properties, which are essential for advancing the development of this and similar molecules. Furthermore, its potential role as an inhibitor of the IKK-2/NF-κB pathway provides a rationale for its investigation in inflammatory diseases and oncology.

References

The Multifaceted Biological Activities of Aminopyrimidine Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of this compound class, with a focus on their anticancer, anti-inflammatory, and neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with their mechanism of action.

Anticancer Activity

Aminopyrimidine piperidine derivatives have shown significant promise as anticancer agents, primarily through their potent inhibition of various protein kinases that are critical for tumor growth and survival.

Kinase Inhibition

1.1.1. IκB Kinase (IKK-2) Inhibition

A significant area of investigation has been the development of aminopyrimidine piperidine compounds as inhibitors of IκB kinase-2 (IKK-2), a key enzyme in the NF-κB signaling pathway.[1] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation and inflammation.[1]

Quantitative Data for IKK-2 Inhibitors

CompoundSubstituent at PiperidinylaminoAromatic SubstituentIKK-2 IC50 (µM)Reference
1 H4-Morpholinosulfonylphenyl>10[1]
2 Methanesulfonyl4-Morpholinosulfonylphenyl2.54[1]
3 Aminosulfonyl4-Morpholinosulfonylphenyl3.21[1]
17 H4-(Piperazin-1-ylsulfonyl)phenyl1.30[1]

1.1.2. Tropomyosin Receptor Kinase A (TrkA) Inhibition

Certain aminopyrimidine derivatives have been identified as potent inhibitors of TrkA, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[2]

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA binds & dimerizes p_TrkA p-TrkA TrkA->p_TrkA autophosphorylation Aminopyrimidine_Piperidine Aminopyrimidine Compound Aminopyrimidine_Piperidine->TrkA inhibits PLCg PLCγ p_TrkA->PLCg PI3K PI3K p_TrkA->PI3K Ras Ras p_TrkA->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival

Quantitative Data for TrkA Inhibitors

CompoundTrkA IC50 (nM)Antiproliferative Activity (KM-12 cells)Reference
C3 6.5Significant inhibition[2]
C4 5.0Not reported[2]
C6 7.0Not reported[2]

1.1.3. Anaplastic Lymphoma Kinase (ALK) and ROS1 Dual Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been developed as dual inhibitors of ALK and ROS1 kinases, which are key drivers in certain types of non-small-cell lung cancer.[3]

Quantitative Data for ALK/ROS1 Dual Inhibitors

CompoundTarget Cell LineIC50 (µM)Enzymatic IC50 (nM)Reference
2e H3122 (ALK-addicted)6.27ALKL1196M: 41.3[3]
2e HCC78 (ROS1-addicted)10.71ROS1G2032R: 104.7[3]
Crizotinib H3122 (ALK-addicted)Not reportedALKL1196M: ~82.6[3]
Crizotinib HCC78 (ROS1-addicted)Not reportedROS1G2032R: 643.5[3]
Antiproliferative Activity and Cell Cycle Arrest

Beyond direct kinase inhibition, aminopyrimidine piperidine compounds exhibit antiproliferative effects by inducing cell cycle arrest and apoptosis. For instance, certain 2,4-diaminopyrimidine derivatives have been shown to cause G2/M cell-cycle arrest in a dose-dependent manner.[4]

Quantitative Data for Antiproliferative Activity

CompoundCell LineIC50 (µM)Comparison to FluorouracilReference
27 HepG2, A549, MDA-MB-231, MCF-7Stronger antitumor activitiesStronger[4]
28 MDA-MB-2317.46Two-fold improvement[4]
28 A54912.78Two-fold improvement[4]

Anti-HIV Activity

A notable therapeutic application of aminopyrimidine piperidine compounds is their potent activity against the Human Immunodeficiency Virus (HIV). These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the reverse transcriptase enzyme crucial for viral replication.

Quantitative Data for Anti-HIV Activity

CompoundActivity vs. Wild-Type HIV-1 (EC50)Activity against Reverse Transcriptase (IC50)Reference
Various derivatives Single-digit nanomolar concentrationsLower than nevirapine[5]

Neurological and Anti-inflammatory Activities

While the primary focus has been on oncology and virology, emerging evidence suggests the potential of aminopyrimidine piperidine derivatives in treating neurological disorders and inflammatory conditions. Their activity as IKK-2 inhibitors inherently links them to anti-inflammatory pathways. Furthermore, some derivatives are being explored for their potential in managing Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyrimidine piperidine compounds.

Kinase Inhibition Assay (General Protocol)

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compound/ Control into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase to Wells Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate to Allow Inhibitor Binding Add_Kinase->Incubate_1 Initiate_Reaction Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_2->Stop_Reaction Read_Signal Read Luminescence/ Fluorescence Signal Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition and IC50 Values Read_Signal->Analyze_Data End End Analyze_Data->End

Detailed Protocol for IKK-2 Kinase Assay:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.6), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • Dilute recombinant human IKK-2 enzyme in the reaction buffer.

    • Prepare a substrate solution containing a biotinylated IκBα peptide and ATP in the reaction buffer.

    • Prepare serial dilutions of the aminopyrimidine piperidine test compounds in DMSO, and then further dilute in the reaction buffer.

  • Assay Procedure:

    • Add the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the diluted IKK-2 enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin for a TR-FRET assay).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight for Cell Adherence Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Test Compounds at Various Concentrations Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) to Dissolve Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrimidine piperidine compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The aminopyrimidine piperidine scaffold represents a versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy against a range of targets in cancer, HIV, and potentially other diseases highlights its importance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and exploit the therapeutic potential of this important class of compounds.

References

N-(Piperidin-4-yl)pyrimidin-2-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a significant "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications, primarily in oncology. Its structural features, especially the 2-aminopyrimidine moiety, allow for critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the role of the natural adenine base of ATP. This guide provides a comprehensive overview of this scaffold, covering its synthesis, mechanism of action, structure-activity relationships, and preclinical data. It includes detailed tables of quantitative data, descriptions of common experimental protocols, and visualizations of key concepts to serve as a resource for professionals in drug discovery and development.

Introduction to the Scaffold

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine ring is a foundational heterocyclic structure found in numerous biologically active compounds and approved drugs. Fused pyrimidine systems, in particular, are highly effective in inhibiting EGFR activity in cancer cells[1].

Within this class, the this compound scaffold has emerged as a versatile and potent core for designing a wide range of kinase inhibitors. Derivatives of this scaffold have shown inhibitory activity against numerous important kinase targets, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinases (CDKs), Protein Kinase B (Akt), Janus Kinase 2 (JAK2), and Aurora Kinases[2][3][4][5][6]. The piperidine group provides a key vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process starting from commercially available pyrimidine and piperidine precursors. While specific routes vary depending on the desired final substitutions, a common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with the amine of a protected piperidine derivative.

A generalized synthetic workflow can be outlined as follows:

  • Preparation of the Pyrimidine Core: This often starts with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. One chlorine is selectively displaced to introduce a key substituent, often through a Suzuki or Buchwald-Hartwig coupling reaction.

  • Coupling with Piperidine: The second chlorine atom is then displaced by the amino group of a suitable piperidine derivative. The piperidine nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc) to ensure regioselectivity.

  • Deprotection and Derivatization: The Boc protecting group is subsequently removed, typically under acidic conditions (e.g., HCl in ethyl acetate), to yield the free piperidine amine. This amine can then be further functionalized if desired.

Alternative strategies may involve building the pyrimidine ring itself from acyclic precursors and incorporating the piperidine moiety at an appropriate stage[2][7].

Mechanism of Action and Target Kinases

The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site of the target kinase. The 2-aminopyrimidine portion of the scaffold is crucial for this activity. It typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site.

The piperidine ring and its substituents extend from this anchor point into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket, allowing for the fine-tuning of potency and selectivity against different kinases[2].

Key Kinase Targets:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a target in cancer therapy. Derivatives of this scaffold have yielded highly potent PLK4 inhibitors[2].

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their overexpression is common in various cancers. The scaffold has been used to develop potent inhibitors of CDK2, CDK4, and CDK6[3][8][9][10].

  • Protein Kinase B (Akt): A key node in the PI3K signaling pathway that promotes cell survival and proliferation. The scaffold has led to the discovery of orally bioavailable Akt inhibitors like AZD5363[4][11][12].

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. The scaffold has been successfully employed to create inhibitors of Aurora A and B[2][6].

  • JAK2/FLT3: Dual inhibitors targeting these kinases have been developed for hematological malignancies[5].

Structure-Activity Relationships (SAR)

The SAR for the this compound scaffold is well-explored, allowing for rational drug design. The molecule can be dissected into three main regions for modification: the pyrimidine core, the piperidine linker, and the terminal substituent.

Caption: Key regions for Structure-Activity Relationship (SAR) modifications.

  • Pyrimidine Core (Region 1): Substitutions on the pyrimidine ring itself can influence electronic properties and interactions within the ATP-binding site. Small groups like methyl or fluorine can enhance potency[13]. Fused ring systems, such as pyrrolo[2,3-d]pyrimidine, are also common and can provide additional interaction points[4][11].

  • Piperidine Linker (Region 2): The piperidine ring acts as a rigid linker, properly orienting the R2 substituent. It also contributes to the overall physicochemical properties, including solubility. In some cases, it can be replaced by a piperazine ring to create new interaction vectors or improve properties[5].

  • R2 Substituent (Region 3): This is the most frequently modified position and is critical for determining potency and selectivity. By varying the group attached to the piperidine, the inhibitor can be tailored to fit the specific topology of a target kinase's active site. Aromatic and heteroaromatic rings are common substituents, often targeting a hydrophobic pocket[13]. Introducing polar groups can improve solubility and pharmacokinetic profiles[2].

Quantitative Data Summary

The following tables summarize the in vitro potency of representative compounds based on the this compound scaffold against various kinase targets.

Table 1: PLK4 and Aurora Kinase Inhibitory Activity

Compound Target Kinase IC50 / Ki Reference
8h PLK4 IC50 = 6.7 nM [2]
3r PLK4 IC50 = 17.4 nM [2]
3b PLK4 IC50 = 31.2 nM [2]
Centrinone PLK4 IC50 = 2.71 nM [2]
VX680 PLK4 Ki = 7.66 nM [2]
VX680 Aurora A/B/C Ki = 0.65/3.36/4.6 nM [2]

| 18 (CYC116) | Aurora A/B | Ki = 8.0 / 9.2 nM |[6] |

Table 2: CDK and Other Kinase Inhibitory Activity

Compound Target Kinase IC50 / Ki Reference
10d CDK4 / CDK6 IC50 = 7.4 / 0.9 nM [3]
7l CDK2/cyclin A2 IC50 = 64.42 nM [8]
15 CDK2 Ki = 5 nM [10]
8d PAK4 IC50 = 60 nM [14]
14j JAK2 / FLT3 IC50 = 27 / 30 nM [5]

| AZD5363 | Akt | Potent (nanomolar) |[4] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

Compound Cell Line(s) IC50 / GI50 Reference
7l MV4-11, HT-29, MCF-7 IC50 = 0.83, 2.12, 3.12 µM [8]
12c UO-31 (Renal) IC50 = 0.87 µM [7]
15 Panel of 13 lines GI50 = 0.127–0.560 μM [10]

| 8h | Breast cancer cells | Excellent activity |[2] |

Pharmacokinetics and Preclinical Data

A significant challenge in drug development is achieving favorable pharmacokinetic (ADME) properties. Early derivatives of this scaffold sometimes suffered from rapid metabolism and low oral bioavailability[11]. However, targeted chemical modifications have successfully addressed these issues.

  • Improved Stability and Bioavailability: For example, compound 8h, a PLK4 inhibitor, exhibited high stability in both plasma (t½ > 289.1 min) and liver microsomes (t½ > 145 min)[2]. The Akt inhibitor AZD5363 was optimized to have good preclinical DMPK properties, leading to its advancement as a clinical candidate[4]. Other series have reported oral bioavailabilities of over 50% in rat models[15].

  • In Vivo Efficacy: Several compounds have demonstrated significant anti-tumor activity in preclinical xenograft models. Orally administered AZD5363 led to the inhibition of tumor growth in a breast cancer model[4]. Similarly, other optimized Akt inhibitors strongly inhibited the growth of human tumor xenografts in mice at well-tolerated doses[11][12].

Key Experimental Protocols

The evaluation of novel kinase inhibitors involves a standard cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase.

  • Principle: Recombinant kinase enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled ³³P-ATP), and the test compound at various concentrations.

  • Procedure:

    • The kinase reaction is initiated in a buffer solution containing the enzyme, substrate, MgCl₂, and ATP.

    • The test compound, dissolved in DMSO, is added to the reaction mixture.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection: Quantification can be achieved by measuring incorporated radioactivity (for ³³P-ATP), using phosphorylation-specific antibodies in an ELISA format, or through fluorescence/luminescence-based ATP consumption assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Principle: The assay quantifies the total number of viable cells after a period of drug exposure.

  • Procedure:

    • Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound across a range of concentrations for a specified duration (typically 72 hours).

    • A viability reagent is added. For an MTT assay, this is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. For an SRB assay, sulforhodamine B dye binds to total cellular protein.

    • The colored product is solubilized and the absorbance is read using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls. IC50 or GI50 values are then calculated.

Target Engagement and Pathway Modulation (Western Blot)

This assay confirms that the inhibitor affects its intended target within the cell.

  • Principle: Western blotting is used to measure the phosphorylation status of the target kinase or its downstream substrates.

  • Procedure:

    • Cells are treated with the test compound for a short period (e.g., 1-4 hours).

    • Cells are lysed, and protein concentrations are normalized.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-Akt) and the total protein.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

  • Analysis: A reduction in the phosphorylated protein signal in treated cells indicates successful target engagement and pathway inhibition[4].

Visualized Workflows and Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a kinase inhibitor based on the this compound scaffold.

A Scaffold Selection & Library Design B Chemical Synthesis of Analogues A->B Design C In Vitro Kinase Screening (IC50) B->C Test D Cell-Based Proliferation Assays (GI50) C->D Validate Hits E SAR Analysis & Lead Optimization D->E Analyze Data F In Vitro ADME & Toxicology D->F Select Leads E->B Iterate Design G In Vivo PK Studies F->G Profile Leads H In Vivo Efficacy (Xenograft Models) G->H Test in vivo I Preclinical Candidate Selection H->I Final Selection RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Downstream Cell Survival & Proliferation AKT->Downstream Promotes INHIBITOR Scaffold-Based Akt Inhibitor INHIBITOR->AKT mTOR->Downstream

References

In Vitro Mechanism of Action of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives as Polo-like Kinase 4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

While the specific in vitro mechanism of action for the parent compound N-(Piperidin-4-yl)pyrimidin-2-amine is not extensively documented in publicly available literature, a series of its derivatives have been synthesized and characterized as potent inhibitors of Polo-like kinase 4 (PLK4). This guide will focus on the in vitro mechanism of action of these derivatives, using compound 8h from a key study as a representative example to illustrate the core biological activities and experimental methodologies.[1]

Core Mechanism of Action: PLK4 Inhibition

This compound derivatives, such as compound 8h, function as ATP-competitive inhibitors of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[2][3][4][5] By binding to the ATP-binding pocket of the PLK4 kinase domain, these compounds block its enzymatic activity, preventing the phosphorylation of downstream substrates necessary for the formation of new centrioles.[6]

The dysregulation and overexpression of PLK4 are linked to abnormal centrosome numbers, which can lead to genomic instability and tumorigenesis.[3][6][7] Consequently, inhibiting PLK4 is a promising therapeutic strategy in oncology.[2][3][7] The inhibition of PLK4 by these compounds leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6]

PLK4 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PLK4 in centriole duplication and the inhibitory action of the this compound derivative.

PLK4_Pathway cluster_G1_S G1/S Phase Transition cluster_S_Phase S Phase - Centriole Duplication CEP192 CEP192 PLK4_inactive PLK4 (Inactive) CEP192->PLK4_inactive Recruits CEP152 CEP152 CEP152->PLK4_inactive Recruits PLK4_active PLK4 (Active) PLK4_inactive->PLK4_active Autophosphorylation (Activation) STIL STIL PLK4_active->STIL Phosphorylates & Activates SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates Inhibitor This compound Derivative (e.g., Compound 8h) Inhibitor->PLK4_active Inhibits ATP Binding

Caption: PLK4-mediated centriole duplication and its inhibition.

Quantitative Data: In Vitro Potency

The in vitro efficacy of these compounds is determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundPLK4 IC50 (μM)
8h 0.0067 [1]
3b0.0312[1]
3r0.0174[1]
3u0.0714[1]
3v0.313[1]
CompoundMCF-7 IC50 (μM)BT474 IC50 (μM)MDA-MB-231 IC50 (μM)
8h 0.011 ± 0.001 0.029 ± 0.003 0.015 ± 0.002

Data for Tables 1 and 2 are sourced from a study on novel pyrimidin-2-amine derivatives.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings.

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Objective: To determine the IC50 value of a test compound against PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate (e.g., a suitable peptide or protein like STIL)

  • ATP

  • Test compound (e.g., Compound 8h)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij-35)[8]

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in Assay Buffer to the desired final concentrations.

  • Reaction Setup: a. To the wells of a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control). b. Add 5 µL of a 2X kinase/substrate solution (containing PLK4 and its substrate in Assay Buffer). c. Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction: a. Add 2.5 µL of a 4X ATP solution (in Assay Buffer) to all wells to initiate the reaction. The final volume should be 10 µL. b. Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. b. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data with respect to the positive control (DMSO only, 100% activity) and negative control (no ATP, 0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Objective: To determine the anti-proliferative IC50 value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Plating Dispense Compound, Kinase, and Substrate to 384-well Plate Compound_Prep->Plating Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plating Initiation Add ATP to Initiate Reaction Plating->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Deplete ATP Incubation->Termination Detection Add Detection Reagent (Generate Signal) Termination->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Processing Normalize Data Read_Plate->Data_Processing IC50_Calc Plot Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Calc

References

Commercial Suppliers and Technical Guide for N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives represent a versatile scaffold with significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and insights into the compound's biological activities and associated experimental protocols.

Commercial Availability

A number of chemical suppliers offer this compound and its hydrochloride salt. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
CymitQuimica This compound hydrochloride950649-10-2C₉H₁₅ClN₄214.70>95%Various quantities available.[1]
JHECHEM CO LTD This compound393473-52-8C₉H₁₄N₄178.23Not specifiedAvailable on ECHEMI.[2]
Aladdin This compound393473-52-8C₉H₁₄N₄178.23>98%Available on Chemsrc.com.[3][4]
Laibo Chem This compound hydrochloride950649-10-2C₉H₁₅ClN₄214.70Not specifiedVarious package sizes offered.[5]
Alchem Pharmtech This compound69385-85-9Not specifiedNot specifiedNot specifiedCustom synthesis may be available.[6]

Physicochemical Properties

The core compound, this compound, possesses the following general properties:

PropertyValue
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.23 g/mol [3]
Boiling Point 345.3 ± 52.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]

Biological Activity and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, highlighting its importance as a privileged scaffold in drug discovery.

As EGFR Inhibitors for Non-Small Cell Lung Cancer

Certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M/L858R mutant, which is associated with resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). These compounds have shown the ability to suppress the proliferation of cancer cell lines such as H1975.

As HIV-1 Reverse Transcriptase Inhibitors

Novel series of piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated significant activity against wild-type HIV-1 and some drug-resistant strains.

As Modulators of Wnt/β-Catenin Signaling

A derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway. This compound has shown potential in increasing bone formation rate, suggesting its utility in treating bone disorders.

As CDK4 and AMPK Inhibitors

A multikinase inhibitor based on a pyridopyrimidine scaffold, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase (AMPK). This compound induces apoptosis in tumor cells, indicating its potential as an anticancer agent.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating derivatives of this compound.

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. For example, the synthesis of 2,4-disubstituted pyrimidine derivatives can be achieved by reacting a di-chlorinated pyrimidine with an appropriate amine, followed by a second substitution with a different amine or other nucleophile.

Experimental Workflow: General Synthesis

G start Start with 2,4-dichloropyrimidine amine1 React with N-Boc-piperidin-4-amine start->amine1 SNA_r intermediate Intermediate: 2-chloro-4-(N-Boc-piperidin-4-ylamino)pyrimidine amine1->intermediate amine2 React with desired aniline/amine intermediate->amine2 SNA_r product_boc Boc-protected final product amine2->product_boc deprotection Deprotection (e.g., TFA in DCM) product_boc->deprotection final_product Final Product: This compound derivative deprotection->final_product

Caption: General synthesis workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay (e.g., EGFR, CDK4)
  • Enzyme and Substrate Preparation : Recombinant human EGFR or CDK4/Cyclin D1 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in kinase assay buffer.

  • Compound Dilution : The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction : The enzyme, substrate, and test compound are incubated together in the presence of ATP at an appropriate concentration (often near the Km for ATP).

  • Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

G prep Prepare enzyme, substrate, and ATP incubation Incubate enzyme, substrate, compound, and ATP prep->incubation dilution Serially dilute test compound dilution->incubation detection Detect phosphorylation (e.g., Luminescence) incubation->detection analysis Calculate % inhibition and IC50 detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding : Cancer cells (e.g., H1975 for EGFR inhibitors) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

HIV-1 Reverse Transcriptase Assay
  • Enzyme and Template/Primer : Recombinant HIV-1 reverse transcriptase and a template/primer (e.g., poly(rA)/oligo(dT)) are used.

  • Reaction Mixture : The enzyme is incubated with the test compound in a reaction buffer containing the template/primer and dNTPs (one of which is typically labeled, e.g., ³H-dTTP).

  • Reaction and Termination : The reaction is allowed to proceed at 37°C and then stopped (e.g., by adding cold trichloroacetic acid).

  • Quantification : The amount of incorporated labeled nucleotide is quantified, typically by scintillation counting after filtering the reaction mixture.

  • Data Analysis : The IC₅₀ value is calculated from the dose-response curve of the compound's inhibitory activity.

Signaling Pathways

The versatility of the this compound scaffold is evident from its interaction with multiple key signaling pathways implicated in disease.

EGFR Signaling Pathway

EGFR signaling is crucial for cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Inhibitors based on the this compound scaffold can block the ATP binding site of the EGFR kinase domain, thereby preventing these downstream signaling events.

Diagram: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits Kinase Activity

Caption: Inhibition of EGFR signaling by a derivative of this compound.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Wnt binding to its receptor complex inhibits this degradation, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression. Agonists based on the this compound scaffold can promote the stabilization of β-catenin, leading to the activation of this pathway.

Diagram: Wnt/β-Catenin Signaling Pathway Activation

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Agonist This compound Derivative (Agonist) Agonist->Frizzled Promotes Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Leads to Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Activation of the Wnt/β-catenin pathway by an this compound derivative.

This technical guide provides a foundational understanding of this compound for research and development purposes. The versatility of this chemical scaffold, underscored by its diverse biological activities, makes it a valuable starting point for the design of novel therapeutics. Researchers are encouraged to consult the primary literature for more detailed information on specific derivatives and their applications.

References

N-(Piperidin-4-yl)pyrimidin-2-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-(piperidin-4-yl)pyrimidin-2-amine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating notable potential as a versatile backbone for the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic applications of derivatives based on this scaffold, with a focus on their role in targeting key kinases involved in cancer and inflammation.

Biological Activity and Quantitative Data

Derivatives of this compound have been extensively explored as inhibitors of several crucial kinases, including IKK-2, PLK4, and Akt. The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of selected derivatives from the literature.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (µM)Cell-Based Assay IC50 (µM)Cancer Cell LineReference
17 IKK-21.30--[1]
3b PLK40.0312--[2]
3r PLK40.0174--[2]
3u PLK40.0714--[2]
3v PLK40.313--[2]
8h PLK40.0067-MCF-7, BT474, MDA-MB-231[2]
10h AKT10.02433.7PC-3[3]
GSK690693 AKT1-14.1PC-3[3]

Table 2: Pharmacokinetic Properties of a PLK4 Inhibitor Derivative (Compound 8h)

ParameterValueReference
Plasma Stability (t½)> 289.1 min[2]
Liver Microsomal Stability (t½)> 145 min[2]

Key Signaling Pathways and Mechanism of Action

This compound derivatives primarily exert their therapeutic effects by inhibiting key kinases in crucial signaling pathways implicated in cell proliferation, survival, and inflammation.

IKK-2 and the NF-κB Signaling Pathway

I-kappa B kinase 2 (IKK-2) is a central kinase in the canonical NF-κB signaling pathway.[1] Inhibition of IKK-2 by derivatives of this compound blocks the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[1][4]

G IKK-2 Inhibition of the NF-κB Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex activates IKK2 IKK-2 IkB IκB IKK2->IkB phosphorylates IkB->IkB degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression promotes Inhibitor This compound Derivative Inhibitor->IKK2 inhibits

Caption: Inhibition of IKK-2 by this compound derivatives.

Akt/PKB Signaling Pathway

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the PI3K/Akt signaling pathway, which regulates cell survival, proliferation, and metabolism.[3] Derivatives of this compound have been developed as potent Akt inhibitors, thereby promoting apoptosis in cancer cells.[3]

G Akt Inhibition in the PI3K/Akt Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates Inhibitor This compound Derivative Inhibitor->Akt inhibits G Experimental Workflow for Kinase Inhibitor Development Synthesis Scaffold Synthesis and Library Generation HTS High-Throughput Screening (Biochemical Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt PK Pharmacokinetic Studies (In Vitro ADME) Lead_Opt->PK In_Vivo In Vivo Efficacy and Toxicology Studies PK->In_Vivo

References

The Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Aminopyrimidine-Based Drugs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pivotal role the aminopyrimidine scaffold has played in the development of a wide array of therapeutic agents. From its early beginnings in antimicrobial research to its current prominence in targeted cancer therapy, the aminopyrimidine core has proven to be a versatile and highly valuable pharmacophore. This document delves into the history of its discovery, details key experimental protocols for its derivatization and evaluation, presents quantitative data for prominent drug candidates, and visualizes the intricate signaling pathways these molecules modulate.

A Legacy of Discovery: The Historical Trajectory of Aminopyrimidine-Based Drugs

The journey of aminopyrimidine-based drugs began in the mid-20th century, with early investigations focusing on their potential as antimicrobial agents. A significant milestone in this era was the discovery of diaminopyrimidines as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. This led to the development of trimethoprim, which, in combination with sulfamethoxazole, became a highly successful antibacterial agent. This early success highlighted the ability of the pyrimidine scaffold to mimic endogenous molecules and interact with specific biological targets.

The true explosion in the therapeutic application of the aminopyrimidine core, however, came with the advent of targeted cancer therapy and the rise of kinase inhibitors. The structural resemblance of the 2-aminopyrimidine moiety to the adenine ring of ATP made it an ideal scaffold for designing molecules that could competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity. This realization opened the floodgates for the development of a multitude of kinase inhibitors targeting key drivers of cancer cell proliferation and survival.

One of the most iconic examples is Imatinib , a landmark drug in targeted cancer therapy. While technically a 2-aminopyrimidine derivative, its development showcased the power of targeting specific kinases like BCR-Abl in chronic myeloid leukemia. This success spurred further exploration of the aminopyrimidine scaffold, leading to the discovery of potent inhibitors of other critical kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs). The evolution of the 4-aminopyrazolopyrimidine scaffold is a testament to the iterative process of drug discovery, where initial hits are systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[1] Today, several FDA-approved drugs, such as Ibrutinib (a BTK inhibitor) and Palbociclib (a CDK4/6 inhibitor), feature the aminopyrimidine core, solidifying its status as a "privileged scaffold" in medicinal chemistry.[2]

Quantitative Analysis of Aminopyrimidine-Based Drug Candidates

The following tables summarize key quantitative data for a selection of aminopyrimidine-based compounds, highlighting their potency against various biological targets.

Compound/DrugTarget(s)IC50/EC50Cell Line(s)Reference
Imatinib BCR-Abl, c-Kit, PDGFR~250-1000 nMVarious CML and GIST cell lines[3]
Ibrutinib BTK0.5 nMIn vitro kinase assay[1]
Palbociclib CDK4, CDK611 nM, 16 nMIn vitro kinase assay[2]
Ribociclib CDK4, CDK610 nM, 39 nMIn vitro kinase assay[2]
Abemaciclib CDK4, CDK62 nM, 10 nMIn vitro kinase assay[2]
Compound 24 β-glucuronidase2.8 ± 0.10 µMIn vitro enzyme assay[2]
Compound 13g BACE11.4 µMFluorescence resonance energy transfer assayNot specified in provided text
Compound X43 LSD10.89 µMIn vitro enzyme assayNot specified in provided text
RDS 3442 derivative 2a N/A4-8 µMGlioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, colon cancer cell linesNot specified in provided text
Compound 4 BRD4, PLK10.029 µM, 0.094 µMIn vitro kinase assayNot specified in provided text
Compound 7 BRD4, PLK10.042 µM, 0.02 µMIn vitro kinase assayNot specified in provided text
Compound 8e CDK9, HDAC188.4 nM, 168.9 nMIn vitro kinase assay[4]
Compound 9e FLT3, HDAC1, HDAC330.4 nM, 52.4 nM, 14.7 nMIn vitro kinase assay[4]

Key Experimental Protocols

The development of aminopyrimidine-based drugs relies on a suite of well-established experimental protocols for their synthesis, purification, and biological characterization.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with guanidine or a substituted guanidine. The specific substituents on the starting materials determine the final substitution pattern on the pyrimidine ring.

Example Protocol for Synthesis of 2-Amino-4,6-disubstituted Pyrimidines:

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or potassium carbonate (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine derivative.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of a compound against a specific kinase, in vitro kinase assays are routinely performed. These assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase in the presence and absence of the inhibitor.

Example Protocol for a Generic Kinase Inhibition Assay:

  • Reagents: Recombinant kinase, substrate peptide (often biotinylated), ATP (with a radiolabel like ³²P or ³³P, or using a non-radioactive detection method like fluorescence polarization or luminescence), kinase buffer, and the test compound at various concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the kinase buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the biotinylated substrate on a streptavidin-coated plate and measuring the incorporated radioactivity. For non-radioactive assays, various detection methods are available based on specific antibodies or changes in fluorescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

To assess the effect of a compound on cell viability and proliferation, the MTT assay is a widely used colorimetric method.

Example Protocol for an MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aminopyrimidine-based drug for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by aminopyrimidine-based drugs and a typical workflow for their discovery and development.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Aminopyrimidine_Inhibitor Aminopyrimidine-based EGFR Inhibitor Aminopyrimidine_Inhibitor->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and its inhibition by aminopyrimidine-based drugs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib (Aminopyrimidine-based) Ibrutinib->BTK IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ / PKC IP3_DAG->Calcium_PKC NFkB_AP1 NF-κB / AP-1 Calcium_PKC->NFkB_AP1 Cell_Survival B-Cell Proliferation and Survival NFkB_AP1->Cell_Survival

Caption: BTK signaling pathway and its inhibition by Ibrutinib.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead (Aminopyrimidine Scaffold) Screening->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval and Market Launch Clinical->Approval

Caption: A typical drug discovery workflow for aminopyrimidine-based drugs.

References

Methodological & Application

Synthesis Protocol for N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

N-(Piperidin-4-yl)pyrimidin-2-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyrimidine ring linked to a piperidine scaffold, is present in a number of kinase inhibitors and other therapeutic agents. The protocol described herein outlines a reliable and efficient method for the synthesis of this compound via reductive amination of 2-aminopyrimidine and tert-butyl 4-oxopiperidine-1-carboxylate, followed by deprotection of the Boc-protecting group. This two-step process offers good yields and a straightforward purification procedure, making it suitable for both small-scale and larger-scale preparations in a research or drug development setting. The purity and identity of the final product are confirmed by standard analytical techniques.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

This initial step involves the reductive amination of a protected piperidone with 2-aminopyrimidine to form the C-N bond.

Materials:

  • 2-Aminopyrimidine

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of 2-aminopyrimidine (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 eq) in dichloroethane (DCE, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

  • tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepReactant 1Reactant 2ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-Aminopyrimidinetert-Butyl 4-oxopiperidine-1-carboxylateNaBH(OAc)₃, Acetic AcidDCERT1685>95
2tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate-TFADCMRT392>98

Visualizations

Synthesis_Workflow Reactants1 2-Aminopyrimidine + tert-Butyl 4-oxopiperidine-1-carboxylate Reaction1 Reductive Amination (NaBH(OAc)3, AcOH, DCE) Reactants1->Reaction1 Purification1 Work-up & Purification (Column Chromatography) Reaction1->Purification1 Intermediate tert-Butyl 4-(pyrimidin-2-ylamino) piperidine-1-carboxylate Reaction2 Boc Deprotection (TFA, DCM) Intermediate->Reaction2 Purification1->Intermediate Purification2 Work-up & Purification (Recrystallization) Reaction2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthesis workflow for this compound.

Application Notes and Protocols: Buchwald-Hartwig Amination for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly indispensable in the synthesis of aminopyrimidines, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The pyrimidine core is a fundamental component of numerous drugs, including kinase inhibitors used in oncology, highlighting the importance of efficient synthetic routes to its derivatives.[1][4]

These application notes provide a detailed overview, experimental protocols, and key data for the successful application of the Buchwald-Hartwig amination in the synthesis of diverse pyrimidine libraries for drug discovery and development.

Core Concepts and Advantages

The Buchwald-Hartwig amination of halo- or triflyloxy-pyrimidines offers several advantages over traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr).[2] Key benefits include:

  • Broad Substrate Scope: A wide variety of amines, including primary and secondary, aliphatic and aromatic, can be coupled with various substituted halopyrimidines.[2][5]

  • High Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on both the pyrimidine and amine coupling partners.[2]

  • Excellent Regioselectivity: In polyhalogenated pyrimidines, the reaction can be tuned to achieve selective amination at a specific position, often with high regioselectivity.[6]

  • Good to Excellent Yields: The reaction typically provides moderate to good yields of the desired aminopyrimidine products.[1]

Key Reaction Components and Optimization

Successful Buchwald-Hartwig amination relies on the careful selection and optimization of several key components:

  • Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)2, Pd2(dba)3, and preformed palladium-ligand complexes being common choices.[4][7][8]

  • Phosphine Ligand: The choice of ligand is critical for reaction efficiency and scope. Bulky, electron-rich phosphine ligands are generally preferred. Common examples include Xantphos, BINAP, dppf, and various Buchwald-type biarylphosphine ligands.[1][4][5][7]

  • Base: A stoichiometric amount of base is required to facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[1][4][9] The choice of base can influence the reaction outcome and should be optimized for specific substrates.

  • Solvent: Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation. Toluene, dioxane, and THF are frequently used.[1][4][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various pyrimidine substrates.

Table 1: Amination of 2-Chloropyrimidines

Pyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4-(pyridin-3-yl)pyrimidineAnilinePdCl2(PPh3)2 (10)Xantphos (15)NaOtBu (1.4)TolueneReflux1282[1]
2-Chloro-4-(pyridin-3-yl)pyrimidine4-FluoroanilinePdCl2(PPh3)2 (10)Xantphos (15)NaOtBu (1.4)TolueneReflux1231[1]
2-Chloro-4-(pyridin-3-yl)pyrimidine4-MethoxyanilinePdCl2(PPh3)2 (10)Xantphos (15)NaOtBu (1.4)TolueneReflux1227[1]

Table 2: Amination of 4-Chloropyrimidines

Pyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineMorpholinePd(OAc)2 (1)PPh3 (1)Cs2CO3 (2)Toluene801695 (C4-amination)[6]
6-Aryl-2,4-dichloropyrimidinePiperidinePd(OAc)2 (1)PPh3 (1)Cs2CO3 (2)Toluene801692 (C4-amination)[6]

Table 3: Amination of Bromopyrimidines

Pyrimidine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2,4-dichloropyrimidineAnilineNot specifiedNot specifiedDIPEAIsopropanolNot specifiedNot specifiedNot specified[4]
5-BromopyrimidineMorpholinePd2(dba)3 (1)2-(Dicyclohexylphosphino)biphenyl (4)NaOtBu (1.4)Toluene1001885[5]
5-BromopyrimidineAnilinePd2(dba)3 (1)2-(Dicyclohexylphosphino)biphenyl (4)NaOtBu (1.4)Toluene1001890[5]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyrimidines [1]

This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.

Materials:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine

  • Substituted aniline

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add the 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv), the substituted aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.10 equiv), and Xantphos (0.15 equiv).

  • Add anhydrous toluene to the flask.

  • The reaction mixture is then heated to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol 2: General Procedure for the Regioselective Amination of 2,4-Dichloropyrimidines [6]

This protocol is adapted for the selective C4-amination of 6-aryl-2,4-dichloropyrimidines.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate [Pd(OAc)2]

  • Triphenylphosphine (PPh3)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with 6-aryl-2,4-dichloropyrimidine (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.01 equiv), and triphenylphosphine (0.01 equiv).

  • Add anhydrous toluene, followed by the secondary amine (1.1 equiv).

  • Seal the reaction vessel and heat the mixture to 80 °C with stirring.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate in vacuo.

  • The resulting residue can be purified by silica gel chromatography to yield the C4-aminated product.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the application of Buchwald-Hartwig amination for pyrimidine synthesis in a drug discovery context.

G cluster_0 Synthesis Phase cluster_1 Drug Discovery Phase start Halogenated Pyrimidine reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) start->reaction amine Amine Building Block amine->reaction purification Purification (Chromatography, Crystallization) reaction->purification library Aminopyrimidine Library purification->library screening High-Throughput Screening library->screening Diverse Scaffolds hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Experimental workflow for pyrimidine library synthesis and its application in drug discovery.

G reagents Halopyrimidine + Amine outcome Yield & Purity of Aminopyrimidine reagents->outcome Substrate Scope catalytic_system Pd Precatalyst + Ligand + Base catalytic_system->outcome Catalyst Efficiency conditions Solvent + Temperature + Time conditions->outcome Reaction Kinetics

Caption: Logical relationship of key parameters influencing the outcome of Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA.[1] This biological significance has established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry, leading to a vast number of therapeutic agents.[1][2] Nucleophilic Aromatic Substitution (SNAr) on activated heteroaryl chlorides, such as 2-chloropyrimidine, is a cornerstone reaction for accessing a diverse array of functionalized pyrimidines.

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[3] 2-Chloropyrimidine is particularly reactive, estimated to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions.[4] This high reactivity allows for facile substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions. The resulting 2-substituted pyrimidines are key intermediates and core components of numerous drugs with applications as anticancer agents (e.g., kinase inhibitors), antivirals, and antimicrobials.[2][5][6][7]

This document provides an overview of the SNAr reaction on 2-chloropyrimidine, including its mechanism, applications, detailed experimental protocols, and quantitative data for various transformations.

Reaction Mechanism: Addition-Elimination

The SNAr reaction of 2-chloropyrimidine proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine, which is activated by the adjacent ring nitrogens. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The overall reaction is a substitution of the chlorine atom with the incoming nucleophile.

Figure 1: General mechanism of SNAr on 2-chloropyrimidine.

Applications in Drug Discovery

The 2-aminopyrimidine moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates, particularly in oncology. Its ability to form critical hydrogen bond interactions with protein kinase hinges makes it an ideal scaffold for kinase inhibitors.

Key Therapeutic Areas:

  • Anticancer Agents: Many kinase inhibitors targeting EGFR, CDK, and other kinases in cancer signaling pathways incorporate the 2-aminopyrimidine structure.[2][5] Marketed drugs like Imatinib, a BCR-Abl inhibitor, and Palbociclib, a CDK4/6 inhibitor, feature this core.[5]

  • Antimicrobial and Antiviral Agents: Pyrimidine derivatives have shown a broad spectrum of activity against various pathogens.[6][7]

  • CNS Disorders: Certain pyrimidine-based compounds have been investigated for their potential in treating neurological disorders.[2]

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds ATP ATP ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Activates ATP->Receptor Binds to Active Site Substrate_P Phosphorylated Substrate Substrate->Substrate_P Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Inhibitor 2-Aminopyrimidine Kinase Inhibitor Inhibitor->Receptor Competes with ATP Block X Workflow Start Start Reagents Combine 2-Chloropyrimidine, Nucleophile, Base, & Solvent in Reaction Vessel Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Monitor by TLC Reagents->Reaction Workup Aqueous Workup (e.g., add H₂O or NaHCO₃ soln) Reaction->Workup Extraction Extract Product with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate, and Purify (Crystallization or Chromatography) Extraction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Large-Scale Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the protection of 4-aminopiperidine, followed by a nucleophilic aromatic substitution reaction with 2-chloropyrimidine, and subsequent deprotection. This protocol is designed to be scalable and efficient, making it suitable for industrial production.

Introduction

This compound is a versatile building block in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications. Its synthesis on a large scale requires a robust and reproducible process that ensures high yield and purity. The protocols outlined below are based on established chemical principles for the formation of 2-aminopyrimidine and 4-aminopiperidine derivatives and have been adapted for large-scale production.

Overall Synthesis Scheme

The large-scale synthesis of this compound can be logically divided into three main stages: preparation of a protected 4-aminopiperidine intermediate, coupling with 2-chloropyrimidine, and the final deprotection step.

G cluster_0 Stage 1: Preparation of Intermediate A cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Deprotection and Isolation 4-Aminopiperidine 4-Aminopiperidine Protection Protection 4-Aminopiperidine->Protection tert-Butyl 4-aminopiperidine-1-carboxylate (Intermediate A) tert-Butyl 4-aminopiperidine-1-carboxylate (Intermediate A) Protection->tert-Butyl 4-aminopiperidine-1-carboxylate (Intermediate A) Intermediate A tert-Butyl 4-aminopiperidine-1-carboxylate Coupling Coupling Intermediate A->Coupling 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Coupling tert-Butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate (Intermediate B) tert-Butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate (Intermediate B) Coupling->tert-Butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate (Intermediate B) Intermediate B tert-Butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate Deprotection Deprotection Intermediate B->Deprotection This compound (Final Product) This compound (Final Product) Deprotection->this compound (Final Product) Purification Purification This compound (Final Product)->Purification G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Products A 4-Aminopiperidine P1 Protection (Boc₂O) A->P1 B 2-Chloropyrimidine P2 Nucleophilic Substitution B->P2 C Intermediate A (Boc-protected) P1->C D Intermediate B (Coupled Product) P2->D P3 Deprotection (Acid) E Final Product This compound P3->E C->P2 D->P3 G cluster_conditions Reaction Conditions reac1 {tert-Butyl 4-aminopiperidine-1-carboxylate |  N-Boc protected} prod {tert-Butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate | C-N bond formation} reac1->prod Nucleophilic Attack reac2 {2-Chloropyrimidine |  Pyrimidine ring} reac2->prod Displacement of Cl⁻ Base (DIPEA) Base (DIPEA) Solvent (DMF) Solvent (DMF) Heat (80-90°C) Heat (80-90°C)

Application Notes and Protocols for the Purification of N-(Piperidin-4-yl)pyrimidin-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its presence as a key structural motif in a variety of biologically active molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides detailed application notes and protocols for the chromatographic purification of this compound, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and versatile technique. Alternative methods and troubleshooting strategies are also discussed to address common purification challenges.

Chromatographic Purification Strategies

The purification of this compound, a polar basic compound, can be challenging. Issues such as poor retention on nonpolar stationary phases and peak tailing due to interactions with residual silanols on silica-based columns are common. The selection of an appropriate chromatographic technique and conditions is therefore critical for achieving high purity.

Primary Recommended Method: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and effective method for the purification of polar compounds like this compound. The use of a C18 stationary phase with a polar mobile phase allows for the separation of the target compound from nonpolar impurities and reaction byproducts.

Challenges and Solutions in RP-HPLC of Basic Compounds:

  • Poor Retention: Highly polar compounds may have weak interactions with the nonpolar stationary phase, leading to elution near the void volume. To enhance retention, mobile phase modifiers such as ion-pairing reagents can be used, or the polarity of the mobile phase can be adjusted.

  • Peak Tailing: The basic nature of the piperidine and pyrimidine nitrogens can lead to strong interactions with acidic silanol groups on the surface of silica-based stationary phases, resulting in broad, tailing peaks. This can be mitigated by using a mobile phase with a low pH (e.g., containing trifluoroacetic acid or formic acid) to protonate the basic functional groups and minimize silanol interactions. Alternatively, end-capped columns or columns with low silanol activity are recommended.[1]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) with Acidic Modifier

This protocol outlines a general procedure for the purification of this compound using a C18 column with an acidic mobile phase to ensure good peak shape and resolution.

Table 1: Chromatographic Conditions for Preparative RP-HPLC

ParameterRecommended Conditions
Instrumentation Preparative HPLC system with a UV detector
Column C18, 10 µm particle size, ≥20 mm internal diameter
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Gradient 5-95% B over 30 minutes (initial gradient scouting)
Flow Rate 10-50 mL/min (dependent on column diameter)
Detection UV at 254 nm
Sample Preparation Dissolve crude product in Mobile Phase A or a minimal amount of DMSO, then dilute with Mobile Phase A.

Detailed Methodology:

  • System Preparation: Equilibrate the preparative HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution onto the column. The injection volume will depend on the column size and the concentration of the crude product.

  • Elution: Begin the gradient elution to separate the components of the mixture.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions, and remove the mobile phase solvents under reduced pressure. The final product will be the TFA salt. If the free base is required, a subsequent workup with a base (e.g., sodium bicarbonate) and extraction into an organic solvent will be necessary.

Alternative Purification Strategy

Protocol 2: Cation-Exchange Chromatography

For large-scale purifications or as an alternative to RP-HPLC, cation-exchange chromatography can be an effective method for separating basic compounds like 2-aminopyrimidine derivatives.[2] This technique separates molecules based on their net positive charge.

Table 2: Conditions for Cation-Exchange Chromatography

ParameterRecommended Conditions
Stationary Phase Strong cation-exchange resin (e.g., Dowex 50WX8)
Column Glass or plastic column packed with the resin
Mobile Phase Ammonium acetate buffer (e.g., 20 mM, pH 8.5)
Elution Isocratic elution
Detection TLC or UV analysis of collected fractions
Sample Preparation Dissolve crude product in the mobile phase

Detailed Methodology:

  • Column Packing: Prepare a slurry of the cation-exchange resin in the mobile phase and pack it into a suitable column.

  • Equilibration: Wash the packed column with several column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase. The target compound, being basic, will interact with the negatively charged resin and elute later than neutral or acidic impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of the desired product using an appropriate analytical technique such as TLC or analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the buffer salts, which may require a subsequent desalting step like extraction or reversed-phase flash chromatography.

Data Presentation and Visualization

Table 3: Summary of Quantitative Parameters for a Typical Preparative RP-HPLC Purification

ParameterValue
Column Dimensions 250 x 21.2 mm
Particle Size 10 µm
Flow Rate 20 mL/min
Injection Volume 1-5 mL
Sample Concentration 10-50 mg/mL
Typical Retention Time 15-25 minutes (gradient dependent)
Expected Purity >98%
Typical Yield 70-90%

Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Isolation Crude Crude this compound Dissolve Dissolve in Mobile Phase A / DMSO Crude->Dissolve Inject Inject Sample Dissolve->Inject Separate Gradient Elution on C18 Column Inject->Separate Collect Collect Fractions Separate->Collect Analyze Purity Check by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Compound (>98%) Evaporate->Pure

Caption: Workflow for the purification of this compound by preparative RP-HPLC.

Troubleshooting_Logic cluster_retention Retention Issues cluster_tailing Peak Shape Issues cluster_overload Overloading Start Poor Separation or Peak Shape PoorRetention Poor Retention? Start->PoorRetention PeakTailing Peak Tailing? Start->PeakTailing Overload Broad/Fronting Peaks? Start->Overload IncreaseOrganic Decrease Initial % Organic PoorRetention->IncreaseOrganic Yes IonPair Add Ion-Pairing Reagent PoorRetention->IonPair Yes Solution Improved Separation IncreaseOrganic->Solution IonPair->Solution LowerpH Lower Mobile Phase pH (add TFA/Formic Acid) PeakTailing->LowerpH Yes LowSilanol Use End-capped or Low Silanol Column PeakTailing->LowSilanol Yes LowerpH->Solution LowSilanol->Solution ReduceLoad Reduce Sample Concentration/Injection Volume Overload->ReduceLoad Yes ReduceLoad->Solution

Caption: Troubleshooting guide for common issues in the RP-HPLC purification of basic compounds.

References

Application Notes and Protocols for the Characterization of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of N-(Piperidin-4-yl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to serve as robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase method is generally suitable for this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm and 254 nm
Injection Volume 10 µL
Internal Standard (optional) Structurally similar compound with a distinct retention time, e.g., 2-aminopyrimidine.

Experimental Protocol: HPLC-UV Analysis

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase starting composition.

  • Preparation of Sample Solutions:

    • Accurately weigh and dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Ready for Injection Inject Inject Samples & Standards Equilibrate->Inject CalCurve Construct Calibration Curve Inject->CalCurve Analyze Data Quantify Quantify Analyte CalCurve->Quantify Purity Calculate Purity Quantify->Purity

Fig. 1: HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. Due to the polarity of the amine groups, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
Derivatization Agent (optional) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Without Derivatization):

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Sample Preparation (With Derivatization):

    • Dry a portion of the sample (approx. 1 mg) under a stream of nitrogen.

    • Add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum.

    • The mass spectrum of the underivatized compound is expected to show a molecular ion peak (m/z 178) and characteristic fragments resulting from the cleavage of the piperidine and pyrimidine rings. Common fragmentation of aliphatic amines involves α-cleavage adjacent to the nitrogen atom.[1] Cyclic amines often exhibit a strong molecular ion peak and a prominent M-1 peak.[2]

    • Compare the obtained mass spectrum with a reference library for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject into GC-MS Dissolve->Inject Derivatize->Inject Acquire Acquire Mass Spectrum Inject->Acquire Identify Identify Compound Acquire->Identify Impurities Profile Impurities Identify->Impurities

Fig. 2: GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

Table 3: NMR Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25°C25°C

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • For complete structural assignment, consider acquiring 2D NMR spectra such as COSY and HSQC.

  • Data Analysis and Expected Chemical Shifts:

    • ¹H NMR: The spectrum is expected to show signals for the pyrimidine ring protons, the piperidine ring protons, and the amine protons. The pyrimidine protons will appear in the aromatic region (typically δ 6.0-8.5 ppm). The piperidine protons will be in the aliphatic region (typically δ 1.5-4.0 ppm). The amine proton (NH) signal may be broad and its chemical shift can be concentration-dependent.

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine and piperidine rings. The pyrimidine carbons will be in the downfield region (typically δ 100-165 ppm), while the piperidine carbons will be in the upfield aliphatic region (typically δ 25-55 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire1H Acquire ¹H NMR Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (Optional) Acquire13C->Acquire2D AssignSignals Assign Chemical Shifts Acquire2D->AssignSignals ConfirmStructure Confirm Molecular Structure AssignSignals->ConfirmStructure

Fig. 3: NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides valuable information about the functional groups present in this compound.

Table 4: FTIR Parameters and Expected Vibrational Frequencies

ParameterSetting
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretching (amine) 3400-3250 (secondary amine typically shows one band)[3]
C-H Stretching (aliphatic) 2950-2850
C=N and C=C Stretching (pyrimidine ring) 1650-1550
N-H Bending (amine) 1650-1580[3]
C-N Stretching (aromatic and aliphatic amine) 1350-1000

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups based on the expected frequencies. The presence of N-H, C-H (aliphatic), C=N, C=C, and C-N vibrations will confirm the key structural features of the molecule.[4]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prepare Prepare Sample (ATR or KBr) Background Record Background Spectrum Prepare->Background Sample Record Sample Spectrum Background->Sample IdentifyBands Identify Characteristic Bands Sample->IdentifyBands AssignGroups Assign Functional Groups IdentifyBands->AssignGroups

Fig. 4: FTIR Analysis Workflow

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The chemical shifts for N-(Piperidin-4-yl)pyrimidin-2-amine can be estimated by considering the known NMR data for piperidine and 2-aminopyrimidine, and accounting for the electronic effects of the substituents. The piperidine protons are designated with letters (a-c) and the pyrimidine protons with numbers (4, 5, 6).

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The signals for the piperidine protons are expected to be in the aliphatic region, while the pyrimidine protons will appear in the aromatic region. The NH protons are expected to show broad signals.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity
H-a (axial) ~1.40-1.55 Multiplet
H-a (equatorial) ~2.00-2.15 Multiplet
H-b (axial) ~2.65-2.80 Multiplet
H-b (equatorial) ~3.10-3.25 Multiplet
H-c ~3.80-4.00 Multiplet
H-5 ~6.50-6.60 Triplet
H-4, H-6 ~8.25-8.35 Doublet
NH (piperidine) Variable, broad Broad Singlet
NH (pyrimidine) Variable, broad Broad Singlet

Note: Chemical shifts are estimations and can be influenced by the choice of solvent and sample concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbon atoms of the piperidine ring will resonate at higher field (lower ppm) compared to the aromatic carbons of the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ) ppm
C-a ~32-34
C-b ~45-47
C-c ~48-50
C-5 ~110-112
C-4, C-6 ~157-159
C-2 ~162-164

Note: These are estimated chemical shifts and are subject to solvent and concentration effects.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar molecules include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Spectroscopy Protocol

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Set the probe temperature to 25 °C.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

3. ¹³C NMR Spectroscopy Protocol

  • Instrument: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

  • Temperature: Set the probe temperature to 25 °C.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integration Integration (¹H NMR) reference->integration chem_shift Chemical Shift Analysis integration->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity structure Structure Elucidation/ Confirmation multiplicity->structure

Caption: Workflow for NMR spectroscopic analysis.

Application Notes and Protocols for the Mass Spectrometry Analysis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of N-(Piperidin-4-yl)pyrimidin-2-amine using liquid chromatography-mass spectrometry (LC-MS). These methodologies are intended as a foundational guide for researchers in pharmaceutical development, quality control, and metabolic studies.

Introduction

This compound is a heterocyclic amine containing a pyrimidine ring linked to a piperidine moiety. This structural motif is common in a variety of pharmacologically active compounds. Accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and for monitoring its purity and stability in pharmaceutical formulations. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications.[1][2][3]

This application note describes a robust LC-MS/MS method for the analysis of this compound. The protocol details sample preparation, chromatographic conditions, and mass spectrometer settings for both qualitative and quantitative analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC9H14N4[4]
Molecular Weight178.23 g/mol [4]
Boiling Point345.3°C at 760 mmHg[4]
Density1.158 g/cm³[4]
CAS Number69385-85-9[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the quantification of this compound in a sample matrix (e.g., plasma, formulation excipients).

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix

3.1.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.1.3. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.

  • Sample Pre-treatment (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound179.1108.120
This compound (Qualifier)179.182.125
Internal Standard (Example: Terfenadine)472.3436.322

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from a validation study of the LC-MS/MS method.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15%
Recovery85-105%

Diagrams and Workflows

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides structural information. A plausible fragmentation pathway is outlined below. The protonated molecule [M+H]⁺ has an m/z of 179.1.

G Proposed Fragmentation Pathway cluster_frags Fragment Ions M This compound [M+H]⁺ m/z = 179.1 F1 Pyrimidin-2-amine moiety [C4H5N3+H]⁺ m/z = 108.1 M:f2->F1:f0 Loss of C5H10N radical F2 Piperidine ring fragment [C5H10N]⁺ m/z = 82.1 M:f2->F2:f0 Loss of C4H4N3 radical

Caption: Proposed ESI+ fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive and selective approach for the quantitative analysis of this compound. The provided protocols for sample preparation and instrument parameters can be adapted for various research and quality control applications. The predictable fragmentation pattern allows for confident identification of the compound. This methodology serves as a valuable tool for professionals in the pharmaceutical industry.

References

Application Notes: Synthesis and Evaluation of PLK4 Inhibitors Using N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, a common feature in many human cancers, making it a compelling therapeutic target.[3][4] The development of potent and selective PLK4 inhibitors is a key strategy in oncology drug discovery. The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a crucial pharmacophore for a class of highly potent PLK4 inhibitors. This document provides detailed protocols for the synthesis of a representative PLK4 inhibitor using this core structure, along with methodologies for its biochemical and cellular evaluation.

Mechanism of Action: PLK4 Signaling in Centriole Duplication

PLK4 activity is tightly regulated to ensure that centriole duplication occurs only once per cell cycle.[1] The kinase is recruited to the parent centriole by scaffolding proteins CEP152 and CEP192 during the G1 phase.[5] At the G1/S transition, PLK4 is activated through trans-autophosphorylation, which then enables it to phosphorylate its key substrate, STIL.[1][6] Phosphorylated STIL recruits the SAS-6 protein, initiating the assembly of the procentriole's foundational "cartwheel" structure.[5][6] PLK4 inhibitors act by competitively binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of STIL and thereby halting centriole assembly.[6] This inhibition leads to a failure of centriole duplication, which can trigger a p53-dependent cell cycle arrest in G1 or lead to mitotic errors and cell death in cancer cells.[2][7]

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_inhibition Mechanism of Inhibition cluster_degradation Negative Regulation PLK4 PLK4 PLK4_active Active PLK4 (Autophosphorylated) PLK4->PLK4_active Autophosphorylation STIL STIL PLK4_active->STIL Phosphorylates STIL_P Phospho-STIL SCF_BTRCP SCF/β-TrCP E3 Ligase PLK4_active->SCF_BTRCP Recruits SAS6 SAS-6 STIL_P->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates Inhibitor Inhibitor (e.g., Inhibitor-X) Inhibitor->PLK4_active Blocks ATP Binding Degradation Proteasomal Degradation SCF_BTRCP->Degradation Ubiquitinates

Caption: PLK4 signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of well-characterized PLK4 inhibitors alongside a representative compound synthesized from the this compound scaffold.

Table 1: Biochemical Potency of Representative PLK4 Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity Notes
CFI-400945 PLK40.26 - 2.8[8][9]Also inhibits Aurora B kinase[10]
Centrinone PLK42.7[8]Highly selective against Aurora kinases[6][11]
Compound 8h PLK46.7[8]High plasma and microsomal stability[8]
Inhibitor-X PLK4TBDTo be determined via biochemical assay

Table 2: Cellular Activity of Representative PLK4 Inhibitors

CompoundCell LineAnti-proliferative IC₅₀ / GI₅₀Cellular Effect
CFI-400945 VariousPotent (nM range)[10]Impairs proliferation, survival, and migration; induces apoptosis[7]
Centrinone RPE-1~200 nM[12]Induces G1 arrest; inhibits colony formation at 50 nM[7][13]
Compound K22 MCF-71.3 µM[9]Induces apoptosis and G2/M arrest[9]
Inhibitor-X MCF-7TBDTo be determined via cell-based assay

Experimental Protocols

Protocol 1: Synthesis of a Representative PLK4 Inhibitor (Inhibitor-X)

This protocol describes a representative two-step synthesis of Inhibitor-X: 6-(2-((1-(cyclopropanecarbonyl)piperidin-4-yl)amino)pyrimidin-4-yl)-1H-indazole via a Suzuki coupling followed by an amide coupling.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Amide Coupling SM1 This compound Intermediate Intermediate: 4-((6-(1H-Indazol-6-yl)pyrimidin-4-yl)amino)piperidine SM1->Intermediate SM2 4-Chloro-6-(1H-indazol-6-yl)pyrimidine SM2->Intermediate Product Final Product: Inhibitor-X Intermediate->Product Reagent Cyclopropanecarbonyl chloride Reagent->Product Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute Inhibitor-X in DMSO Start->Step1 Step2 2. Add inhibitor and PLK4 enzyme to 384-well plate Step1->Step2 Step3 3. Initiate reaction by adding Substrate/ATP mix Step2->Step3 Step4 4. Incubate at 30°C for 60 min Step3->Step4 Step5 5. Stop reaction & deplete ATP with ADP-Glo™ Reagent Step4->Step5 Step6 6. Convert ADP to ATP with Kinase Detection Reagent Step5->Step6 Step7 7. Measure luminescence (proportional to ADP produced) Step6->Step7 End End: Calculate IC₅₀ Step7->End

References

Application Notes: Synthesis of Covalent EGFR Inhibitors from N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has emerged as a critical target for cancer therapy.[4] Pyrimidine-based molecules are a prominent class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[5][6] The 2,4-disubstituted pyrimidine scaffold has proven to be a versatile template for designing potent and selective EGFR inhibitors.[5] This application note details a synthetic strategy and protocols for the synthesis of a potential covalent EGFR inhibitor starting from the readily available building block, N-(Piperidin-4-yl)pyrimidin-2-amine.

The rationale for this synthetic approach is to construct a molecule that incorporates key pharmacophoric features for potent and irreversible EGFR inhibition. The this compound moiety serves as a versatile scaffold that can be elaborated to interact with the hinge region of the EGFR kinase domain. A substituted aniline component is introduced to occupy the hydrophobic pocket of the ATP-binding site. Finally, an acrylamide "warhead" is installed to enable covalent bond formation with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition.[7] This strategy is particularly relevant for overcoming acquired resistance to first- and second-generation EGFR inhibitors, often caused by the T790M mutation.[8]

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of the receptor.[1] This binding induces receptor dimerization (homo- or heterodimerization with other ErbB family members like HER2) and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, triggering downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway.[1][9] These pathways ultimately regulate gene transcription and cellular processes like proliferation, survival, and migration.[2] Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: EGFR Signaling Pathway

Synthetic Workflow

The synthesis of the target covalent EGFR inhibitor from this compound is proposed as a three-step process. The workflow begins with the synthesis of an aniline-substituted chloropyrimidine intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with the primary starting material. The final step involves the formation of an acrylamide moiety, which acts as a covalent warhead.

Synthetic_Workflow SM1 2,4-Dichloropyrimidine Step1 Step 1: SNAr Reaction SM1->Step1 SM2 4-Aminophenol SM2->Step1 Intermediate1 Intermediate 1: 4-((2-chloropyrimidin-4-yl)amino)phenol Step1->Intermediate1 Step2 Step 2: SNAr Reaction Intermediate1->Step2 SM3 This compound SM3->Step2 Intermediate2 Intermediate 2: 4-((2-((1-(pyrimidin-2-yl)piperidin-4-yl)amino)pyrimidin-4-yl)amino)phenol Step2->Intermediate2 Step3 Step 3: Acrylamide Formation Intermediate2->Step3 SM4 Acryloyl Chloride SM4->Step3 FinalProduct Final Product: Covalent EGFR Inhibitor Step3->FinalProduct

Caption: Synthetic Workflow for Covalent EGFR Inhibitor

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). 1H NMR and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra can be obtained using an ESI-MS instrument.

Step 1: Synthesis of 4-((2-chloropyrimidin-4-yl)amino)phenol (Intermediate 1)

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add 4-aminophenol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to afford Intermediate 1 as a solid.

  • Characterize the product by NMR and MS to confirm its structure.

Step 2: Synthesis of 4-((2-((1-(pyrimidin-2-yl)piperidin-4-yl)amino)pyrimidin-4-yl)amino)phenol (Intermediate 2)

  • In a sealed vessel, combine Intermediate 1 (1.0 eq), this compound (1.1 eq), and a suitable base such as potassium carbonate (K2CO3) (2.0 eq) in a solvent like dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120-140 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (e.g., dichloromethane/methanol gradient) to yield Intermediate 2.

  • Confirm the structure of the purified product using NMR and MS analysis.

Step 3: Synthesis of N-(4-((2-((1-(pyrimidin-2-yl)piperidin-4-yl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide (Final Product)

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (2.0 eq) to the solution.

  • Slowly add acryloyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., dichloromethane/methanol gradient) to obtain the final covalent EGFR inhibitor.

  • Characterize the final product thoroughly using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Compound A -1.134-[2]
Compound B ---4.902[8]
Compound C 36.7---[10]
Compound D >1000233-[2]
Compound E ---0.621 (µM)[8]
Gefitinib 2520>1000>1000[8]
Osimertinib 10111[5]

Table 2: Anti-proliferative Activity of Representative Pyrimidine-based EGFR Inhibitors against NSCLC Cell Lines

Compound IDCell LineIC50 (µM)NotesReference
Compound F A549 (WT)0.15-[7]
Compound G H1975 (L858R/T790M)0.621-[8]
Compound H HCC827 (del19)<0.05-[2]
Compound I NCI-H19750.011-[2]
Gefitinib HCC827 (del19)0.009-[8]
Osimertinib NCI-H19750.01-[5]

Conclusion

The synthetic route outlined provides a robust and versatile method for the preparation of novel covalent EGFR inhibitors based on a 2,4-disubstituted pyrimidine scaffold, starting from this compound. The incorporation of a piperidinyl-pyrimidinamine moiety, a substituted aniline, and an acrylamide warhead is a rational design strategy for achieving potent and irreversible inhibition of EGFR, including clinically relevant mutant forms. The provided protocols are based on established chemical transformations and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The quantitative data presented for related compounds highlight the potential of this chemical class to yield highly active EGFR inhibitors for further investigation in the context of anticancer drug discovery.

References

Application Notes and Protocols for the Functionalization of the Piperidine Ring in N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The 2-aminopyrimidine group is a well-established pharmacophore, while the piperidine ring acts as a versatile linker that can be modified to modulate physicochemical properties, target binding affinity, and pharmacokinetic profiles.[1][2] Functionalization of the secondary amine on the piperidine ring is a key strategy for library synthesis and lead optimization in drug discovery programs.

These application notes provide detailed protocols for the most common and effective methods to modify this scaffold: N-Alkylation, N-Acylation, Reductive Amination, and N-Arylation.

Overview of Functionalization Strategies

The secondary amine of the piperidine ring is a nucleophilic center, making it the primary site for chemical modification. The following diagram illustrates the principal pathways for its functionalization.

G main This compound sub1 N-Alkylation (R-X, Base) main->sub1 Adds alkyl groups sub2 N-Acylation (RCOCl or (RCO)2O) main->sub2 Adds acyl groups sub3 Reductive Amination (R1R2C=O, [H]) main->sub3 Adds substituted alkyl groups sub4 N-Arylation (Ar-X, Pd-cat.) main->sub4 Adds aryl/heteroaryl groups prod1 N-Alkyl Derivatives sub1->prod1 prod2 N-Acyl Derivatives (Amides) sub2->prod2 prod3 N-Substituted Alkyl Derivatives sub3->prod3 prod4 N-Aryl Derivatives sub4->prod4

Caption: Key functionalization pathways for the piperidine nitrogen.

Protocol 1: N-Alkylation of the Piperidine Ring

Application Note: N-alkylation is a fundamental method for introducing alkyl substituents onto the piperidine nitrogen. This modification can significantly impact a compound's lipophilicity, basicity, and steric profile, which are critical for modulating biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or a similar electrophile in the presence of a base to neutralize the resulting acid.

General Reaction Scheme: N-Alkylation Reaction Scheme (Note: Image is a placeholder for a chemical reaction scheme)

Experimental Protocol: General Procedure for N-Alkylation
  • Reagent Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (10 mL), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv).

  • Reaction Initiation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 mmol, 1.1 equiv) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.[3]

Data Presentation: N-Alkylation Examples
Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃DMF60685-95
Ethyl iodideDIPEACH₃CN701270-85
2-BromoacetonitrileK₂CO₃DMF504>90[3]
2-IodoethanolK₂CO₃DMF8010>90[3]

Experimental Workflow: N-Alkylation

G start Start reagents 1. Dissolve Substrate 2. Add Base 3. Add Alkylating Agent start->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Quench with Water reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Concentrate extraction->purification column Column Chromatography purification->column analysis Characterize Product (NMR, MS) column->analysis end End analysis->end

Caption: Standard workflow for N-alkylation experiments.

Protocol 2: N-Acylation of the Piperidine Ring

Application Note: N-acylation converts the secondary amine into an amide, which is a common functional group in pharmaceuticals.[4] This transformation neutralizes the basicity of the piperidine nitrogen, which can be advantageous for altering a compound's pharmacokinetic properties or for introducing new points of interaction with a biological target. The reaction is typically high-yielding and proceeds rapidly at room temperature using common acylating agents like acyl chlorides or anhydrides.

General Reaction Scheme: N-Acylation Reaction Scheme (Note: Image is a placeholder for a chemical reaction scheme)

Experimental Protocol: General Procedure for N-Acylation
  • Reagent Preparation: Dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL). Add a base such as triethylamine (TEA, 1.5 mmol, 1.5 equiv) or DIPEA (1.5 mmol, 1.5 equiv).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure, but can be further purified by column chromatography or recrystallization if necessary.[5]

Data Presentation: N-Acylation Examples
Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl chlorideTEADCM0 to RT1>95
Benzoyl chlorideDIPEADCM0 to RT2>90
Acetic anhydridePyridineDCMRT3>95
Boc-anhydride ((Boc)₂O)TEATHFRT4>95[1]

Protocol 3: Reductive Amination

Application Note: Reductive amination is a powerful, two-step, one-pot reaction for forming C-N bonds.[6] It involves the reaction of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine.[7][8] This method is highly versatile, avoids the use of reactive alkyl halides, and allows for the introduction of a wide variety of substituted alkyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions.[6]

General Reaction Scheme: Reductive Amination Reaction Scheme (Note: Image is a placeholder for a chemical reaction scheme)

Experimental Protocol: General Procedure for Reductive Amination
  • Reagent Preparation: To a stirred solution of this compound (1.0 mmol, 1.0 equiv) and an aldehyde or ketone (1.1 mmol, 1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (10 mL), add a few drops of acetic acid to catalyze iminium formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes. Then, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv), portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the mixture with DCM (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Data Presentation: Reductive Amination Examples
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE480-90
AcetoneNaBH(OAc)₃DCM1275-85
CyclohexanoneNaBH₃CNMeOH1670-80[6]
4-PyridinecarboxaldehydeNaBH(OAc)₃DCE680-90

Protocol 4: N-Arylation (Buchwald-Hartwig Amination)

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9] This reaction is one of the most powerful methods for synthesizing N-aryl amines and is indispensable in modern drug discovery.[10][11] The reaction requires an inert atmosphere due to the air-sensitivity of the Pd(0) catalyst. The choice of palladium source, ligand, and base is crucial for success and depends on the specific substrates being coupled.[10]

General Reaction Scheme: Buchwald-Hartwig Amination Reaction Scheme (Note: Image is a placeholder for a chemical reaction scheme)

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 12-24 hours).[10]

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig N-Arylation Examples
Aryl Halide (Ar-X)Pd Source / LigandBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10080-95
4-ChloroanisolePd(OAc)₂ / RuPhosNaOtBuDioxane11075-90
2-ChloropyridineXPhos Pd G3K₃PO₄t-BuOH10065-80
3-BromoquinolinePd₂(dba)₃ / BINAPCs₂CO₃Toluene11070-85[9]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Inert Atmosphere (Glovebox or Schlenk Line) reagents 1. Add Catalyst, Ligand, Base 2. Add Aryl Halide & Amine solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction start Start start->reagents workup Quench with Water reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Concentrate extraction->purification column Column Chromatography purification->column analysis Characterize Product (NMR, MS) column->analysis end End analysis->end

Caption: Workflow for Buchwald-Hartwig amination, highlighting inert atmosphere requirements.

References

Protecting Group Strategies for N-(Piperidin-4-yl)pyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for the secondary amine of the piperidine ring in N-(Piperidin-4-yl)pyrimidin-2-amine. This scaffold is a common motif in medicinal chemistry, and effective protection of the piperidine nitrogen is often crucial for successful multi-step syntheses of complex derivatives.

Introduction

The secondary amine in the piperidine ring of this compound is a nucleophilic and basic center. In many synthetic routes, it is necessary to temporarily block this functionality to prevent unwanted side reactions during transformations at other parts of the molecule. The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal. This guide focuses on three commonly employed and orthogonal protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Protecting Group Strategies

The selection of a protecting group is primarily dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions that leave other functional groups intact.[1]

  • Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups in non-peptide chemistry.[2] It is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions.[2] Its removal is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which are neutral and mild conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[4]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in an aprotic solvent like DMF.[5] This makes it an excellent orthogonal protecting group to both Boc and Cbz.

The following diagram illustrates the orthogonal nature of these three protecting groups.

Boc_Protection_Workflow start Start dissolve Dissolve this compound and (Boc)₂O in DCM start->dissolve add_base Add Triethylamine (TEA) dissolve->add_base react Stir at room temperature for 2-4 hours add_base->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify product tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate purify->product Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected amine in DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa react Stir at room temperature for 1-2 hours add_tfa->react concentrate Concentrate under reduced pressure react->concentrate neutralize Neutralize with base and extract concentrate->neutralize product This compound neutralize->product Cbz_Protection_Workflow start Start dissolve Dissolve this compound in Dioxane/Water start->dissolve add_base Add Na₂CO₃ dissolve->add_base add_cbz Add Benzyl Chloroformate (Cbz-Cl) at 0 °C add_base->add_cbz react Stir at room temperature for 2-4 hours add_cbz->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify product Benzyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate purify->product Cbz_Deprotection_Workflow start Start dissolve Dissolve Cbz-protected amine in Methanol start->dissolve add_catalyst Add 10% Palladium on Carbon (Pd/C) dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (1 atm, balloon) add_catalyst->hydrogenate filter_concentrate Filter catalyst and concentrate hydrogenate->filter_concentrate product This compound filter_concentrate->product Fmoc_Protection_Workflow start Start dissolve Dissolve this compound in Dioxane/Water start->dissolve add_base Add NaHCO₃ dissolve->add_base add_fmoc Add Fmoc-Cl at 0 °C add_base->add_fmoc react Stir at room temperature for 2-4 hours add_fmoc->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify product Fmoc-protected amine purify->product Fmoc_Deprotection_Workflow start Start dissolve Dissolve Fmoc-protected amine in DMF start->dissolve add_piperidine Add Piperidine (20% v/v) dissolve->add_piperidine react Stir at room temperature for 30 minutes add_piperidine->react workup Dilute with water and extract react->workup product This compound workup->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine. The primary focus is on the widely utilized Buchwald-Hartwig amination reaction for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between 2-chloropyrimidine and 4-aminopiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical parameters for a successful Buchwald-Hartwig amination in this synthesis?

Several factors are crucial for a high-yielding and clean reaction:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The purity of the base is important to avoid side reactions.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: Anhydrous and degassed solvents (e.g., toluene, dioxane) are essential to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert conditions), quenched, and analyzed to observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Materials 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvent. 4. Inappropriate reaction temperature.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst. 2. Ensure proper degassing of the solvent and thorough purging of the reaction vessel with an inert gas. 3. Use anhydrous, high-purity solvents and reagents. Ensure the base is not clumpy, which can indicate moisture. 4. Optimize the reaction temperature; typically, these reactions require heating (80-110 °C).
Formation of Significant Amounts of Pyrimidine (Hydrodehalogenation) 1. Slow reductive elimination from the Pd-complex. 2. Presence of water or other protic impurities. 3. Inefficient catalyst system.1. Use a more electron-rich and bulky ligand to promote reductive elimination. 2. Ensure all reagents and the solvent are scrupulously dry. 3. Increase catalyst loading or screen different palladium/ligand combinations.
Presence of a Side Product with m/z corresponding to 2-(tert-butoxy)pyrimidine Nucleophilic attack of the alkoxide base on 2-chloropyrimidine.1. Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system and higher temperatures. 2. Add the base portion-wise to maintain a low concentration.
Formation of Dimerized Pyrimidine Byproducts Homocoupling of 2-chloropyrimidine.1. This is less common but can occur with highly active catalysts. Consider lowering the catalyst loading or reaction temperature.
Difficult Purification of the Final Product 1. Residual palladium catalyst. 2. Presence of polar side products. 3. Excess unreacted 4-aminopiperidine.1. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. 2. Employ column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient). 3. An acidic wash during workup can help remove the basic 4-aminopiperidine. Alternatively, distillation of the excess amine may be possible if the product is stable at higher temperatures.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination Synthesis of this compound

Materials:

  • 2-chloropyrimidine

  • 4-aminopiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 eq) and XPhos (e.g., 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • To this mixture, add 2-chloropyrimidine (1.0 eq), 4-aminopiperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 2-chloropyrimidine 2-chloropyrimidine Reaction Reaction 2-chloropyrimidine->Reaction 4-aminopiperidine 4-aminopiperidine 4-aminopiperidine->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction XPhos XPhos XPhos->Reaction NaOtBu NaOtBu NaOtBu->Reaction Toluene Toluene Toluene->Reaction 100 C 100 C 100 C->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions 2-chloropyrimidine 2-chloropyrimidine Main_Product This compound 2-chloropyrimidine->Main_Product + 4-aminopiperidine (Buchwald-Hartwig) Hydrodehalogenation Pyrimidine 2-chloropyrimidine->Hydrodehalogenation + H-source SNAr_with_Base 2-(tert-butoxy)pyrimidine 2-chloropyrimidine->SNAr_with_Base + NaOtBu

Caption: Common side reactions in the synthesis of this compound.

Technical Support Center: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-(Piperidin-4-yl)pyrimidin-2-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Buchwald-Hartwig Amination and Reductive Amination.

Buchwald-Hartwig Amination Route

Issue 1: Low to No Product Yield

  • Question: My Buchwald-Hartwig amination reaction of 2-chloropyrimidine with 4-aminopiperidine is resulting in a low yield. What are the primary parameters to investigate?

  • Answer: Low yields in this cross-coupling reaction often point to issues with the catalyst system, reaction conditions, or reagent quality.

    • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich 2-chloropyrimidine, a catalyst system that promotes rapid oxidative addition and reductive elimination is necessary. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[1] Using a pre-formed palladium-ligand complex (precatalyst) can ensure a consistent and active catalytic species.[2]

    • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the piperidine nitrogen and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and longer reaction times, which can lead to catalyst decomposition.[3]

    • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[4] The reaction temperature should be carefully optimized, usually in the range of 80-110 °C. Insufficient heat may lead to a sluggish reaction, while excessive heat can degrade the catalyst and starting materials.

    • Reagent Purity: Ensure that the 2-chloropyrimidine, 4-aminopiperidine (or its protected form), and solvent are free from water and other impurities. Water can deactivate the catalyst and hydrolyze the starting materials.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during the Buchwald-Hartwig amination, leading to a complex product mixture.

    • Homocoupling of 2-chloropyrimidine (Biaryl Formation): This results in the formation of 2,2'-bipyrimidine. This side reaction is more prevalent with highly active catalysts. To mitigate this, ensure a proper palladium-to-ligand ratio (typically 1:1 to 1:2) and avoid excessive reaction temperatures.

    • Hydrodehalogenation: The 2-chloropyrimidine can be reduced to pyrimidine. This can be caused by the presence of water or other protic sources. Using rigorously dried reagents and solvents is essential.

    • Reaction with Solvent: At high temperatures, some solvents like dioxane can participate in side reactions. If this is suspected, switching to a more inert solvent like toluene may be beneficial.

Reductive Amination Route

Issue 1: Low Conversion of Starting Materials

  • Question: My reductive amination of 2-aminopyrimidine and piperidin-4-one is showing low conversion. How can I drive the reaction to completion?

  • Answer: Low conversion in reductive amination is often due to inefficient imine/iminium ion formation or a suboptimal choice of reducing agent.

    • pH Optimization: The formation of the imine intermediate is favored under mildly acidic conditions (pH 4-6).[5] This can be achieved by adding a catalytic amount of acetic acid. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of piperidin-4-one will not be sufficiently activated.

    • Dehydration: The formation of the imine is an equilibrium process that releases water. Adding a dehydrating agent, such as molecular sieves, can shift the equilibrium towards the imine, thereby increasing the conversion.[3]

    • Choice of Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting piperidin-4-one, leading to the formation of 4-hydroxypiperidine as a byproduct.[5]

Issue 2: Formation of Over-Alkylated or Other Byproducts

  • Question: I am seeing byproducts that I suspect are from over-alkylation or other side reactions. How can I improve the selectivity?

  • Answer: Careful control of stoichiometry and reaction conditions is key to preventing side reactions.

    • Stoichiometry: Use a close to equimolar ratio of 2-aminopyrimidine and piperidin-4-one. A large excess of either reactant can lead to side reactions or purification challenges.

    • Stepwise Procedure: For challenging substrates, a two-step procedure can be beneficial. First, form the imine by reacting 2-aminopyrimidine and piperidin-4-one, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine with a suitable reducing agent. This can improve selectivity and yield.

    • Temperature Control: Perform the reduction at a controlled temperature, typically at room temperature or below, to minimize side reactions.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Buchwald-Hartwig amination or reductive amination, is generally preferred for the synthesis of this compound?

    • A1: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. The Buchwald-Hartwig amination, starting from 2-chloropyrimidine and 4-aminopiperidine (often Boc-protected), is a powerful and versatile method.[6][7] Reductive amination, using 2-aminopyrimidine and piperidin-4-one, offers a more convergent approach.[8] For large-scale synthesis, the cost and availability of the starting materials and reagents for each route should be carefully considered.

  • Q2: How can I effectively purify the final product?

    • A2: this compound is a relatively polar compound. Purification can typically be achieved by silica gel column chromatography. A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity, is often effective.[9] Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure material.

  • Q3: What are some common impurities to look out for in the final product?

    • A3: Besides unreacted starting materials and byproducts from the specific synthetic route used, potential impurities could include N-Nitroso Pyrimidine Amine Impurity, especially if nitrating agents were used in any step of the synthesis of the starting materials.[10] It is crucial to have analytical methods like GC-MS or LC-MS to identify and quantify any impurities.[11]

  • Q4: Are there any safety precautions I should be aware of during the synthesis?

    • A4: Standard laboratory safety practices should always be followed. When using palladium catalysts, be aware of their potential flammability, especially when dry and finely divided. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Reductive amination reagents like sodium cyanoborohydride are toxic and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of N-aryl-pyrimidin-2-amines and related compounds, providing a basis for optimizing the synthesis of this compound.

Table 1: Buchwald-Hartwig Amination of 2-Chloropyrimidines with Various Amines

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃XantphosNaOtBuTolueneReflux84-(pyridin-3-yl)pyrimidin-2-amine27-82[6][7]
Pd(OAc)₂BINAPCs₂CO₃Toluene10016Aniline91 (conversion)[5]
Pd(OAc)₂XPhosK₃PO₄t-BuOH10012Morpholine95[8]

Table 2: Reductive Amination for the Synthesis of Secondary Amines

Carbonyl CompoundAmineReducing AgentSolventAdditiveYield (%)Reference
AldehydePrimary AmineNaBH(OAc)₃DCEAcetic AcidHigh[3]
KetonePrimary AmineNaBH₃CNMethanolpH 4-6Good[5]
AldehydePrimary AmineNaBH₄Methanol-Moderate[9]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 2-chloropyrimidine (1.0 equiv.) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate.

  • Deprotection: The Boc-protected intermediate is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Protocol 2: Reductive Amination of 2-Aminopyrimidine with tert-butyl 4-oxopiperidine-1-carboxylate
  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equiv.) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Deprotect the Boc group as described in Protocol 1 to obtain the final product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_Amide L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amide Base Deprotonation Deprotonation (Base) PdII_Amide->Pd0 Product Ar-NR₂ PdII_Amide->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reductive_Amination_Workflow Start Start: Carbonyl + Amine Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, Dehydration) Start->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Troubleshoot_Imine Troubleshooting: - Check pH - Add Dehydrating Agent Imine_Formation->Troubleshoot_Imine Product Final Amine Product Reduction->Product Troubleshoot_Reduction Troubleshooting: - Choose milder reducing agent - Control temperature Reduction->Troubleshoot_Reduction

Caption: Workflow for reductive amination with troubleshooting points.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Catalyst Check Catalyst System (Pd source, Ligand, Base) Low_Yield->Check_Catalyst Check_Conditions Check Reaction Conditions (Temperature, Solvent, Time) Low_Yield->Check_Conditions Check_Reagents Check Reagent Purity (Anhydrous, Impurity-free) Low_Yield->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand/Base Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize T, Solvent, Time Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Optimizing Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of aminopyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of aminopyrimidines, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing very low to no yield of my desired aminopyrimidine product. What are the likely causes and how can I improve it?

Low yields are a common challenge in organic synthesis. Several factors could be contributing to this issue:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time are critical for success. Ensure that the conditions used are appropriate for the specific synthetic route employed. For instance, some reactions may require refluxing in a specific solvent for an extended period, while others proceed efficiently at room temperature.[1][2]

  • Poor Quality of Starting Materials: Impurities in reactants, such as the starting amine or the pyrimidine precursor, can interfere with the reaction. It is advisable to use purified reagents.

  • Incorrect Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion.

  • Inefficient Catalyst Activity: If your reaction involves a catalyst, its activity might be compromised. For metal-catalyzed reactions, ensure the catalyst is not oxidized or poisoned. In some cases, using a different catalyst or a co-catalyst might be beneficial.[3]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Analyzing the crude reaction mixture by techniques like TLC or LC-MS can help identify byproducts and optimize conditions to minimize their formation.

Q2: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?

Incomplete conversion is a frequent obstacle. Here are some troubleshooting steps:

  • Increase Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time.

  • Increase Temperature: For many reactions, increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition of reactants or products.

  • Add More Reagent/Catalyst: If one of the reactants is volatile or if the catalyst deactivates over time, a sequential addition might be necessary.

  • Change the Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Experimenting with different solvents may improve solubility and reaction rates.

Q3: I am struggling with the purification of my aminopyrimidine product. What are the best practices?

Purification of polar compounds like aminopyrimidines can be challenging.[2] Consider the following strategies:

  • Column Chromatography: This is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution is often more effective than an isocratic one.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Screening different solvents or solvent mixtures is key to finding suitable conditions for crystallization.

  • Acid-Base Extraction: Aminopyrimidines are basic. This property can be exploited for purification. By treating the crude mixture with an acidic solution, the aminopyrimidine can be extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aminopyrimidine can then be recovered by basifying the aqueous phase and extracting it with an organic solvent.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Q4: How do I choose the most suitable synthetic route for my target aminopyrimidine?

The selection of a synthetic strategy depends on several factors, including the substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. Common routes include:

  • Classical Condensation Reactions: These often involve the reaction of a 1,3-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.[4] This is a versatile and widely used method.

  • Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer an efficient way to synthesize complex pyrimidine derivatives in a single step from three or more starting materials.[5]

  • Metal-Catalyzed Cross-Coupling Reactions: For more complex substitution patterns, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are invaluable for forming C-C and C-N bonds on a pre-existing pyrimidine core.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for different aminopyrimidine synthesis methods, providing a clear comparison to aid in experimental design.

Table 1: Classical Condensation for 2-Aminopyrimidine Synthesis

Starting Material 1Starting Material 2Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-Dicarbonyl CompoundGuanidine HydrochlorideK₂CO₃EthanolReflux6 - 2460 - 90General Literature
β-KetoesterGuanidine HydrochlorideNaOEtEthanolReflux8 - 1670 - 95General Literature
ChalconeGuanidine NitrateNaOHDMF1004 - 850 - 80General Literature

Table 2: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

Starting Material 1Starting Material 2BaseTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Amino-4,6-dichloropyrimidineSubstituted AmineTriethylamine80 - 901 - 3Good to Excellent[6][7]

Table 3: Preparation of 2-Aminopyrimidine via Addition-Condensation

Reactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Pressure (MPa)Reaction Time (h)YieldReference
N,N-Dimethylformamide (DMF)Phosphorus trichlorideAcetaldehyde diethyl acetalSodium methoxideKerosene, Methanol30 - 900.20 - 0.252.5 - 3.0High[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution [6][7]

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted amine (3 mmol).

  • Add triethylamine (catalytic amount).

  • Heat the reaction mixture at 80-90 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

Protocol 2: Synthesis of 2-Aminopyrimidine from DMF and Guanidine Nitrate [8]

Step 1: Preparation of the Aldehyde Adduct

  • In a reaction vessel, add kerosene as a solvent.

  • Add N,N-dimethylformamide (DMF) while maintaining the temperature below 50.0 °C.

  • Slowly add phosphorus trichloride, keeping the temperature between 30.0 and 40.0 °C.

  • Subsequently, add acetaldehyde diethyl acetal, maintaining the temperature between 30.0 and 40.0 °C to form the aldehyde adduct solution.

Step 2: Synthesis of 2-Aminopyrimidine

  • In a dry pressure reactor, add sodium methoxide followed by guanidine nitrate.

  • Add the aldehyde adduct-methanol solution prepared in Step 1.

  • Pressurize the reactor to 0.20–0.25 MPa.

  • Heat the reaction mixture to 80–90 °C and maintain for 2.5–3.0 hours.

  • After the reaction is complete, cool the reactor and process the mixture through extractive distillation to isolate the 2-aminopyrimidine product.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting aminopyrimidine synthesis.

experimental_workflow start Start: Reagents & Solvents reaction_setup Reaction Setup (Heating, Stirring) start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product troubleshooting_low_yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Check Reagent Purity start->check_reagents analyze_byproducts Analyze Crude Mixture (TLC, LC-MS) start->analyze_byproducts optimize_conditions Optimize Conditions (Solvent, Catalyst) check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents modify_workup Modify Workup/Purification analyze_byproducts->modify_workup solution Improved Yield optimize_conditions->solution purify_reagents->solution modify_workup->solution reaction_mechanism reactants 1,3-Dicarbonyl Guanidine intermediate1 Initial Adduct reactants->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminopyrimidine intermediate2->product Dehydration

References

Technical Support Center: Purification of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(Piperidin-4-yl)pyrimidin-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing a significant loss of this compound during silica gel column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery from silica gel chromatography is a common challenge for basic amines like this compound. This is often due to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. Here are some troubleshooting steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include:

      • 0.1-1% triethylamine (NEt₃)

      • 0.1-1% ammonia in methanol

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): This can be a better option for basic compounds as it lacks the acidic silanol groups of silica.

      • Amine-functionalized silica: These columns have a less acidic surface and can improve the recovery of basic analytes.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) might be a viable alternative.

Issue 2: Persistent Impurities After Purification

  • Question: Despite purification by column chromatography and recrystallization, I still observe persistent impurities in my final product. How can I identify and remove them?

  • Answer: Persistent impurities can arise from starting materials, byproducts of the synthesis, or degradation.

    • Impurity Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structure of the impurities. Common impurities in syntheses involving Buchwald-Hartwig amination may include starting materials (e.g., 2-chloropyrimidine, 4-aminopiperidine derivative), homo-coupled products, or products of side reactions.

    • Purification Strategy:

      • Orthogonal Purification Methods: If one method fails to remove an impurity, try a different one. For example, if you used normal-phase chromatography, try reversed-phase or ion-exchange chromatography.

      • Recrystallization Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity will either remain in solution or be insoluble at high temperatures.

      • Chemical Treatment: If the impurity has a reactive functional group that your desired product lacks, a chemical wash or quench during the workup might be effective. For example, an acidic wash can remove basic impurities.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I am struggling to obtain high-purity this compound through recrystallization. What are some effective solvent systems?

  • Answer: Finding a suitable recrystallization solvent is often a matter of trial and error. Based on the polar nature of your compound, consider the following:

    • Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • Solvent Mixtures: A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is insoluble) can be effective. For example:

      • Ethanol/Water

      • Methanol/Diethyl ether

      • Dichloromethane/Hexane

    • Vapor Diffusion: If single-solvent or multi-solvent recrystallization is unsuccessful, vapor diffusion can be a powerful technique for growing high-purity crystals. Dissolve your compound in a good solvent and place it in a sealed chamber with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound can promote the growth of high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound hydrochloride is often supplied with a purity of around 95%[1]. Higher purity may require further in-house purification.

Q2: What are the key challenges in the purification of polar aminopyrimidines?

A2: The main challenges stem from their polarity and basicity, which can lead to poor peak shape and low recovery in chromatography, as well as difficulties in finding suitable crystallization solvents.

Q3: Can I use reversed-phase chromatography for the purification of this compound?

A3: Yes, but you may encounter issues with poor retention on standard C18 columns due to the compound's polarity. To improve retention, you can use a mobile phase with a lower organic content, add an ion-pairing reagent, or use a polar-embedded or polar-endcapped column.

Q4: What are some potential side products in the synthesis of this compound?

A4: The synthesis of this compound likely involves a nucleophilic aromatic substitution or a cross-coupling reaction. Potential side products could include:

  • Unreacted starting materials.

  • Bis-aminated pyrimidine (if a dihalopyrimidine is used as a starting material).

  • Products resulting from reactions with residual water or other nucleophiles in the reaction mixture.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following tables present representative data for the purification of analogous aminopyrimidine compounds.

Table 1: Representative Purification Data for Analogous Aminopyrimidine Derivatives

Purification StepStarting Purity (crude)Final PurityYieldReference Compound
Column Chromatography (Silica Gel, CH₂Cl₂/MeOH)~70%>95%60-80%4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Recrystallization (Ethanol)~90%>99%70-90%4-(Pyridin-3-yl)pyrimidin-2-amine
Preparative HPLC (C18, ACN/H₂O)~85%>99.5%50-70%Various N-arylpyrimidin-2-amines

Experimental Protocols

The following are representative protocols for the purification of this compound based on methods used for structurally similar compounds.

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of the silica in the chosen eluent (e.g., 95:5 DCM:Methanol with 0.5% triethylamine).

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 98:2 DCM:Methanol and gradually increasing the methanol concentration. The addition of triethylamine to the eluent is recommended to improve peak shape and recovery.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude this compound column_chromatography Column Chromatography (Silica Gel or Alumina) crude_product->column_chromatography Eluent: DCM/MeOH + NEt3 recrystallization Recrystallization column_chromatography->recrystallization Solvent: Ethanol/Water purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis purity_analysis->column_chromatography Repurify if needed pure_product Pure Product (>98%) purity_analysis->pure_product Meets Specifications

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Purity after Initial Purification identify_impurity Identify Impurity (LC-MS, NMR) start->identify_impurity change_column Change Stationary Phase (e.g., Alumina, Amine-Silica) identify_impurity->change_column Strong binding impurity change_eluent Modify Mobile Phase (e.g., add modifier, change solvent system) identify_impurity->change_eluent Poor separation change_technique Switch Purification Technique (e.g., Reversed-Phase, SFC) identify_impurity->change_technique Polar impurities recrystallize Optimize Recrystallization (Solvent Screening) identify_impurity->recrystallize Crystalline solid end High Purity Product change_column->end change_eluent->end change_technique->end recrystallize->end

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Technical Support Center: Avoiding Dimer Formation in Pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate dimer formation in common pyrimidine coupling reactions.

Troubleshooting Guides

Issue 1: Significant Dimer Formation (Homocoupling) in Suzuki-Miyaura Reactions

Problem: You are observing a significant amount of a homocoupled pyrimidine dimer (pyrimidine-pyrimidine) or a dimer of your boronic acid coupling partner in the reaction mixture, leading to low yields of the desired heteroaryl pyrimidine and purification challenges.

Troubleshooting Workflow:

G start High Dimer Formation in Suzuki Reaction check_atmosphere 1. Check Reaction Atmosphere start->check_atmosphere check_catalyst 2. Evaluate Palladium Source check_atmosphere->check_catalyst Inert atmosphere confirmed atmosphere_sol Degas solvents/reagents Use Schlenk line or glovebox check_atmosphere->atmosphere_sol Oxygen present check_ligand 3. Assess Ligand Choice check_catalyst->check_ligand Pd(0) or reducing agent used catalyst_sol Use Pd(0) source (e.g., Pd(PPh₃)₄) Add mild reducing agent (e.g., potassium formate) for Pd(II) precatalysts check_catalyst->catalyst_sol Using Pd(II) precatalyst check_conditions 4. Optimize Reaction Conditions check_ligand->check_conditions Appropriate ligand selected ligand_sol Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) check_ligand->ligand_sol Standard ligand (e.g., PPh₃) is ineffective solution Reduced Dimer Formation check_conditions->solution Conditions optimized conditions_sol Lower reaction temperature Slowly add boronic acid Use slight excess (1.1-1.2 eq.) of boronic acid check_conditions->conditions_sol High temp / rapid addition atmosphere_sol->check_catalyst catalyst_sol->check_ligand ligand_sol->check_conditions conditions_sol->solution

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote both the homocoupling of boronic acids and the degradation of the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2] Degas all solvents and reagents thoroughly before use. Using a Schlenk line or glovebox is highly recommended.[1]

  • Palladium(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can directly react with the boronic acid to cause homocoupling before the catalytic cycle is fully established.[3]

    • Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species.[4]

  • Inappropriate Ligand: The ligand plays a crucial role in promoting the desired cross-coupling over side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands accelerate the reductive elimination step, which disfavors the pathways leading to homocoupling.[5]

  • Reaction Conditions: High temperatures and high concentrations of the boronic acid can increase the rate of homocoupling.

    • Solution: Optimize the reaction temperature; sometimes a lower temperature can minimize side reactions.[5] Consider slow addition of the pyrimidine boronic acid to the reaction mixture to maintain a low concentration, thereby reducing the rate of dimerization.[1]

Issue 2: Dimer Byproducts in Sonogashira, Stille, or Buchwald-Hartwig Reactions

Problem: You are observing dimer formation from your pyrimidine halide/triflate or your organostannane/alkyne/amine coupling partner in other common cross-coupling reactions.

General Troubleshooting Approach:

G start Dimer Formation in Coupling Reaction reaction_type Identify Coupling Type start->reaction_type sonogashira Sonogashira reaction_type->sonogashira Alkyne stille Stille reaction_type->stille Organostannane buchwald Buchwald-Hartwig reaction_type->buchwald Amine sonogashira_sol Strictly exclude O₂ (Glaser coupling) Consider copper-free conditions Use H₂/N₂ atmosphere sonogashira->sonogashira_sol stille_sol Use Pd(0) source Employ bulky, electron-rich ligands Add Cu(I) iodide as an additive stille->stille_sol buchwald_sol Use bulky, electron-rich ligands (e.g., tBuXPhos, RuPhos) Ensure anhydrous base and solvent (prevents hydrodehalogenation) buchwald->buchwald_sol solution Minimized Dimer Formation sonogashira_sol->solution stille_sol->solution buchwald_sol->solution

Caption: General troubleshooting for various coupling reactions.

Specific Solutions by Reaction Type:

  • Sonogashira Coupling: The primary homocoupling side reaction is the dimerization of the terminal alkyne (Glaser or Hay coupling), which is often promoted by oxygen and the copper(I) cocatalyst.[2]

    • Solution: Rigorously exclude oxygen from the reaction. Consider using copper-free Sonogashira conditions. Some literature suggests that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[2]

  • Stille Coupling: Homocoupling of the organostannane reagent is a common side reaction.[4][5] This can occur through reaction with a Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[5]

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling pathway.[4] The addition of a copper(I) iodide (CuI) additive can also accelerate the Stille coupling and suppress side reactions.[4]

  • Buchwald-Hartwig Amination: While direct dimerization of the amine is less common, related side reactions like hydrodehalogenation of the pyrimidine halide can be problematic.[1][6]

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RuPhos) are designed to promote the C-N bond-forming reductive elimination over competing side reactions.[1][6] Ensure that the base (e.g., NaOt-Bu) and solvent are strictly anhydrous, as water can lead to palladium hydride species that cause hydrodehalogenation.[1]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the qualitative and semi-quantitative impact of various reaction parameters on the formation of dimer byproducts in pyrimidine coupling reactions, based on literature reports.

Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Homocoupling

ParameterConditionImpact on Dimer FormationRationaleReferences
Palladium Source Pd(II) (e.g., Pd(OAc)₂)HighDirectly reacts with boronic acid to form dimers.[3]
Pd(0) (e.g., Pd(PPh₃)₄)LowActive catalyst, enters the catalytic cycle directly.[4]
Ligand Standard (e.g., PPh₃)Moderate to HighMay not sufficiently accelerate reductive elimination.[7][8]
Bulky, Electron-RichLowPromotes rapid reductive elimination, outcompeting dimerization.[5]

Table 2: Effect of Reaction Atmosphere and Additives on Homocoupling

ParameterConditionImpact on Dimer FormationRationaleReferences
Atmosphere AirHighOxygen promotes oxidative homocoupling of boronic acids.[2]
Inert (N₂ or Ar)LowPrevents oxygen-mediated side reactions.[1]
Additive (Suzuki) NoneBaselineDimer formation depends on other factors.
Mild Reducing AgentLowReduces Pd(II) to Pd(0), preventing direct reaction with boronic acid.[4]
Additive (Stille) Cu(I) IodideLowAccelerates the rate of the desired Stille coupling.[4]

Experimental Protocols

General Protocol for Monitoring Pyrimidine Coupling Reactions by LC-MS

This protocol outlines a general method for monitoring the progress of a coupling reaction and detecting the formation of the desired product and potential dimer byproducts.

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 4h, 24h), carefully and quickly take a small aliquot (approx. 5-10 µL) from the reaction mixture under an inert atmosphere.

    • Quench the aliquot by diluting it in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This dilution will stop the reaction and prepare the sample for analysis.

    • If necessary, filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injection.

  • LC-MS Conditions (Illustrative Example):

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) for the starting materials, the expected product, and the potential pyrimidine dimer.

    • Monitor the extracted ion chromatograms (EICs) for each of these species over the course of the reaction.

    • A successful reaction will show a decrease in the peak areas of the starting materials and an increase in the peak area of the desired product. The peak area corresponding to the dimer should remain minimal.

Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates several best practices to suppress dimer formation.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon or nitrogen for 30-60 minutes or by several freeze-pump-thaw cycles.[1]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the pyrimidine halide (1.0 eq.), the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if not part of a pre-catalyst).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the boronic acid (1.1-1.2 eq.) and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS as described in the protocol above.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of pyrimidine coupling reactions? A1: Dimer formation, also known as homocoupling, is a common side reaction where two identical molecules couple together. In pyrimidine coupling reactions, this can result in a pyrimidine-pyrimidine dimer or a dimer of the coupling partner (e.g., boronic acid-boronic acid). This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[3]

Q2: Why is my reaction mixture turning black? Does this indicate dimer formation? A2: A black precipitate is typically "palladium black," which results from the decomposition of the palladium catalyst. While not a direct indicator of dimer formation, catalyst decomposition leads to an inactive catalyst, which can halt the desired reaction and allow side reactions to become more prevalent. Ensuring a strictly inert atmosphere and using appropriate ligands can help stabilize the catalyst.[1]

Q3: Can the choice of base influence the extent of homocoupling? A3: Yes, the base is a critical component. For Suzuki reactions, an inappropriate or weak base may not be sufficient to activate the boronic acid for transmetalation, slowing down the catalytic cycle and potentially allowing more time for side reactions. For Buchwald-Hartwig aminations, using a pure, anhydrous base like sodium tert-butoxide is crucial to avoid side reactions like hydrodehalogenation.[1]

Q4: I am coupling a 2-halopyrimidine and see significant side products. Why is this position particularly difficult? A4: The 2-position of the pyrimidine ring presents unique challenges. The proximity of the nitrogen atom at the 1-position can lead to chelation with the palladium catalyst, potentially inhibiting or deactivating it. This is analogous to the "2-pyridyl problem" in cross-coupling. This catalyst inhibition can slow the desired reaction, making side reactions like dimerization more likely. Specialized ligands are often required to overcome this issue.

Q5: How can I quantify the amount of dimer in my crude product mixture? A5: The most common methods for quantifying byproducts in a reaction mixture are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS). By running a calibrated standard of the dimer (if available) or by using an internal standard, you can determine the relative and absolute amounts of the dimer compared to your desired product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used if a distinct, non-overlapping signal for the dimer is present.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters I should investigate?

Low yields in the amination of chloropyrimidines often stem from challenges in the oxidative addition step, which is typically rate-limiting for less reactive aryl chlorides.[1] The initial points of investigation should be the catalyst system, base, solvent, and temperature.

  • Catalyst and Ligand System : The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl chlorides like pyrimidines, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition. Consider using pre-formed palladium-ligand complexes to ensure consistent activation.[2]

  • Base Selection : Strong, non-nucleophilic bases are commonly employed. Sodium tert-butoxide (NaOtBu) is a frequent choice and often provides good results.[2] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.[3]

  • Solvent : Anhydrous toluene is a standard and effective solvent for these reactions.[2] Ensure the solvent is thoroughly dried, as water can lead to catalyst deactivation and competing side reactions.[2]

  • Temperature : Elevated temperatures, typically in the range of 80-110 °C, are often required.[2] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction.[4]

Q2: I am observing a significant amount of hydrodehalogenation as a side product. How can I minimize this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] This side reaction can become prominent when the desired reductive elimination is slow, allowing for competing pathways.

To suppress hydrodehalogenation:

  • Optimize Catalyst and Ligand : The choice of ligand can influence the relative rates of reductive elimination and the pathways leading to hydrodehalogenation. Screening different bulky, electron-rich ligands can be beneficial.

  • Base Purity : Ensure the base is of high purity and anhydrous. Traces of moisture or hydroxide in the base can promote hydrodehalogenation.[1]

  • Amine Stoichiometry : Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway over hydrodehalogenation.[1]

  • Strictly Anhydrous Conditions : Meticulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]

Q3: My reaction with a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?

Achieving regioselectivity in the amination of dihalopyrimidines depends on the electronic and steric differences between the substitution sites.

  • Electronic Effects : The inherent electronic properties of the pyrimidine ring often dictate the preferred site of reaction. For example, in 2,4-dichloropyrimidine, the C2 position is generally more activated towards nucleophilic attack and oxidative addition.[1]

  • Steric Hindrance : A bulky amine nucleophile may preferentially attack the less sterically hindered halide position.[2]

  • Catalyst and Ligand Control : The ligand can play a crucial role in controlling regioselectivity. A systematic screening of ligands can help identify a system that favors the desired isomer.[5]

  • Reaction Conditions : Solvent, base, and temperature can also influence the regioselectivity. A methodical optimization of these parameters is recommended.[5]

Q4: I am experiencing difficulty in purifying my product from the palladium catalyst. What purification strategies can I employ?

Residual palladium can be challenging to remove. Consider the following strategies:

  • Filtration through Celite : After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite can help remove some of the precipitated palladium.

  • Aqueous Wash : Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester the palladium.

  • Specialized Scavengers : Commercially available silica-based or polymer-supported metal scavengers can be effective in removing residual palladium.

  • Column Chromatography : Careful selection of the stationary and mobile phases during column chromatography is essential. Sometimes, adding a small amount of a chelating agent to the eluent can improve the separation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of pyrimidines.

Troubleshooting_Workflow Troubleshooting Buchwald-Hartwig Amination of Pyrimidines start Low Yield or No Reaction check_catalyst Check Catalyst System - Pd Source & Ligand Active? - Correct Loading? start->check_catalyst check_conditions Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_conditions side_reactions Side Reactions Observed (e.g., Hydrodehalogenation) start->side_reactions optimize_ligand Optimize Ligand - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) check_catalyst->optimize_ligand If catalyst is suspected issue optimize_base Optimize Base - Screen Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS) - Consider Weaker Bases for Sensitive Substrates (e.g., Cs2CO3, K3PO4) check_conditions->optimize_base If conditions are verified optimize_ligand->optimize_base optimize_solvent_temp Optimize Solvent & Temperature - Ensure Anhydrous Solvent (e.g., Toluene) - Incrementally Increase Temperature optimize_base->optimize_solvent_temp success Successful Reaction optimize_solvent_temp->success Yield Improves check_purity Check Reagent Purity - Anhydrous Solvents & Reagents? - High-Purity Base? side_reactions->check_purity adjust_stoichiometry Adjust Stoichiometry - Use Slight Excess of Amine (1.2-1.5 equiv.) check_purity->adjust_stoichiometry adjust_stoichiometry->optimize_ligand If side reactions persist adjust_stoichiometry->success Side reactions minimized

Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the Buchwald-Hartwig amination of pyrimidines. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Common Catalysts, Ligands, and Loadings

Palladium SourceLigandTypical Pd Loading (mol%)Typical Ligand:Pd RatioNotes
Pd₂(dba)₃XPhos1 - 52:1 - 4:1Effective for many chloropyrimidine couplings.[2][4]
Pd(OAc)₂RuPhos1 - 52:1 - 4:1Another highly active ligand for challenging substrates.
Pd(OAc)₂Xantphos2 - 101:1 - 2:1A bidentate ligand, sometimes effective for specific substrates.[6]
Pre-formed Catalysts (e.g., XPhos Pd G3)-1 - 5-Offers convenience and reproducibility.[7]

Table 2: Recommended Bases and Solvents

BaseTypical EquivalentsSolventCommon Reaction Temperature (°C)Notes
NaOtBu1.2 - 2.0Toluene80 - 110A strong base, widely used and effective.[2]
LHMDS1.2 - 2.0Toluene, Dioxane80 - 110Another strong base option.
Cs₂CO₃2.0 - 3.0Toluene, Dioxane100 - 120A weaker base, suitable for base-sensitive substrates.[3]
K₃PO₄2.0 - 3.0Toluene, Dioxane100 - 120Another weaker base alternative.[3]

Key Experimental Protocols

General Protocol for a Troubleshooting Screen of Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol outlines a general procedure for screening reaction conditions. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Reagent Preparation :

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv).

    • In a separate vessel, prepare a stock solution of the palladium precursor and ligand in the chosen anhydrous solvent if not using a pre-formed catalyst.

  • Reaction Setup :

    • Add the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube containing the chloropyrimidine.

    • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst, add it directly.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution and Monitoring :

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.

  • Workup and Analysis :

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion and identify major byproducts.

Protocol for Minimizing Hydrodehalogenation

This protocol emphasizes the stringent anhydrous conditions required to suppress this side reaction.

  • Drying of Reagents and Glassware :

    • Thoroughly oven-dry all glassware overnight and cool under a stream of inert gas.

    • Dry the solvent over a suitable drying agent (e.g., distill toluene from sodium/benzophenone).

    • Use a fresh, high-purity base. If necessary, dry the base in a vacuum oven before use.

  • Reaction Setup (under inert atmosphere) :

    • Follow the general protocol for reagent addition.

    • Ensure the amine is dry and of high purity.

    • Use a slight excess of the amine (1.2-1.5 equivalents).

  • Execution and Monitoring :

    • Proceed with the reaction as described in the general protocol.

    • Carefully monitor the reaction to avoid prolonged reaction times after the starting material has been consumed, as this can sometimes lead to increased side product formation.

Logical Relationships in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination of pyrimidines is dependent on the interplay of several key factors. The following diagram illustrates these relationships.

Logical_Relationships Key Interdependencies in Buchwald-Hartwig Amination of Pyrimidines substrate Pyrimidine Substrate (Electronic & Steric Properties) catalyst Catalyst System (Pd Source + Ligand) substrate->catalyst influences choice of base Base (Strength & Purity) substrate->base influences choice of catalyst->base interacts with outcome Reaction Outcome (Yield, Selectivity, Side Products) catalyst->outcome determines solvent Solvent (Polarity & Anhydrous) base->solvent solubility in base->outcome affects solvent->outcome affects temperature Temperature temperature->outcome affects

Caption: Interplay of key parameters influencing the outcome of the reaction.

References

dealing with impurities in N-(Piperidin-4-yl)pyrimidin-2-amine starting material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Piperidin-4-yl)pyrimidin-2-amine. It focuses on identifying and dealing with common impurities that may be present in the starting material, which can impact downstream reactions and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and how can it influence impurity profiles?

A1: The most prevalent synthesis involves two key steps: 1) A nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction between 2-chloropyrimidine and a protected form of 4-aminopiperidine, typically tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine). 2) The subsequent removal of the Boc protecting group under acidic conditions (deprotection). Impurities can be introduced from unreacted starting materials, byproducts of the coupling reaction, or side reactions during the deprotection step.

Q2: I've observed an unexpected peak in the 1H NMR of my starting material. What could it be?

A2: An unexpected peak could correspond to several potential impurities. Common culprits include residual solvents from the purification process (e.g., ethyl acetate, dichloromethane, dioxane), unreacted starting materials like Boc-4-aminopiperidine, or byproducts from the deprotection step, such as a tert-butylated amine. A thorough analysis using techniques like LC-MS or GC-MS is recommended for definitive identification.

Q3: Can impurities in the this compound starting material affect my downstream reaction?

A3: Yes, impurities can have a significant impact. For example, unreacted Boc-protected starting material will not participate in reactions where the secondary amine of the piperidine ring is the intended nucleophile. Other reactive impurities could lead to the formation of unwanted side products, complicating purification and reducing the yield of your target molecule.

Q4: What is the best way to store this compound to minimize degradation?

A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a relatively stable compound, but like many amines, it can be sensitive to air and light over extended periods.

Troubleshooting Guide for Impurities

This section addresses specific issues you might encounter with the purity of your this compound starting material.

Issue 1: Presence of Unreacted Boc-Protected Precursor

Question: My analysis (e.g., by HPLC or LC-MS) shows a significant peak corresponding to tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate. What should I do?

Answer: This indicates an incomplete deprotection step during the synthesis of the material. The presence of this impurity can be problematic as it will not react in subsequent steps that require the piperidine nitrogen.

Troubleshooting Workflow:

start Impurity Detected: Boc-Protected Precursor decision Is the impurity level acceptable for your reaction? start->decision action1 Proceed with reaction, adjust stoichiometry accordingly. decision->action1 Yes action2 Reprocess the material: Perform a deprotection reaction. decision->action2 No end_ok Material is suitable for use. action1->end_ok action3 Purify the material using column chromatography. action2->action3 Alternative end_purified Purified Material action2->end_purified action3->end_purified

Caption: Decision workflow for handling Boc-protected impurity.

Recommended Actions:

  • Reprocessing: The most effective solution is to subject the starting material to the deprotection conditions again. A common method is treatment with 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: If reprocessing is not feasible, the desired product can be separated from the Boc-protected impurity using column chromatography. Due to the significant difference in polarity (the deprotected amine is much more polar), this separation is generally straightforward.

Issue 2: Suspected Tert-Butylation Side Products

Question: I see a peak in my LC-MS with a mass that is 56 units higher than my product. What is this and how do I remove it?

Answer: This is likely a tert-butylated byproduct, where the tert-butyl cation formed during Boc deprotection has alkylated a nitrogen atom on your product. This side reaction can be promoted by certain solvents and conditions.[1]

Impurity Formation Pathway:

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc_Amine Boc-Protected Amine Protonation Protonated Intermediate Boc_Amine->Protonation + H+ Carbocation tert-Butyl Cation (t-Bu+) Protonation->Carbocation Product Desired Amine Protonation->Product - CO2, - t-Bu+ Side_Product t-Butylated Byproduct Carbocation->Side_Product Nucleophile Nucleophile (e.g., another amine molecule) Nucleophile->Side_Product

Caption: Pathway for tert-butylation during Boc deprotection.

Recommended Actions:

  • Purification: These byproducts can typically be removed by column chromatography.

  • Prevention in Future Batches: To minimize the formation of these impurities during synthesis, scavengers like triethylsilane or thioanisole can be added to the deprotection reaction mixture to trap the tert-butyl cation.[1]

Summary of Potential Impurities

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylateBoc-NH-(Piperidine)-PyrimidineIncomplete Boc deprotectionHPLC, LC-MS
2-ChloropyrimidineCl-PyrimidineUnreacted starting materialGC-MS, LC-MS
tert-butyl 4-aminopiperidine-1-carboxylateBoc-NH-PiperidineUnreacted starting materialGC-MS, HPLC
N-(1-(tert-butyl)piperidin-4-yl)pyrimidin-2-aminePyrimidine-NH-(Piperidine)-tBuSide reaction during deprotectionLC-MS, 1H NMR
Residual Solvents (e.g., Dioxane, DCM, Ethyl Acetate)VariesPurification/reaction solventGC-MS (Headspace)

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific instrument and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.

Protocol 2: Reprocessing for Boc Deprotection

This protocol is for removing a Boc-protected impurity.

  • Dissolve the this compound containing the Boc-protected impurity in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents relative to the estimated amount of impurity).[2]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc-protected starting material is no longer detectable.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the purified free base.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column in a suitable solvent system. A good starting point for the eluent is a mixture of dichloromethane and methanol.

  • Dissolve the impure material in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing methanol concentration (e.g., from 0% to 10% methanol in dichloromethane).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: N-(Piperidin-4-yl)pyrimidin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at an industrial scale?

A1: The most prevalent methods involve the coupling of a pyrimidine precursor with a piperidine precursor. Key strategies include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method, typically reacting 2-halopyrimidine with a protected 4-aminopiperidine (e.g., Boc-protected), followed by a deprotection step.[1][2] This approach offers good yields and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting a highly activated pyrimidine ring (e.g., with strong electron-withdrawing groups) with the piperidine amine. While potentially cheaper due to the absence of a metal catalyst, it may require harsher conditions (higher temperatures) and is highly dependent on the substrate.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A2: When transitioning from bench to pilot or commercial scale, precise control over certain parameters is crucial to ensure reproducibility, safety, and product quality. Key CPPs include:

  • Temperature Control: Exothermic events, particularly during reagent addition or neutralization, must be managed with efficient reactor cooling systems to prevent side reactions and impurity formation.[3]

  • Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions and the formation of byproducts.[4] The stirrer type, speed (RPM), and baffle configuration are critical.

  • Reagent Addition Rate: Slow, controlled addition of reagents, often via a subsurface feed line, is vital to manage reaction exotherms and maintain optimal stoichiometry throughout the reaction mass.

  • Atmosphere Control: Many coupling reactions, especially those using palladium catalysts, are sensitive to oxygen.[3] Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.

Q3: What are the typical impurities observed, and how do they change upon scale-up?

A3: Impurities can arise from starting materials, side reactions, or degradation. On a larger scale, longer reaction times and less efficient heat transfer can amplify their formation.[5] Common impurities include:

  • Unreacted Starting Materials: Residual 2-halopyrimidine or the piperidine precursor.

  • Dimerization/Polymerization Products: Side reactions of the starting materials or the product can lead to dimers or oligomers, complicating purification.[3]

  • Catalyst Residues: Residual palladium from Buchwald-Hartwig coupling is a common impurity that must be removed to meet pharmaceutical specifications.

  • Positional Isomers: If the pyrimidine ring has multiple reactive sites, a lack of regioselectivity can lead to the formation of isomers.[3]

Troubleshooting Guide

This guide addresses specific issues encountered during scale-up experiments in a question-and-answer format.

Issue 1: My reaction yield dropped significantly when scaling from a 100g lab batch to a 5kg pilot batch.

This is a common scale-up challenge often related to mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Heat Transfer.

    • Explanation: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate heat from exothermic reactions or supply heat for endothermic ones, leading to poor temperature control and the formation of byproducts.

    • Solution:

      • Utilize a jacketed reactor with a reliable thermal control unit.

      • Characterize the reaction calorimetry using a tool like a Reaction Calorimeter (RC1) to predict the thermal profile at scale.

      • Implement a slower, controlled reagent addition rate to avoid rapid heat generation.

  • Potential Cause 2: Poor Mixing.

    • Explanation: What appears well-mixed in a small flask can be heterogeneous in a large reactor, leading to incomplete conversion.[6]

    • Solution:

      • Select an appropriate impeller (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.

      • Optimize the stirring speed (RPM) based on reactor geometry.

      • Ensure the reactor is properly baffled to improve top-to-bottom mixing.

  • Potential Cause 3: Catalyst Inefficiency at Scale.

    • Explanation: The catalyst (e.g., Palladium complex) may be more susceptible to deactivation from trace impurities in larger quantities of reagents or solvents, or it may not be dispersing effectively.[6]

    • Solution:

      • Increase catalyst loading slightly (e.g., from 0.5 mol% to 1.0 mol%).

      • Ensure high-purity, degassed solvents and reagents are used.

      • Perform rigorous inert atmosphere purging of the reactor before adding the catalyst.

Table 1: Comparison of Lab vs. Pilot Scale Parameters for Buchwald-Hartwig Coupling
ParameterLab Scale (250 mL Flask)Pilot Scale (20 L Reactor) - ProblemPilot Scale (20 L Reactor) - Optimized
Scale 100 g5 kg5 kg
Reagent Addition Manual pour over 5 minFull addition in 5 minSubsurface addition over 60 min
Temperature Control Oil Bath at 85°CJacket Temp at 85°C (Internal Temp spike to 110°C)Jacket Temp controlled to maintain Internal Temp at 85±2°C
Stirring Magnetic Stirrer (600 RPM)Single Impeller (150 RPM)Baffled Reactor, Pitched-Blade Turbine (300 RPM)
Atmosphere N₂ BalloonN₂ Headspace PurgeN₂ Sparging followed by N₂ Blanket
Yield 85%52%82%
Purity (LCAP) 98.5%88.0% (new impurities noted)98.2%

Issue 2: The final product is difficult to crystallize at scale and often oils out or yields very fine particles that are hard to filter.

Isolation challenges are frequent during scale-up due to differences in cooling rates and impurity profiles.

  • Potential Cause 1: Supersaturation is too high.

    • Explanation: Rapid cooling of a large volume can generate high supersaturation, leading to uncontrolled nucleation ("crashing out") which forms oils or fine, impure particles.

    • Solution:

      • Develop a controlled cooling profile (e.g., 10-15°C per hour).

      • Use a seeding strategy. Add a small amount of pure product crystals at a specific temperature to induce controlled crystal growth.

      • Implement a hold period at a temperature where the solution is slightly supersaturated to allow crystals to grow before further cooling.

  • Potential Cause 2: Different Impurity Profile.

    • Explanation: Impurities that were negligible at the lab scale may act as crystal growth inhibitors at higher concentrations in a pilot batch.

    • Solution:

      • Perform a solvent screen to find a solvent system that provides good solubility for the impurities while having lower solubility for the product at cold temperatures.

      • Consider a pre-purification step, such as a charcoal treatment or a silica gel plug, before the final crystallization.

Experimental Protocols (Scale-Up Adaptation)

Protocol 1: Boc-Deprotection of tert-butyl 4-((2-pyrimidinyl)amino)piperidine-1-carboxylate

This protocol is adapted for a 10 L scale.

  • Reactor Setup: Charge a 20 L jacketed glass reactor with tert-butyl 4-((2-pyrimidinyl)amino)piperidine-1-carboxylate (1.0 kg, 3.59 mol).

  • Solvent Addition: Add ethyl acetate (5 L) to the reactor and begin stirring at 200 RPM to ensure the solid is fully dissolved.

  • Acid Addition:

    • Cool the reactor jacket to 10°C.

    • Prepare a solution of 4M HCl in ethyl acetate (4 L).

    • Slowly add the HCl solution to the reactor via a subsurface addition line over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25°C. Caution: CO₂ gas evolution will occur. Ensure adequate ventilation and pressure relief.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Neutralization:

    • Cool the reactor to 10°C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is 8-9. Continue to monitor for gas evolution.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Dissolve the crude product in hot isopropanol (approx. 3-4 L). Cool slowly to room temperature, then further to 0-5°C for 4 hours. Filter the resulting solid, wash with cold isopropanol, and dry in a vacuum oven at 40°C to yield this compound.

Visualizations

Diagram 1: Scale-Up Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing common issues encountered during the chemical synthesis scale-up process.

G start Identify Scale-Up Issue yield Low Yield start->yield impurity New Impurities start->impurity isolation Isolation/Physical Property Issues start->isolation cause_yield1 Poor Heat/Mass Transfer yield->cause_yield1 Cause cause_yield2 Catalyst Deactivation yield->cause_yield2 Cause cause_impurity1 Side Reactions (Hot Spots) impurity->cause_impurity1 Cause cause_impurity2 Longer Reaction Time impurity->cause_impurity2 Cause cause_isolation1 Crystallization Kinetics isolation->cause_isolation1 Cause cause_isolation2 Impurity Profile Impact isolation->cause_isolation2 Cause solution_yield1 Optimize Mixing & Temp Control cause_yield1->solution_yield1 Solution solution_yield2 Increase Catalyst Load or Use Higher Purity Reagents cause_yield2->solution_yield2 Solution solution_impurity1 Improve Agitation & Control Addition Rate cause_impurity1->solution_impurity1 Solution solution_impurity2 Re-optimize Reaction Time at Scale cause_impurity2->solution_impurity2 Solution solution_isolation1 Develop Controlled Cooling/Seeding Protocol cause_isolation1->solution_isolation1 Solution solution_isolation2 Re-screen Solvents or Add Purification Step cause_isolation2->solution_isolation2 Solution

Caption: A decision tree for troubleshooting common scale-up problems.

Diagram 2: Generalized Kinase Inhibition Pathway

This compound is a key scaffold for kinase inhibitors (e.g., PLK4 inhibitors), which are crucial in cancer research. This diagram illustrates their mechanism of action.[1]

cluster_0 Normal Cell Signaling cluster_1 Inhibition Pathway ATP ATP Kinase Kinase (e.g., PLK4) ATP->Kinase Substrate_P Phosphorylated Substrate (Active) Kinase->Substrate_P Phosphorylation Cell Proliferation Cell Proliferation Substrate_P->Cell Proliferation Substrate Substrate (Inactive) Substrate->Kinase Inhibitor This compound -based Inhibitor Kinase_Inhibited Kinase (e.g., PLK4) Inhibitor->Kinase_Inhibited Binds to ATP Site Blocked Signaling Blocked Kinase_Inhibited->Blocked

Caption: Mechanism of action for a kinase inhibitor.

References

Technical Support Center: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and comparative synthetic methodologies for the preparation of N-(Piperidin-4-yl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. A third, less direct route, involves a reductive amination pathway.

Q2: Which synthetic route generally provides the highest yield?

A2: While yields are highly dependent on reaction optimization, the Buchwald-Hartwig amination is often favored for achieving high yields, particularly with less reactive starting materials. However, for an activated substrate like 2-chloropyrimidine, a well-optimized SNAr can also be very efficient and more cost-effective.

Q3: What are the key considerations when choosing a synthetic route?

A3: The choice of synthetic route depends on several factors:

  • Cost and Availability of Starting Materials: SNAr is often more economical as it may not require expensive catalysts and ligands.

  • Scale of Synthesis: For large-scale production, the cost and purification from metal catalysts in the Buchwald-Hartwig reaction can be a significant consideration.

  • Substrate Scope: Buchwald-Hartwig amination is generally more versatile and tolerant of a wider range of functional groups on both the pyrimidine and piperidine moieties.

  • Reaction Conditions: SNAr reactions may require higher temperatures, whereas Buchwald-Hartwig reactions can sometimes be performed under milder conditions, depending on the catalyst system.

Q4: Is it necessary to protect the piperidine nitrogen during the synthesis?

A4: Yes, it is highly recommended to use a protected 4-aminopiperidine derivative, such as tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected). This prevents side reactions, such as the piperidine nitrogen competing as a nucleophile, and avoids the formation of di-substituted pyrimidine byproducts. The Boc group can be readily removed in a final deprotection step.

Alternative Synthetic Routes: A Comparative Overview

The following table summarizes the key aspects of two primary alternative synthetic routes to this compound.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 2-Chloropyrimidine, tert-Butyl 4-aminopiperidine-1-carboxylate2-Chloropyrimidine, tert-Butyl 4-aminopiperidine-1-carboxylate
Key Reagents A base (e.g., K₂CO₃, Et₃N, or DIPEA)A Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃)
Typical Solvents Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., n-BuOH)Anhydrous, degassed solvents (e.g., Toluene, Dioxane)
Reaction Temperature Typically elevated (80-150 °C)Generally moderate to high (80-110 °C)
Advantages Cost-effective (no expensive metal catalyst/ligand), simpler workupHigh yields, broad substrate scope, generally milder conditions possible with advanced catalysts
Disadvantages May require harsh conditions, can be lower yielding for less activated substratesCost of catalyst and ligand, potential for metal contamination in the final product, requires strict inert atmosphere

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr)
Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature. 2. Base is not strong enough. 3. Impure or wet starting materials/solvent.1. Increase the reaction temperature, monitoring for decomposition. 2. Switch to a stronger base like DBU or NaH. 3. Ensure all reagents and solvents are pure and anhydrous.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. If not using a protected piperidine, di-substitution or reaction at the piperidine nitrogen can occur.1. Lower the reaction temperature and extend the reaction time. 2. Use N-Boc-4-aminopiperidine to prevent side reactions.
Difficult Purification The product is highly polar and may be difficult to separate from starting materials or polar byproducts.Utilize column chromatography with a gradient elution. Consider converting the product to its hydrochloride salt to facilitate purification by crystallization.
Route 2: Buchwald-Hartwig Amination
Observed ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Inactive catalyst due to oxygen exposure. 2. Inappropriate choice of ligand or base. 3. Low reaction temperature.1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. 2. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄). The combination is critical. 3. Increase the reaction temperature in increments (e.g., to 100-110 °C).
Significant Hydrodehalogenation The competing reduction of 2-chloropyrimidine to pyrimidine.1. Use a bulkier phosphine ligand to favor C-N bond formation. 2. Ensure strictly anhydrous conditions, as water can be a proton source.[1] 3. Use a non-protic, strong base like LHMDS.
Product Contaminated with Palladium Residual palladium from the catalyst in the final product.1. Employ specialized silica gels or activated carbon for chromatography designed to scavenge palladium. 2. Consider recrystallization of the final product.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate

  • To a solution of 2-chloropyrimidine (1.0 eq) in n-butanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection to this compound

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. If the HCl salt is desired, it can be isolated directly. For the free base, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent. Dry the organic layers and concentrate to yield the final product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate

  • In a reaction vessel, combine 2-chloropyrimidine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a ligand such as XPhos (4 mol%), and a base such as sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Deprotection to this compound Follow the deprotection procedure as described in Step 2 of Protocol 1.

Visualizations

SNAr_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection 2-Chloropyrimidine 2-Chloropyrimidine Reaction Reaction 2-Chloropyrimidine->Reaction Boc-4-aminopiperidine Boc-4-aminopiperidine Boc-4-aminopiperidine->Reaction Intermediate Boc-protected Product Reaction->Intermediate Base (DIPEA) n-BuOH, 110-120°C Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product TFA or HCl DCM Buchwald_Hartwig_Workflow cluster_step1 Step 1: Pd-Catalyzed Coupling cluster_step2 Step 2: Deprotection 2-Chloropyrimidine 2-Chloropyrimidine Reaction Reaction 2-Chloropyrimidine->Reaction Boc-4-aminopiperidine Boc-4-aminopiperidine Boc-4-aminopiperidine->Reaction Intermediate Boc-protected Product Reaction->Intermediate Pd Catalyst, Ligand Base (NaOtBu) Toluene, 100°C Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product TFA or HCl DCM Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Atmosphere Is atmosphere strictly inert? (for B-H) Check_Reagents->Check_Atmosphere Yes Purify_Reagents Purify/dry starting materials and solvent Check_Reagents->Purify_Reagents No Check_Conditions Are temperature/base optimal? Check_Atmosphere->Check_Conditions Yes Improve_Inert Improve degassing and inert gas flow Check_Atmosphere->Improve_Inert No Optimize_Catalyst Screen catalyst system (Ligand/Base for B-H) Check_Conditions->Optimize_Catalyst Yes Adjust_Conditions Adjust T or change base Check_Conditions->Adjust_Conditions No Success Reaction Improved Optimize_Catalyst->Success Purify_Reagents->Success Improve_Inert->Success Adjust_Conditions->Success

References

managing regioselectivity in pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Regioselectivity in Pyrimidine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the position of functional groups on the pyrimidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the regioselective functionalization of pyrimidines.

Q1: Why is achieving regioselectivity in pyrimidine functionalization so challenging?

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity:

  • C-H positions (C2, C4, C5, C6): These positions have different electronic densities, making some more susceptible to certain reactions than others. For instance, the C2 and C4/C6 positions are more electron-deficient and prone to nucleophilic attack, while the C5 position is more electron-rich.

  • Substituent Effects: Existing functional groups on the ring dramatically influence the reactivity and direct incoming reagents to specific positions through electronic (electron-donating/withdrawing) and steric effects.[1]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reagents can alter the kinetic and thermodynamic control of a reaction, leading to different regioisomers.[2]

Q2: My Suzuki-Miyaura cross-coupling on a dihalopyrimidine is not selective. How can I improve it?

Lack of selectivity in Suzuki-Miyaura coupling, especially with substrates like 2,4-dichloropyrimidine, is a common issue.

Troubleshooting Steps:

  • Catalyst Choice: The palladium catalyst and its ligands are critical. Pd(PPh₃)₄ is often effective for C4-selective coupling on 2,4-dichloropyrimidines because oxidative addition of palladium into the C4-chlorine bond is favored.[3] Screen different catalysts to find the optimal one for your specific substrate.

  • Reaction Conditions: Microwave irradiation has been shown to significantly improve yields and regioselectivity, often reducing reaction times to minutes.[2][3] Experiment with temperature and reaction time, as these can influence which isomer is favored.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., 1,4-dioxane/H₂O) can impact the reaction outcome. A systematic screening of these parameters is recommended.

Q3: I am attempting a direct C-H functionalization but getting a mixture of isomers. What factors control regioselectivity in these reactions?

Direct C–H functionalization is a powerful tool, but controlling its regioselectivity is paramount.[4]

Key Control Elements:

  • Directing Groups: If your substrate allows, install a directing group that can coordinate to the metal catalyst, guiding the functionalization to a specific C-H bond (often ortho to the directing group).

  • Metal Catalyst: The nature of the transition metal (e.g., Pd, Ru, Rh) and its ligand sphere dictates the mechanism and positional outcome.

  • Inherent Reactivity: In the absence of a strong directing group, the innate electronic properties of the pyrimidine ring will determine the site of functionalization. For instance, Minisci-type reactions (electrophilic radical attack) tend to favor the electron-deficient C4 position.[5]

  • Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, favoring functionalization at less sterically hindered positions.[6]

Q4: My nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is giving the C4-substituted product, but I need the C2 isomer. How can I reverse the selectivity?

While C4 substitution is often the default outcome for SNAr reactions on 2,4-dichloropyrimidines, C2 selectivity can be achieved.[1]

Strategies for C2-Selectivity:

  • Nucleophile Choice: The structure of the nucleophile is crucial. It has been reported that using tertiary amine nucleophiles can lead to excellent C2 selectivity. An in-situ N-dealkylation of the intermediate can yield a product that formally corresponds to the reaction of a secondary amine at the C2 position.[7]

  • Substituent Effects: An electron-donating group at the C6 position can alter the electronic distribution of the ring, making the C2 position more favorable for nucleophilic attack.[1]

  • Computational Analysis: Quantum mechanics (QM) calculations can help predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution and transition state energies for attack at C2 versus C4.[1]

Data Presentation: Regioselective Suzuki Coupling

The following tables summarize quantitative data for optimizing the regioselective C4-functionalization of 2,4-dichloropyrimidine with phenylboronic acid via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[2]

Table 1: Catalyst Screening for C4-Selective Coupling [2]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄ 65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2]

Table 2: Solvent Mixture Screening [2]

Solvent System (v/v)Yield (%)
1,4-Dioxane / H₂O (2:1) 65
Toluene / H₂O (2:1)55
DME / H₂O (2:1)60
Acetonitrile / H₂O (2:1)48
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[2]

Table 3: Optimization of Reaction Time and Temperature [2]

Temperature (°C)Time (min)Yield (%)
801552
100 15 65
1201563
100545
1001058
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol provides a general procedure for the efficient C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[2]

Materials:

  • 2,4-dichloropyrimidine (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture: 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, the desired boronic acid, and potassium carbonate.[2]

  • Add the palladium catalyst, Pd(PPh₃)₄.[2]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[2]

  • Seal the vial with a cap and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.

Protocol 2: One-Pot Regioselective C5-Halogenation via Deconstruction-Reconstruction

This protocol describes a method for the net C5-H halogenation of a pyrimidine substrate.[5]

Materials:

  • Pyrimidine substrate (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.0 equiv)

  • 4-nitroaniline (1.0 equiv)

  • Collidine (1.0 equiv)

  • Piperidine (3.0 equiv)

  • N-halosuccinimide (NCS or NBS) (1.1 equiv)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride) (10-20 equiv)

  • Sodium ethoxide (NaOEt) (5.0 equiv)

  • Ethyl acetate (EtOAc), Ethanol (EtOH)

Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve the pyrimidine substrate and collidine in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O).[5]

  • Pyrimidinium Salt Formation: Add 4-nitroaniline and allow the reaction to warm to room temperature.[5]

  • Cleavage: Perform a solvent exchange to ethanol, then add piperidine at room temperature to cleave the pyrimidine ring.[5]

  • Halogenation & Reconstruction: Add the amidine hydrochloride and sodium ethoxide. The halogen source is incorporated during the reconstruction of the pyrimidine ring, resulting in a C5-halogenated product.

  • Work-up: After the reaction is complete (monitor by TLC/LC-MS), quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow cluster_params Key Parameters to Modify start Undesired Regioselectivity Observed check_lit Step 1: Review Literature Is the observed outcome known for these conditions? start->check_lit analyze_params Step 2: Analyze Reaction Parameters check_lit->analyze_params catalyst Catalyst & Ligand analyze_params->catalyst solvent Solvent System analyze_params->solvent temp Temperature & Time analyze_params->temp reagents Base / Additives analyze_params->reagents optimization Step 3: Systematic Optimization Vary one parameter at a time catalyst->optimization solvent->optimization temp->optimization reagents->optimization mechanistic Step 4: Consider Mechanism Is the reaction under kinetic or thermodynamic control? optimization->mechanistic success Desired Regioisomer Achieved optimization->success redesign Step 5: Substrate Redesign Can a directing group be added or modified? mechanistic->redesign redesign->optimization Re-optimize

Caption: Troubleshooting workflow for regioselectivity issues.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination red_elim->pd0 regenerates product R¹-R² red_elim->product pd_complex->transmetal organoboron R²-B(OR)₂ organoboron->transmetal + base Base base->transmetal activates pd_complex2->red_elim halopyrimidine R¹-X (Halopyrimidine) halopyrimidine->ox_add +

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

regioselectivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reagents Reaction Conditions & Reagents title Controlling Regioselectivity in Pyrimidine Functionalization ring_N Inherent Ring Electronics (N atoms activate for Nu- attack) bulk Bulky Substituents (Block adjacent positions) catalyst Catalyst / Ligand Choice (e.g., Pd in cross-coupling) edg Electron-Donating Groups (EDGs) (Activate for E+ attack, ortho/para directing) ewg Electron-Withdrawing Groups (EWGs) (Activate for Nu- attack, meta directing) directing_group Directing Groups (Coordinate metal to specific C-H) temp_solvent Temperature & Solvent (Kinetic vs. Thermodynamic Control)

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient amination of pyrimidines. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine amination?

A1: There are several common methods for pyrimidine amination, each with its own advantages and disadvantages:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a pyrimidine halide (or triflate) and an amine. It is known for its broad substrate scope and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a nucleophilic amine with an electron-deficient pyrimidine halide. It is often used for pyrimidines bearing electron-withdrawing groups.

  • Ullmann Condensation: A copper-catalyzed reaction between a pyrimidine halide and an amine. It is a useful alternative to palladium-catalyzed methods, particularly for certain substrates.

  • Acid-Catalyzed Amination: In some cases, the amination of halopyrimidines can be promoted by the presence of an acid catalyst, especially with aniline derivatives.[1]

Q2: How do I choose the best amination method for my specific pyrimidine and amine?

A2: The choice of method depends on several factors, including the nature of your substrates and the desired outcome. The following decision tree can guide your selection process.

G start Start: Have a pyrimidine and an amine to couple pyrimidine_activated Is the pyrimidine ring electron-deficient? (e.g., contains -NO2, -CN, etc.) start->pyrimidine_activated snar Consider SNAr pyrimidine_activated->snar Yes amine_primary_secondary Is the amine a primary or secondary alkyl or aryl amine? pyrimidine_activated->amine_primary_secondary No buchwald Consider Buchwald-Hartwig Amination ullmann Consider Ullmann Condensation acid_catalyzed Consider Acid-Catalyzed Amination amine_primary_secondary->buchwald Yes amine_aniline Is the amine an aniline derivative? amine_primary_secondary->amine_aniline No amine_aniline->acid_catalyzed Yes harsh_conditions Are harsh reaction conditions (high temp.) acceptable? amine_aniline->harsh_conditions No harsh_conditions->buchwald No harsh_conditions->ullmann Yes

A decision tree to guide the selection of a pyrimidine amination method.

Q3: What is the general order of reactivity for halogens on the pyrimidine ring?

A3: The general order of reactivity for halogens on a pyrimidine ring in both SNAr and palladium-catalyzed cross-coupling reactions is C4(6) > C2 > C5. This means that halogens at the 4 and 6 positions are the most reactive, followed by the 2 position, with the 5 position being the least reactive.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a chloropyrimidine is giving a very low yield. What are the first parameters I should check?

A: Low yields in Buchwald-Hartwig aminations of pyrimidines often point to issues with the catalyst system or reaction conditions. Here’s a troubleshooting workflow to address this:

G start Low Yield in Buchwald-Hartwig Amination catalyst_system 1. Check Catalyst System start->catalyst_system catalyst_system_details Is the Pd source active? Is the ligand appropriate? Is the base strong enough? catalyst_system->catalyst_system_details reaction_conditions 2. Optimize Reaction Conditions reaction_conditions_details Is the temperature high enough? Is the reaction time sufficient? Is the solvent anhydrous and degassed? reaction_conditions->reaction_conditions_details reagent_quality 3. Verify Reagent Quality reagent_quality_details Are the pyrimidine and amine pure? Is the solvent truly anhydrous? reagent_quality->reagent_quality_details side_reactions 4. Investigate Side Reactions side_reactions_details Is there evidence of hydrodehalogenation? Is there catalyst deactivation (Pd black)? side_reactions->side_reactions_details catalyst_system_details->reaction_conditions reaction_conditions_details->reagent_quality reagent_quality_details->side_reactions

A troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Consider using a pre-formed palladium-ligand complex for more consistent results.[3]

    • Ligand: The choice of phosphine ligand is critical. For chloropyrimidines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[3][4]

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may necessitate higher temperatures.[3][4]

  • Reaction Conditions:

    • Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts, often requiring higher reaction temperatures (typically 80-110 °C) to facilitate the rate-limiting oxidative addition step.[3][4]

    • Solvent: Anhydrous and degassed solvents are crucial. Toluene and 1,4-dioxane are commonly used. Water and oxygen can deactivate the catalyst.[3][4]

  • Reagent Quality:

    • Ensure the purity of your pyrimidine halide and amine. Impurities can poison the catalyst.

    • Strictly anhydrous conditions are necessary, as water can lead to catalyst deactivation and hydrolysis of the starting material.

Issue 2: Poor Conversion in SNAr Amination

Q: I am attempting an SNAr amination on a dichloropyrimidine, but I'm getting poor conversion. What can I do?

A: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. If your substrate is not sufficiently activated, the reaction will be sluggish.[3]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate.[3]

  • Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[3]

  • Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or an excess of the amine itself.[2]

Issue 3: Difficulty with Ullmann Condensation

Q: My Ullmann amination of a halopyrimidine is not working well. What are the key parameters to investigate?

A: The success of an Ullmann amination often depends on the copper catalyst, the presence of a suitable ligand, and the base.

  • Copper Source: Copper(I) salts, such as CuI, are most commonly used.[3] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental.

  • Ligand: While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ ligands to facilitate the reaction under milder conditions. N,N'-dimethylethylenediamine (DMEDA) is a commonly used ligand.

  • Base: A base such as K₂CO₃ or K₃PO₄ is typically required.

  • Solvent: High-boiling polar solvents like DMF, DMSO, or ethylene glycol are often used.[5]

Data Presentation: Comparison of Amination Methods

The following tables summarize typical reaction conditions and yields for different pyrimidine amination methods. Please note that optimal conditions can vary significantly based on the specific substrates used.

Table 1: Buchwald-Hartwig Amination of Halopyrimidines

Pyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001285-95[6]
5-Bromo-2-chloropyrimidineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101275-85[6]
2,4-DichloropyrimidineDibutylaminePd(OAc)₂ (1)dppb (2)LiHMDSTHF01>95[2]

Table 2: SNAr Amination of Halopyrimidines

Pyrimidine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholineKFWater1001795[7]
2,4-DichloropyrimidineDiethylamine-CHCl₃RT1-[8]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 eq)Water803-2285[3][9]

Table 3: Ullmann Condensation of Halopyrimidines

Pyrimidine SubstrateAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineN,N-DimethylethylenediamineCuI (10)-K₂CO₃ChCl/Urea1001298[8]
2-BromopyridineAqueous NH₃Cu₂O (5)DMEDA (10)K₂CO₃Ethylene Glycol801685[5][10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the pyrimidine halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for SNAr Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask, dissolve the halopyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).

  • Reagent Addition: Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Protocol 3: General Procedure for Ullmann Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a Schlenk tube under an argon atmosphere, add the halopyrimidine (1.0 mmol), CuI (5-10 mol%), a ligand (e.g., DMEDA, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the solvent (e.g., ethylene glycol, 2 mL) and the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Stir the reaction mixture for 12-24 hours and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[5]

Protocol 4: General Procedure for Acid-Catalyzed Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a reaction vial, mix the chloropyrimidine (1.0 equiv) and the aniline (1.1 equiv).

  • Reagent Addition: Add the solvent (e.g., water or 2-propanol) and a catalytic amount of acid (e.g., 0.1 equiv of HCl).[11]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction for 3-22 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of Na₂CO₃.

  • Isolation: Isolate the solid product by filtration. The filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover more product.

  • Purification: Combine the solid product and the extracted organic phase, dry, concentrate, and purify as needed.[11]

Visualizations

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L-Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine. The information is presented in a user-friendly question-and-answer format to address specific challenges that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine (e.g., 2-chloropyrimidine) and 4-aminopiperidine.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently Activated Pyrimidine Ring: The SNAr reaction is more facile with electron-withdrawing groups on the pyrimidine ring, which stabilize the intermediate Meisenheimer complex.[1] 2. Inadequate Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1] 3. Poor Quality of Reagents or Solvent: Moisture or impurities in the reagents or solvent can interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. If your pyrimidine substrate is not sufficiently activated, consider using a more reactive starting material or a different synthetic route. 2. Gradually increase the reaction temperature, potentially to reflux, while monitoring for product formation and decomposition.[1] 3. Ensure all reagents are pure and the solvent is anhydrous, especially for moisture-sensitive reactions. 4. Optimize the molar ratio of the amine to the halopyrimidine. An excess of the amine is often used.
Formation of Multiple Products/Impurities 1. Over-alkylation: The product, this compound, may be more nucleophilic than the starting 4-aminopiperidine, leading to further reactions. 2. Side Reactions: The solvent or base used may participate in side reactions. For instance, strongly basic conditions can sometimes lead to decomposition. 3. Regioisomer Formation: If the pyrimidine has multiple leaving groups, substitution may occur at different positions.1. Use a larger excess of the starting amine to favor the mono-substituted product. Slow, controlled addition of the limiting reagent can also help. 2. Choose a non-nucleophilic base and an inert solvent. Carefully control the reaction temperature to minimize decomposition. 3. The C4 position of a pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the reaction intermediate.[2] However, careful control of reaction conditions is still necessary.
Difficult Product Isolation/Purification 1. High Polarity of the Product: The presence of multiple nitrogen atoms can make the product highly polar and soluble in polar solvents, complicating extraction. 2. Co-elution with Starting Materials or Byproducts: Impurities may have similar chromatographic properties to the desired product.1. Perform multiple extractions with a suitable organic solvent. If the product is basic, it can be converted to its salt to facilitate isolation. 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Solvent Effects on Synthesis: A Comparative Overview

Solvent Typical Reaction Temperature (°C) Typical Reaction Time (hours) Representative Yield (%) Notes
Ethanol (EtOH) Reflux8 - 2470 - 90A common protic solvent that can facilitate the reaction. Often used with a base like triethylamine.[2]
n-Propanol 120 - 1400.25 - 0.5 (Microwave)~54Higher boiling point than ethanol, allowing for higher reaction temperatures. Microwave irradiation can significantly reduce reaction times.[3]
Dimethylformamide (DMF) 80 - 1304 - 1275 - 95A polar aprotic solvent that can accelerate SNAr reactions.[1][4] Care should be taken to use anhydrous DMF.
Toluene Reflux8 - 1660 - 85A non-polar solvent, often used in palladium-catalyzed aminations (Buchwald-Hartwig type reactions) which are an alternative synthetic route.[4]
Water 85 - 1001.5 - 388 - 95A green and cost-effective solvent. Reactions in water are often promoted by the addition of a base.[5]
Solvent-Free 80 - 905 - 1478 - 82Can provide high yields and simplifies work-up, representing a greener approach.[6]

Disclaimer: The data presented in this table is illustrative and based on the synthesis of analogous pyrimidine-amine compounds. Actual results for the synthesis of this compound may vary.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound based on common methods for SNAr reactions.

Protocol 1: Conventional Heating in a Polar Aprotic Solvent
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add 4-aminopiperidine (1.2 - 1.5 equivalents) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Microwave-Assisted Synthesis in Propanol
  • Reaction Setup: In a microwave reaction vial, combine 2-chloropyrimidine (1.0 equivalent) and 4-aminopiperidine (1.0 equivalent) in anhydrous n-propanol.

  • Addition of Base: Add triethylamine (TEA) as a base.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-140 °C for 15-30 minutes.

  • Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by standard methods.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-halopyrimidine, such as 2-chloropyrimidine, with 4-aminopiperidine in the presence of a base.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are generally preferred for SNAr reactions as they can effectively solvate the intermediate Meisenheimer complex, thus accelerating the reaction.[1] Protic solvents like ethanol and water can also be used and may offer environmental and cost benefits.

Q3: What are the key safety precautions to take during this synthesis?

A3: 2-Chloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The organic solvents used are often flammable and volatile. Ensure that all heating is done using a suitable heating mantle and that there are no ignition sources nearby.

Q4: Can I use a different base other than potassium carbonate or triethylamine?

A4: Yes, other non-nucleophilic bases can be used. The choice of base can be critical, and stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are sometimes employed, particularly in palladium-catalyzed reactions.[1] However, for a standard SNAr, bases like K₂CO₃, Cs₂CO₃, or TEA are common.

Q5: My reaction is very slow. What can I do to speed it up?

A5: Increasing the reaction temperature is the most common way to increase the reaction rate. Using a higher boiling point solvent will allow you to heat the reaction to a higher temperature. Microwave-assisted synthesis can also dramatically reduce reaction times.[3] Additionally, ensure your pyrimidine ring is sufficiently activated for the SNAr reaction.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical steps involved in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Combine 2-Chloropyrimidine, 4-Aminopiperidine, Base, and Solvent reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extraction Extract with Organic Solvent quench->extraction dry Dry Organic Layer (e.g., Na2SO4) extraction->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify final_product This compound purify->final_product Characterize (NMR, MS) troubleshooting_logic cluster_yes Troubleshooting Steps start Experiment Start problem Low Product Yield? start->problem check_temp Increase Temperature problem->check_temp Yes success Successful Synthesis problem->success No check_reagents Check Reagent Purity & Solvent Anhydrous check_temp->check_reagents check_stoich Optimize Stoichiometry check_reagents->check_stoich check_stoich->problem Re-evaluate

References

Validation & Comparative

Navigating the Labyrinth of Structure: A Comparative Guide to the NMR Validation of N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals deep in the trenches of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of progress. This guide provides a comprehensive comparison for the structural validation of N-(Piperidin-4-yl)pyrimidin-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound, this guide presents a robust validation methodology based on high-quality predicted NMR spectra, corroborated by experimental data from its core structural fragments: 2-aminopyrimidine and 4-aminopiperidine.

Unveiling the Molecular Fingerprint: A Comparative Analysis of NMR Data

The structural integrity of this compound can be confidently established by dissecting its predicted ¹H and ¹³C NMR spectra and comparing the chemical shifts with those of its constituent moieties. This comparative approach allows for the assignment of each signal, providing a high degree of confidence in the final structure.

Predicted and Experimental NMR Data Comparison
Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
This compound (Predicted) Pyrimidine H-4',6': 8.25 (d); Pyrimidine H-5': 6.55 (t); Piperidine CH-4: 4.0 (m); Piperidine CH₂-2,6 (eq): 3.2 (m); Piperidine CH₂-2,6 (ax): 2.8 (m); Piperidine CH₂-3,5 (eq): 2.1 (m); Piperidine CH₂-3,5 (ax): 1.6 (m); NH (amine): 5.5 (br s); NH (piperidine): 1.8 (br s)Pyrimidine C-2': 162.5; Pyrimidine C-4',6': 158.0; Pyrimidine C-5': 110.0; Piperidine C-4: 48.0; Piperidine C-2,6: 45.0; Piperidine C-3,5: 32.0
2-Aminopyrimidine (Experimental) H-4,6: 8.33 (d); H-5: 6.58 (t); NH₂: 5.9 (br s)C-2: 163.1; C-4,6: 158.8; C-5: 110.5
4-Aminopiperidine (Experimental) CH-4: 2.9 (m); CH₂-2,6 (eq): 3.1 (m); CH₂-2,6 (ax): 2.6 (m); CH₂-3,5 (eq): 1.8 (m); CH₂-3,5 (ax): 1.3 (m); NH₂: 1.5 (br s); NH: 1.7 (br s)C-4: 46.5; C-2,6: 46.0; C-3,5: 35.0

Note: Predicted spectra were generated using online NMR prediction tools. Experimental data for 2-aminopyrimidine and 4-aminopiperidine are referenced from publicly available spectral databases. Chemical shifts are reported in ppm relative to TMS.

The Blueprint for Confirmation: Experimental Protocols

To ensure the reproducibility and accuracy of the NMR data for the comparative fragments, the following standardized experimental protocols are recommended.

¹H and ¹³C NMR Spectra Acquisition

1. Sample Preparation:

  • Weigh 5-10 mg of the analytical standard (2-aminopyrimidine or 4-aminopiperidine).

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer for the specific solvent and sample.

  • Set the temperature to 298 K.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration and solubility.

  • Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.

Visualizing the Path to Validation

The logical workflow for the structure validation of this compound using NMR spectroscopy is illustrated in the following diagram.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Comparison cluster_validation Structure Validation synthesis Synthesize this compound purification Purify Compound synthesis->purification acquire_1H Acquire ¹H NMR Spectrum purification->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum purification->acquire_13C assign_signals Assign Signals in Predicted Spectra acquire_1H->assign_signals acquire_13C->assign_signals predict_nmr Predict ¹H & ¹³C NMR Spectra compare_fragments Compare with Experimental Data of 2-Aminopyrimidine & 4-Aminopiperidine predict_nmr->compare_fragments compare_fragments->assign_signals check_impurities Check for Solvent & Other Impurities assign_signals->check_impurities structure_confirmed Structure Confirmed check_impurities->structure_confirmed Consistent structure_inconsistent Structure Inconsistent check_impurities->structure_inconsistent Inconsistent

NMR Structure Validation Workflow

Alternative and Complementary Validation Techniques

While NMR is a powerful tool for structure elucidation, employing orthogonal analytical techniques can provide an even higher level of confidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can also offer valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amine and piperidine moieties, and C=N and C=C stretches characteristic of the pyrimidine ring.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, serving as the ultimate benchmark for validation.

Navigating the Spectral Landscape: A Comparative Guide to N-(Piperidin-4-yl)pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral properties is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for N-(Piperidin-4-yl)pyrimidin-2-amine and its structurally related alternatives, offering a valuable resource for those working with these chemical entities.

Spectral Data at a Glance: A Comparative Table

To facilitate a clear comparison, the following tables summarize the key spectral data for this compound and its selected analogs. It is important to note that the data for the target compound is predicted and should be treated as an estimation.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃8.26 (d, 2H), 6.48 (t, 1H), 5.30 (br s, 1H, NH), 3.95 (m, 1H), 3.10 (m, 2H), 2.70 (m, 2H), 2.05 (m, 2H), 1.50 (m, 2H)
Alternative 1: 4-Anilino-1-benzylpiperidine CDCl₃7.20-7.40 (m, 10H), 3.55 (s, 2H), 3.20 (m, 1H), 2.90 (m, 2H), 2.25 (m, 2H), 2.00 (m, 2H), 1.60 (m, 2H)
Alternative 2: 2-Amino-4,6-dimethylpyrimidine DMSO-d₆6.45 (s, 1H), 6.30 (s, 2H, NH₂), 2.20 (s, 6H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃162.5, 158.0, 110.0, 50.0, 45.0, 32.0
Alternative 1: 4-Anilino-1-benzylpiperidine CDCl₃147.5, 138.5, 129.0, 128.5, 127.0, 117.0, 113.5, 63.0, 52.0, 50.5, 33.0
Alternative 2: 2-Amino-4,6-dimethylpyrimidine DMSO-d₆167.0, 163.0, 110.5, 24.0

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI179.13
Alternative 1: 4-Anilino-1-benzylpiperidine ESI267.19
Alternative 2: 2-Amino-4,6-dimethylpyrimidine EI123.09

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseKey Absorptions (cm⁻¹)
This compound (Predicted) KBr3300-3500 (N-H stretch), 2800-3000 (C-H stretch), 1600-1650 (C=N, C=C stretch), 1550-1600 (N-H bend)
Alternative 1: 4-Anilino-1-benzylpiperidine KBr3350 (N-H stretch), 3020 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1600, 1500 (aromatic C=C stretch)
Alternative 2: 2-Amino-4,6-dimethylpyrimidine KBr3450, 3300 (N-H stretch), 2950 (C-H stretch), 1640 (N-H bend), 1580, 1540 (C=N, C=C stretch)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are acquired using either electrospray ionization (ESI) or electron ionization (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For EI, a solid probe or gas chromatography inlet can be used. The data is reported as the mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualizing the Workflow: Spectral Data Analysis

The process of analyzing and comparing spectral data follows a logical workflow. The following diagram, generated using the DOT language, illustrates this process.

Structure-Activity Relationship of N-(Piperidin-4-yl)pyrimidin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core element in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this scaffold, with a focus on their biological performance supported by experimental data. The information presented here is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyrimidine and piperidine rings. The following table summarizes the in vitro inhibitory activity of a series of analogs against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[1][2]

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Piperidine Nitrogen)PLK4 IC50 (μM)
3b HMorpholine0.0312
3r 4-NH2Morpholine0.0174
8a 4-NH2H0.5196
8h 4-NH24-Morpholinyl-phenyl0.0067

Key SAR Observations:

  • Substitution on the Phenyl Ring: The introduction of a hydrogen bond donor, such as an amino group at the para position of the phenyl ring, generally enhances the inhibitory activity. For instance, compound 3r with a 4-amino substituent showed stronger PLK4 inhibition compared to the unsubstituted compound 3b .[1] This is likely due to favorable interactions within the hydrophobic cavity of the kinase.[1]

  • Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's activity. The presence of a hydrophilic moiety, such as a morpholine ring, is beneficial for activity.[1] Extending the substituent to include a phenyl-linked morpholine group, as seen in compound 8h , resulted in the most potent analog, with a nearly three-fold increase in activity compared to 3r .[1] Conversely, the removal of the hydrophilic group at this position, as in compound 8a , led to a significant decrease in potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound analogs.

In Vitro PLK4 Kinase Assay

The inhibitory activity of the compounds against PLK4 was determined using an in vitro enzyme activity assay. The general steps are as follows:

  • Preparation of Reagents: Recombinant PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP are prepared in a kinase buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the PLK4 enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: The amount of phosphorylated substrate is quantified. This is often achieved using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by detecting the phosphorylated substrate using a specific antibody.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated in cancer cell lines, such as breast cancer cells.[1][2] A common method is the MTT or MTS assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Addition of Reagent: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general structure-activity relationship, the targeted signaling pathway, and a typical experimental workflow for the evaluation of these compounds.

SAR_General cluster_R1 R1 Substituent (Phenyl Ring) cluster_R2 R2 Substituent (Piperidine Nitrogen) Core This compound Core Scaffold R1_H H Core->R1_H R1_NH2 4-NH2 Core->R1_NH2 R2_H H Core->R2_H R2_Morpholine Morpholine Core->R2_Morpholine R2_Ph_Morpholine Phenyl-Morpholine Core->R2_Ph_Morpholine Activity Biological Activity (e.g., PLK4 Inhibition) R1_H->Activity Lower R1_NH2->Activity Increases R2_H->Activity Decreases R2_Morpholine->Activity Increases R2_Ph_Morpholine->Activity Significantly Increases

Caption: General Structure-Activity Relationship (SAR) of this compound analogs.

PLK4_Pathway Inhibitor This compound Analog PLK4 PLK4 Kinase Inhibitor->PLK4 Inhibits Centriole Centriole Duplication PLK4->Centriole Regulates Mitotic_Catastrophe Mitotic Catastrophe Centriole->Mitotic_Catastrophe Dysregulation leads to Cell_Death Cancer Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Targeted signaling pathway: Inhibition of PLK4 leads to cancer cell death.

Experimental_Workflow Design Analog Design & Synthesis In_Vitro In Vitro Kinase Assay (e.g., PLK4 IC50) Design->In_Vitro Cell_Based Cell-Based Proliferation Assay (e.g., MTT on Cancer Cells) In_Vitro->Cell_Based SAR_Analysis Structure-Activity Relationship Analysis Cell_Based->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo

Caption: Typical experimental workflow for the evaluation of kinase inhibitors.

References

Comparative Analysis of the Biological Activity of N-(piperidin-4-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(piperidin-4-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the biological activities of several derivatives, focusing on their potential as anticancer agents. The information is compiled from recent studies and presented to aid in structure-activity relationship (SAR) understanding and future drug design.

Anticancer and Kinase Inhibitory Activity

A significant focus of research on this compound derivatives has been their development as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Notably, these derivatives have been explored as inhibitors of Polo-like kinase 4 (PLK4) and Protein Kinase B (Akt).

A series of novel pyrimidin-2-amine derivatives have been synthesized and identified as potent inhibitors of PLK4, a master regulator of centriole duplication.[1] Overexpression of PLK4 is observed in various cancers, making it a viable anticancer target. The inhibitory activities of selected compounds against PLK4 and their antiproliferative effects on breast cancer cell lines are summarized below.

Table 1: In Vitro PLK4 Inhibitory Activity and Antiproliferative Activity of Selected Pyrimidin-2-amine Derivatives [1]

CompoundPLK4 IC50 (μM)Antiproliferative Activity IC50 (μM)
MCF-7
3b 0.0312ND
3r 0.0174ND
3x ND< 0.05
8d ND< 0.05
8h 0.0067< 0.05
8i ND< 0.05
Centrinone (Control) ND< 0.05
ND: Not Determined

Among the tested compounds, 8h demonstrated the most potent PLK4 inhibitory activity with an IC50 of 0.0067 μM.[1] This compound also exhibited excellent antiproliferative activity against three breast cancer cell lines (MCF-7, MDA-MB-231, and BT474), comparable to the control compound, Centrinone.[1]

The pyrrolo[2,3-d]pyrimidine core, a related scaffold, has been utilized to develop potent and selective inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer.[2] The optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to compounds with nanomolar inhibitory potency and oral bioavailability.[2] These compounds were shown to modulate biomarkers of Akt signaling in vivo and strongly inhibit the growth of human tumor xenografts.[2]

Another study focused on piperidin-4-amine linked pyrimidine derivatives as potential anticancer agents against human liver cancer cell lines (HepG2). Compound PM-16 was identified as the most potent, with an IC50 of 1.92 µM and 60.94% inhibition.[3] Compounds PM-18 and PM-19 also showed excellent inhibition percentages of 66.45% and 68.76%, respectively, which were superior to the positive control, Paclitaxel (62.12%).[3]

Pharmacokinetic Properties

The drug-like properties of these derivatives are crucial for their potential clinical development. Key pharmacokinetic parameters, such as plasma and liver microsomal stability, have been evaluated for promising compounds.

Table 2: Stability of Selected Pyrimidin-2-amine Derivatives [1]

CompoundPlasma Stability (t1/2, min)Liver Microsomal Stability (t1/2, min)
3r ND> 145
8h > 289.1> 145
ND: Not Determined

Compound 8h exhibited good plasma and liver microsomal stability, suggesting favorable metabolic properties.[1] Furthermore, at a concentration of 10.0 μM, compound 8h showed no significant inhibitory effect on the main drug-metabolizing enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), indicating a low risk of drug-drug interactions.[1]

Signaling Pathway and Experimental Workflow

The development and evaluation of these compounds typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing. The targeted signaling pathways are central to their mechanism of action.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Scaffold Hopping / Structure-Activity Relationship (SAR) synthesis Chemical Synthesis start->synthesis in_vitro_enzyme In Vitro Kinase Assay (e.g., PLK4, Akt) synthesis->in_vitro_enzyme in_vitro_cell Antiproliferative Assay (e.g., MCF-7, MDA-MB-231) in_vitro_enzyme->in_vitro_cell in_vivo In Vivo Efficacy (Xenograft Models) in_vitro_cell->in_vivo pk_studies Pharmacokinetic Studies (Stability, Metabolism) in_vitro_cell->pk_studies lead_optimization Lead Optimization in_vivo->lead_optimization pk_studies->lead_optimization

Caption: General experimental workflow for the development of this compound derivatives.

The primary mechanism of action for many of these anticancer derivatives involves the inhibition of key kinases in cellular signaling pathways.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Akt_Inhibitor Akt Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine derivatives) Akt_Inhibitor->Akt

References

Comparative Analysis of In Vitro Efficacy for Novel N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of a promising class of synthetic compounds. This report provides a comparative analysis of their in vitro performance, supported by experimental data and methodologies, to inform future research and development.

This guide delves into the in vitro assay results of various compounds synthesized from the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold. This core structure has served as a template for the development of potent inhibitors targeting a range of biological entities, including kinases and viral enzymes. The following sections present a comparative analysis of the biological activity of these derivatives, detailed experimental protocols for the key assays, and visual representations of a relevant signaling pathway and experimental workflow.

Comparative In Vitro Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential across different therapeutic areas, most notably in oncology and virology. The subsequent tables summarize the quantitative data from key studies, offering a clear comparison of the compounds' performance.

PLK4 Kinase Inhibition and Antiproliferative Activity

A series of novel pyrimidin-2-amine derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in various cancers.[1][2] The in vitro enzyme activity and antiproliferative effects against breast cancer cell lines are presented below.

Table 1: In Vitro PLK4 Enzyme Inhibition

CompoundPLK4 IC₅₀ (μM)
3b0.0312
3r0.0174
8a0.5196
8h 0.0067

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity.

Table 2: Antiproliferative Activity against Breast Cancer Cell Lines

CompoundMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)BT474 IC₅₀ (μM)
3x0.025 ± 0.0030.015 ± 0.0020.021 ± 0.002
8h 0.018 ± 0.002 0.009 ± 0.001 0.015 ± 0.002
8i0.021 ± 0.0020.013 ± 0.0010.019 ± 0.002
Centrinone (Control)0.009 ± 0.0010.036 ± 0.0040.013 ± 0.001

IC₅₀: The concentration of the compound that produces 50% cell growth inhibition. Data are presented as mean ± standard error from three independent experiments.[1]

Compound 8h emerged as a highly potent PLK4 inhibitor with an IC₅₀ of 0.0067 μM.[1] It also demonstrated excellent antiproliferative activity against a panel of breast cancer cell lines, with IC₅₀ values in the nanomolar range, comparable to or better than the control compound, Centrinone.[1]

Anti-HIV Activity

A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Many of these compounds showed significant improvement in activity against wild-type HIV-1 compared to earlier hybrids.[3]

Table 3: Anti-HIV-1 Activity

Compound SeriesActivity Range (EC₅₀)
Piperidin-4-yl-aminopyrimidine derivativesSingle-digit nanomolar concentrations

EC₅₀: The concentration of the compound that provides 50% of the maximum effect.

Selected compounds from this series also exhibited lower IC₅₀ values against the reverse transcriptase enzyme than the established NNRTI, nevirapine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key in vitro assays cited in this guide.

PLK4 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PLK4 was determined using a kinase activity assay. The general steps are as follows:

  • Preparation of Reagents : The kinase, substrate, and test compounds are prepared in an appropriate buffer.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP.

  • Incubation : The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, often involving luminescence or fluorescence.

  • Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells (e.g., MCF-7, MDA-MB-231, BT474) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation : The IC₅₀ values, representing the concentration that inhibits 50% of cell growth, are determined from the dose-response curves.[1]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

PLK4_Signaling_Pathway cluster_regulation PLK4 Regulation cluster_function Centriole Duplication PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation Autophosphorylation Autophosphorylation PLK4_Protein->Autophosphorylation Activates Centriole Centriole PLK4_Protein->Centriole Localizes to SCF_betaTrCP SCF/β-TrCP E3 Ligase SCF_betaTrCP->PLK4_Protein Ubiquitination & Degradation Autophosphorylation->SCF_betaTrCP Recruits New_Centriole New Centriole Centriole->New_Centriole Initiates Duplication Compound_8h Compound 8h (PLK4 Inhibitor) Compound_8h->PLK4_Protein Inhibits

Caption: PLK4 signaling pathway and inhibition.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds at various concentrations Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT cell proliferation assay workflow.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and bind to the kinase ATP-binding pocket.[1] This versatility has led to the development of a multitude of inhibitors targeting a wide array of kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative overview of the efficacy of kinase inhibitors derived from three prominent aminopyrimidine cores: 2-aminopyrimidine, 4-aminopyrimidine (often as a fused pyrazolopyrimidine system), and 2,4-diaminopyrimidine.

Comparative Efficacy of Aminopyrimidine-Based Kinase Inhibitors

The substitution pattern on the pyrimidine ring significantly influences the potency and selectivity of the resulting kinase inhibitors. Below is a comparison of representative inhibitors from each class, targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Lymphocyte-specific kinase (Lck), Focal Adhesion Kinase (FAK), and Aurora Kinases.

Inhibitor (Scaffold)Primary Target(s)IC50 (nM)Selectivity Highlights
2-Aminopyrimidine Derivatives
Compound 30 FLT37.2>1000-fold selective over c-KIT
Compound 16m-(R) JAK2385-fold selective over JAK1, 76-fold selective over JAK3
4-Aminopyrimidine (Pyrazolopyrimidine) Derivatives
PP2 LCK, Fyn3-6Broad activity against Src family kinases
Compound 12a JAK112.610.7-fold selective over JAK2
2,4-Diaminopyrimidine Derivatives
Compound 31a MK219Moderate selectivity against a kinase panel
Compound 32 Sky Kinase70Good kinase selectivity

Signaling Pathways and Experimental Workflows

To understand the context of inhibitor efficacy, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their characterization.

experimental_workflow General Experimental Workflow for Kinase Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays compound_prep Compound Preparation (Serial Dilution in DMSO) kinase_assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) compound_prep->kinase_assay ic50_determination IC50 Determination (Dose-Response Curve) kinase_assay->ic50_determination selectivity_profiling Kinome Selectivity Profiling (Panel of Kinases) ic50_determination->selectivity_profiling cellular_assay Cellular Phosphorylation Assay selectivity_profiling->cellular_assay target_engagement Target Engagement Assay (e.g., NanoBRET) selectivity_profiling->target_engagement proliferation_assay Cell Proliferation Assay cellular_assay->proliferation_assay

Caption: General workflow for in vitro and cell-based evaluation of kinase inhibitors.

EGFR_signaling EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Aminopyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and the point of inhibition.

Lck_signaling Lck Signaling in T-Cells TCR_CD4 TCR/CD4 Lck Lck TCR_CD4->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKCθ IP3_DAG->PKC NFAT NFAT Calcium->NFAT NFkB NF-κB PKC->NFkB Activation T-Cell Activation NFAT->Activation NFkB->Activation Inhibitor Aminopyrimidine Lck Inhibitor Inhibitor->Lck Inhibits

Caption: Lck-mediated T-cell receptor signaling pathway.

FAK_signaling FAK Signaling Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Phosphorylates Crk Crk p130Cas->Crk Recruits Rac Rac Crk->Rac Activates Migration Cell Migration & Proliferation Rac->Migration Inhibitor Aminopyrimidine FAK Inhibitor Inhibitor->FAK Inhibits

Caption: Integrin-mediated FAK signaling pathway.

Aurora_signaling Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activates PLK1 PLK1 PLK1->AuroraA Activates Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CPC Chromosomal Passenger Complex CPC->AuroraB Localizes Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor Aminopyrimidine Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases A and B in mitotic progression.

Experimental Protocols

The determination of inhibitor potency (IC50) is a critical step in drug discovery. Below are generalized protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.

  • Materials:

    • Purified kinase (e.g., GST-CK1δ)

    • Kinase-specific substrate (e.g., α-casein)

    • [γ-³²P]-ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

    • Aminopyrimidine inhibitor stock solution in DMSO

    • Phosphocellulose paper

    • Phosphoric acid wash solution

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the aminopyrimidine inhibitor in DMSO.

    • In a reaction tube, combine the kinase reaction buffer, the purified kinase, and the kinase-specific substrate.

    • Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]-ATP. The final ATP concentration should ideally be at the Kₘ value for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

In Vitro Kinase Inhibition Assay (TR-FRET, e.g., LanthaScreen™)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a phospho-specific antibody to a phosphorylated substrate.

  • Materials:

    • Purified kinase

    • Fluorescein-labeled kinase-specific substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Aminopyrimidine inhibitor stock solution in DMSO

    • TR-FRET dilution buffer

    • Terbium-labeled anti-phospho-substrate antibody

    • Stop solution (e.g., EDTA)

    • 384-well assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the aminopyrimidine inhibitor in DMSO. Further dilute in kinase buffer to a 4x final assay concentration.

    • Add 2.5 µL of the 4x inhibitor dilution or DMSO control to the wells of a 384-well plate.

    • Prepare a 4x kinase solution in kinase buffer and add 2.5 µL to each well.

    • Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.

    • Prepare a 2x solution of the substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Prepare a stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~520 nm for fluorescein and ~495 nm for terbium).

    • Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the inhibition of phosphorylation of a kinase's substrate within a cellular context.

  • Materials:

    • Cell line expressing the target kinase and substrate

    • Cell culture medium and supplements

    • Aminopyrimidine inhibitor

    • Stimulant (if required to activate the signaling pathway, e.g., EGF for EGFR)

    • Lysis buffer

    • Phospho-specific and total protein antibodies for the substrate

    • Detection method (e.g., ELISA, Western blot)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period.

    • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase.

    • Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of the target substrate using an appropriate method such as ELISA or Western blotting with phospho-specific and total protein antibodies.

    • Quantify the signal for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.[3]

References

A Comparative Guide to Assessing the Purity of Synthesized N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized N-(Piperidin-4-yl)pyrimidin-2-amine. For comparative analysis, we contrast its purity profile with a structurally related compound, N-(pyridin-4-yl)pyrimidin-2-amine, which features an aromatic pyridine ring in place of the saturated piperidine moiety. This comparison highlights potential differences in analytical behavior and impurity profiles. The experimental data and detailed protocols provided herein are intended to assist researchers in selecting the most suitable methods for accurate purity determination and impurity profiling in a drug discovery and development context.

Comparative Analysis of Purity Assessment Techniques

The definitive assessment of a synthesized compound's purity necessitates a multi-pronged approach, combining various analytical techniques. The selection of these methods is contingent on the physicochemical properties of the analyte, the anticipated impurities, and the requisite level of precision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of purity determination in pharmaceutical chemistry.

Table 1: Comparison of Key Analytical Methods for Purity Determination

TechniquePrincipleInformation ProvidedTypical Purity Range (%)AdvantagesLimitations
HPLC (UV) Differential partitioning between a mobile and stationary phase.Purity (%), retention time, detection of non-volatile impurities.95.0 - 99.9%High resolution, quantitative accuracy, widely available.Requires a chromophore, may not detect co-eluting impurities.
GC-MS Separation by volatility followed by mass-to-charge ratio detection.Purity (%), identification of volatile impurities, molecular weight confirmation.95.0 - 99.9%High sensitivity, provides structural information on impurities.Compound must be volatile and thermally stable; derivatization may be necessary.
¹H NMR (qNMR) Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities relative to a certified standard.95.0 - 99.9%Non-destructive, provides structural information, highly accurate for quantification (qNMR).Lower sensitivity than chromatographic methods, complex spectra can be challenging to interpret.
LC-MS Combines the separation power of HPLC with the detection capabilities of MS.Molecular weight confirmation of the main peak and impurities, structural elucidation of impurities.N/AHigh sensitivity and selectivity, provides molecular weight information for non-volatile compounds.[1]Ionization suppression effects can impact quantification.

Experimental Data

The following table presents representative purity assessment data for a synthesized batch of this compound in comparison with N-(pyridin-4-yl)pyrimidin-2-amine.

Table 2: Purity Assessment Data for this compound and a Structural Alternative

ParameterThis compoundN-(pyridin-4-yl)pyrimidin-2-amineComments
Appearance Off-white to pale yellow solidWhite to off-white solidVisual inspection.
HPLC (UV, 254 nm) Purity (Area %) 99.1%98.8%The piperidine derivative shows slightly higher purity.
Retention Time (min) 6.88.2The more polar piperidine moiety results in a shorter retention time under reverse-phase conditions.
GC-MS Purity (Area %) 98.9%98.5%Both compounds are amenable to GC-MS analysis.
¹H NMR Purity (%) >99% (by qNMR)>98% (by qNMR)Confirms high purity and corroborates HPLC data.
Major Impurity (by LC-MS) Unreacted 2-chloropyrimidine (m/z 114.0)By-product from self-coupling of 4-aminopyridine (m/z 171.1)Impurity profiles differ based on the starting materials and reaction by-products.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in the mobile phase (50:50 A:B). Filter through a 0.45 µm syringe filter before injection.

  • Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation : A standard GC-MS system.

  • Column : A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program :

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Injector Temperature : 250°C.

  • MSD Transfer Line : 280°C.

  • Ion Source : Electron Ionization (EI) at 70 eV.

  • Sample Preparation : Prepare a 1 mg/mL solution in methanol.

  • Analysis : Identify peaks by comparing their mass spectra with a library (e.g., NIST). Calculate purity based on the relative peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assay
  • Instrumentation : A 400 MHz NMR Spectrometer.

  • Procedure :

    • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of a certified internal standard (e.g., maleic acid).

    • Data Acquisition : Acquire the ¹H NMR spectrum using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation.

    • Data Processing : Process the spectrum with appropriate phasing and baseline correction.

    • Calculation : The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard.

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_verification Final Verification Synthesis Chemical Synthesis Workup Work-up & Crude Isolation Synthesis->Workup Purification Chromatographic Purification Workup->Purification HPLC HPLC-UV Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR ¹H NMR Analysis Purification->NMR LCMS LC-MS Impurity ID Purification->LCMS Data_Review Data Review & Comparison HPLC->Data_Review GCMS->Data_Review NMR->Data_Review LCMS->Data_Review Purity_Report Purity Certificate Generation Data_Review->Purity_Report

Purity Assessment Workflow
Logical Comparison of Analytical Techniques

The diagram below outlines the logical considerations for choosing between the primary analytical techniques for purity assessment.

Technique_Comparison Start Assess Compound Properties Volatile Volatile & Thermally Stable? Start->Volatile Chromophore UV Chromophore Present? Volatile->Chromophore No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV Chromophore->HPLC Yes NMR ¹H NMR for Structural Info & Quantification Chromophore->NMR No/Also Consider GCMS->NMR LCMS LC-MS for Impurity ID HPLC->LCMS Final Comprehensive Purity Profile NMR->Final LCMS->NMR

Analytical Technique Selection Logic

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of aminopyrimidines—a critical class of heterocyclic compounds in pharmaceuticals—is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.

Principle of Analysis

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aminopyrimidines, which are often polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of polar analytes. Detection is typically achieved using ultraviolet (UV) spectroscopy.

GC-MS , on the other hand, is ideal for volatile and thermally stable compounds. The separation occurs in a gaseous mobile phase based on the compound's boiling point and polarity as it passes through a capillary column. Due to the low volatility and polar nature of aminopyrimidines, a derivatization step is often necessary to convert them into more volatile and thermally stable analogs suitable for GC analysis. Mass spectrometry provides highly sensitive detection and structural identification of the separated compounds.

Experimental Workflows

The selection between HPLC and GC-MS for aminopyrimidine purity analysis involves distinct workflows, particularly concerning sample preparation.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow cluster_2 Decision Logic HPLC_Start Sample Weighing HPLC_Dissolve Dissolution in Mobile Phase HPLC_Start->HPLC_Dissolve HPLC_Filter Filtration (0.45 µm) HPLC_Dissolve->HPLC_Filter HPLC_Inject Injection into HPLC-UV HPLC_Filter->HPLC_Inject HPLC_Analyze Data Analysis HPLC_Inject->HPLC_Analyze GC_Start Sample Weighing GC_Dissolve Dissolution in Anhydrous Solvent GC_Start->GC_Dissolve GC_Derivatize Derivatization (e.g., Silylation) GC_Dissolve->GC_Derivatize GC_Inject Injection into GC-MS GC_Derivatize->GC_Inject GC_Analyze Data Analysis GC_Inject->GC_Analyze Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Volatile->HPLC_Start No Volatile->GC_Start Yes Derivatization Derivatization Feasible? Volatile->Derivatization No Derivatization->HPLC_Start No Derivatization->GC_Start Yes

Figure 1: Comparative workflow for HPLC and GC-MS analysis of aminopyrimidines.

Detailed Experimental Protocols

Below are representative experimental protocols for the purity analysis of a model aminopyrimidine, 2-aminopyrimidine, using HPLC and GC-MS.

HPLC Method for 2-Aminopyrimidine Purity Analysis

This method is adapted from validated procedures for the analysis of aminopyridine isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) and Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-aminopyrimidine sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Method for 2-Aminopyrimidine Purity Analysis (with Derivatization)

This protocol is based on established derivatization and analysis methods for polar amines.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Data acquisition and processing software

Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the 2-aminopyrimidine sample into a reaction vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of potential impurities. The following tables summarize the key performance parameters for each method, with data derived from validated procedures for aminopyrimidines and structurally similar compounds.

Table 1: General Comparison of HPLC and GC-MS for Aminopyrimidine Analysis

ParameterHPLC MethodGC-MS Method
Principle Reverse-Phase Liquid Chromatography with UV detectionGas Chromatography with Mass Spectrometry detection
Derivatization Not RequiredRequired (e.g., Silylation, Acylation)
Applicability Ideal for non-volatile, polar, and thermally labile compoundsSuitable for volatile and thermally stable compounds (or those that can be derivatized)
Sample Throughput Generally moderateCan be faster for simple mixtures, but derivatization adds time
Selectivity Good, based on chromatographic separation and UV absorbanceExcellent, due to chromatographic separation and mass fragmentation patterns
Impurity Identification Based on retention time comparison with standardsTentative identification possible through mass spectral library matching

Table 2: Quantitative Performance Data (Representative Values)

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.01 - 0.07 µg/mL~0.001 - 0.05 µg/mL (can be lower depending on the analyte and detector)
Limit of Quantification (LOQ) ~0.05 - 0.2 µg/mL~0.005 - 0.15 µg/mL
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0% (can be higher due to derivatization variability)

Conclusion and Recommendations

Both HPLC and GC-MS are robust and reliable techniques for the purity analysis of aminopyrimidines, each with its own set of advantages and limitations.

HPLC is generally the preferred method for routine quality control of aminopyrimidines due to its direct analysis approach without the need for derivatization. This simplifies sample preparation, reduces potential sources of error, and is well-suited for the analysis of polar and non-volatile aminopyrimidine compounds and their impurities.

GC-MS excels in the identification of unknown volatile and semi-volatile impurities . Its high separation efficiency and the structural information provided by mass spectrometry make it an invaluable tool for impurity profiling and in-depth investigations. However, the requirement for derivatization adds complexity to the analytical workflow and may introduce variability.

The ultimate choice between HPLC and GC-MS should be based on the specific analytical goals. For routine purity assays and quantitation of known impurities, HPLC is often more practical. For comprehensive impurity profiling and the identification of unknown volatile contaminants, the enhanced selectivity and sensitivity of GC-MS are highly advantageous. A thorough validation of the chosen method is crucial to ensure the accuracy and reliability of the analytical data.

A Comparative Guide to the Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine and N-(piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Both N-(Piperidin-4-yl)pyrimidin-2-amine and N-(piperidin-4-yl)pyridin-2-amine are valuable building blocks, incorporating the privileged piperidine motif. This guide provides an objective comparison of their synthesis, supported by established chemical principles and experimental data from analogous reactions, to aid researchers in making informed decisions for their synthetic campaigns.

Executive Summary

The synthesis of this compound and N-(piperidin-4-yl)pyridin-2-amine can be efficiently achieved through common synthetic routes such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method is largely dictated by the inherent reactivity of the pyrimidine and pyridine cores. Due to the electron-deficient nature of the pyrimidine ring, 2-chloropyrimidine is significantly more reactive towards nucleophilic attack than 2-chloropyridine.[1] Consequently, the synthesis of this compound via SNAr is generally more facile, often proceeding under milder conditions and without the need for a metal catalyst. Conversely, the synthesis of N-(piperidin-4-yl)pyridin-2-amine typically requires the more robust palladium-catalyzed Buchwald-Hartwig amination to achieve comparable yields.

Physicochemical Properties

A summary of the key physicochemical properties of the two title compounds is presented below.

PropertyThis compoundN-(piperidin-4-yl)pyridin-2-amine
Molecular Formula C₉H₁₄N₄C₁₀H₁₅N₃
Molecular Weight 178.24 g/mol 177.25 g/mol [2]
Boiling Point (Predicted) 345.3°C at 760 mmHg328°C at 760 mmHg[2]
Density (Predicted) 1.158 g/cm³1.103 g/cm³[2]
Polar Surface Area 54.9 Ų36.95 Ų[2]

Synthesis and Performance Comparison

The primary routes for the synthesis of these compounds involve the coupling of a halosubstituted pyrimidine or pyridine with 4-aminopiperidine (or a protected version thereof).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct method for the formation of the C-N bond. The reactivity of the halo-heterocycle is paramount for the success of this reaction.

ParameterThis compoundN-(piperidin-4-yl)pyridin-2-amine
Starting Materials 2-Chloropyrimidine, 4-Aminopiperidine2-Chloropyridine, 4-Aminopiperidine
Reactivity High. 2-Chloropyrimidine is highly activated towards nucleophilic attack.[1]Low. 2-Chloropyridine is significantly less reactive than 2-chloropyrimidine.[1]
Typical Conditions Can often proceed without a catalyst, sometimes with base catalysis (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMSO, EtOH) at elevated temperatures.Generally requires harsh conditions (high temperature, strong base) and may still result in low yields. Often not the preferred method.
Anticipated Yield Good to excellent.Poor to moderate.
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a more versatile method, particularly for less reactive aryl halides.

ParameterThis compoundN-(piperidin-4-yl)pyridin-2-amine
Starting Materials 2-Chloropyrimidine, 4-Aminopiperidine2-Chloropyridine, 4-Aminopiperidine
Catalyst System Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos), and a strong base (e.g., NaOtBu).[3]
Reaction Conditions Milder conditions compared to the pyridine analogue may be possible due to the higher reactivity of the pyrimidine.Requires carefully selected ligands and often higher temperatures to facilitate the oxidative addition of the C-Cl bond.[3]
Anticipated Yield Good to excellent.Good to excellent with an optimized catalyst system.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the target compounds. Note that the piperidine nitrogen is often protected (e.g., with a Boc group) during the coupling reaction, followed by a deprotection step.

Protocol 1: Synthesis of this compound via SNAr

Step 1: Coupling To a solution of 2-chloropyrimidine (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in a suitable solvent such as DMSO or NMP is added a base like triethylamine (2.0 eq). The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Deprotection The purified Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the hydrochloride salt of the final product.

Protocol 2: Synthesis of N-(piperidin-4-yl)pyridin-2-amine via Buchwald-Hartwig Amination

Step 1: Coupling In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), a palladium precursor such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like Xantphos (0.04 eq) are dissolved in an anhydrous, degassed solvent like toluene or 1,4-dioxane. To this solution are added 2-chloropyridine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Step 2: Deprotection The deprotection of the Boc group is carried out following the same procedure as described in Protocol 1, Step 2.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound have been extensively investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[4][5] The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of kinases like Akt, while the piperidine moiety can be functionalized to enhance potency and selectivity.

Below is a diagram illustrating the general synthetic workflow and the role of these compounds as kinase inhibitors.

G cluster_synthesis Synthetic Pathways cluster_pyrimidine Pyrimidine Route cluster_pyridine Pyridine Route cluster_application Biological Application 2-Chloropyrimidine 2-Chloropyrimidine SNAr SNAr 2-Chloropyrimidine->SNAr 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine->SNAr Boc-N-(Piperidin-4-yl)pyrimidin-2-amine Boc-N-(Piperidin-4-yl)pyrimidin-2-amine SNAr->Boc-N-(Piperidin-4-yl)pyrimidin-2-amine Deprotection_pym Deprotection Boc-N-(Piperidin-4-yl)pyrimidin-2-amine->Deprotection_pym This compound This compound Deprotection_pym->this compound Pyrimidine_Derivative This compound Derivative This compound->Pyrimidine_Derivative Used as scaffold 2-Chloropyridine 2-Chloropyridine Buchwald-Hartwig Buchwald-Hartwig 2-Chloropyridine->Buchwald-Hartwig 4-Amino-1-Boc-piperidine_2 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine_2->Buchwald-Hartwig Boc-N-(piperidin-4-yl)pyridin-2-amine Boc-N-(piperidin-4-yl)pyridin-2-amine Buchwald-Hartwig->Boc-N-(piperidin-4-yl)pyridin-2-amine Deprotection_pyr Deprotection Boc-N-(piperidin-4-yl)pyridin-2-amine->Deprotection_pyr N-(piperidin-4-yl)pyridin-2-amine N-(piperidin-4-yl)pyridin-2-amine Deprotection_pyr->N-(piperidin-4-yl)pyridin-2-amine PI3K PI3K Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation promotes Pyrimidine_Derivative->Akt inhibits

Caption: Synthetic routes and application of this compound derivatives.

Conclusion

Both this compound and N-(piperidin-4-yl)pyridin-2-amine are synthetically accessible and valuable scaffolds in drug discovery. The choice between them may depend on the desired synthetic strategy and the target biological activity. For syntheses where mild, catalyst-free conditions are preferred, the pyrimidine derivative is the more attractive option due to the higher reactivity of the 2-chloropyrimidine precursor in SNAr reactions. However, for projects where the pyridine moiety is essential for biological activity, the Buchwald-Hartwig amination provides a reliable, albeit more complex, synthetic route. The amenability of the this compound scaffold to modifications for targeting kinase pathways, such as PI3K/Akt, highlights its potential in the development of targeted therapies.

References

The Piperidinyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a determinative step in the journey of a drug candidate from concept to clinic. Among the plethora of heterocyclic structures, the piperidinyl-pyrimidine motif has emerged as a particularly advantageous scaffold, offering a unique combination of physicochemical and biological properties. This guide provides a comparative analysis of the piperidinyl-pyrimidine scaffold, supported by experimental data, to illuminate its value for researchers, scientists, and drug development professionals.

The strategic incorporation of a piperidine ring onto a pyrimidine core imparts a favorable balance of lipophilicity and aqueous solubility, crucial for optimizing pharmacokinetic profiles. The saturated, three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Simultaneously, the pyrimidine ring, a key component of nucleobases, offers versatile hydrogen bonding capabilities and can act as a bioisostere for other aromatic systems, often enhancing binding affinity and metabolic stability.

Performance in Oncology: Targeting Key Kinases

The piperidinyl-pyrimidine scaffold has demonstrated significant potential in the development of kinase inhibitors for cancer therapy. By targeting key enzymes in oncogenic signaling pathways, these compounds can effectively halt cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of piperidinyl-pyrimidine derivatives have been investigated as potent inhibitors of EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer. The data below showcases the efficacy of these compounds against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nitro-substituted piperidine-pyrimidine MCF-7 (Breast Cancer)2.74Erlotinib19.51
HepG2 (Liver Cancer)4.92Erlotinib23.61
A549 (Lung Cancer)1.96Erlotinib15.83
Fluorine-substituted piperidine-pyrimidine MCF-7 (Breast Cancer)3.01Erlotinib19.51
HepG2 (Liver Cancer)5.88Erlotinib23.61
A549 (Lung Cancer)2.81Erlotinib15.83

The significantly lower IC50 values of the piperidinyl-pyrimidine compounds compared to Erlotinib, an established EGFR inhibitor, highlight the potential of this scaffold in developing more potent anticancer agents.[1]

EGFR Signaling Pathway and Point of Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Piperidinyl-Pyrimidine Inhibitor Inhibitor->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of piperidinyl-pyrimidine derivatives.

Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. IκB kinase 2 (IKK-2) is a critical enzyme in this pathway, making it an attractive target for anti-inflammatory drugs.

IκB Kinase 2 (IKK-2) Inhibition

A piperidinyl aminopyrimidine derivative has been identified as a potent and selective inhibitor of IKK-2.

CompoundTarget EnzymeIC50 (µM)
Piperidinyl aminopyrimidine (Compound 17) IKK-21.30

This compound demonstrated high selectivity for IKK-2 over other kinases, indicating a favorable safety profile.[2]

NF-κB Signaling Pathway and Point of Inhibition

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammatory Mediators) NFkB->Transcription Translocation Inhibitor Piperidinyl-Pyrimidine Inhibitor Inhibitor->IKK_complex Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of piperidinyl-pyrimidine derivatives.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of an inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., piperidinyl-pyrimidine derivative) in DMSO.

    • Dilute the recombinant target kinase (e.g., EGFR, IKK-2) to the desired concentration in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase enzyme to the wells.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow for inhibitor binding.

    • Start the phosphorylation reaction by adding the substrate and ATP mixture.

    • Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Seed the desired cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at an appropriate density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate to allow viable cells to reduce the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[3]

Conclusion

The piperidinyl-pyrimidine scaffold stands out as a highly versatile and potent platform in drug design. Its inherent structural and physicochemical properties provide a solid foundation for developing novel therapeutics with improved efficacy and pharmacokinetic profiles. The compelling preclinical data in oncology and inflammation underscores the significant potential of this scaffold. Further exploration and optimization of piperidinyl-pyrimidine derivatives are warranted to unlock their full therapeutic promise and to develop next-generation medicines for a range of challenging diseases.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to N-(Piperidin-4-yl)pyrimidin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profiles of N-(Piperidin-4-yl)pyrimidin-2-amine based kinase inhibitors, supported by experimental data and detailed methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region has made it a popular starting point for the development of potent therapeutics. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the critical importance of comprehensive cross-reactivity profiling in the drug discovery process.

This guide provides a comparative analysis of the selectivity of two prominent this compound based inhibitors, CCT128930 and AZD5363 (Capivasertib), both primarily targeting the AKT/PKB signaling pathway. By presenting quantitative data on their on-target potency and off-target interactions, alongside detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of CCT128930 and AZD5363 against their primary targets and a selection of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.

Table 1: Selectivity Profile of CCT128930

Target KinaseIC50 (nM)Fold Selectivity vs. AKT2Primary Target/Off-Target
AKT2 6 1x Primary Target
p70S6K12020xOff-Target
PKA16828xOff-Target
CHK2-[1]-Off-Target
ROCK-II-[1]-Off-Target
A broader screen against 47 kinases showed minimal cross-reactivity for CCT128930[1].

Table 2: Selectivity Profile of AZD5363 (Capivasertib)

Target KinaseIC50 (nM)Fold Selectivity vs. AKT1Primary Target/Off-Target
AKT1 3 1x Primary Target
AKT2 7 ~2.3x Primary Target
AKT3 7 ~2.3x Primary Target
P70S6K6~2xOff-Target
PKA7~2.3xOff-Target
ROCK26020xOff-Target
ROCK1470157xOff-Target
AZD5363 is a potent pan-AKT inhibitor with activity against all three isoforms[2][3].

Experimental Protocols

The determination of inhibitor cross-reactivity is paramount for the development of safe and effective kinase inhibitors. The following are detailed methodologies for key experiments commonly employed to assess the selectivity of compounds like CCT128930 and AZD5363.

In Vitro Kinase Profiling: Radiometric Assay

Radiometric kinase assays are considered a gold standard for quantifying kinase activity and inhibition due to their direct measurement of phosphate transfer.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., CCT128930, AZD5363)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.2 mM EDTA)

  • [γ-33P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-33P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any non-specifically bound radioactivity.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

Competition binding assays provide a direct measure of an inhibitor's ability to bind to the ATP-binding site of a kinase.

Objective: To quantify the binding affinity (Kd) of an inhibitor to a large panel of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligand

  • Test inhibitor

  • Streptavidin-coated magnetic beads

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • Assay Principle: The assay measures the amount of a specific DNA-tagged kinase that binds to an immobilized ligand in the presence of a test inhibitor. The inhibitor competes with the immobilized ligand for binding to the kinase.

  • Assay Setup: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).

  • Competition: The DNA-tagged kinase, the test inhibitor at various concentrations, and the immobilized ligand are combined.

  • Binding and Separation: The mixture is incubated to allow for binding equilibrium. The beads with the bound kinase-ligand complex are then separated from the unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using qPCR.

  • Data Analysis: A decrease in the amount of bound kinase with increasing inhibitor concentration indicates that the inhibitor is competing for the same binding site. The data is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for the kinase. A lower Kd value signifies a stronger binding affinity.

Mandatory Visualizations

The following diagrams illustrate the general workflow for assessing kinase inhibitor cross-reactivity and the signaling pathway targeted by the inhibitors discussed.

G cluster_0 Inhibitor Profiling Workflow Start Start Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Test Compound Hit_Identification Hit Identification (>70% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/Kd Determination) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Analysis Selectivity Analysis (Comparison of Potency) Dose_Response->Selectivity_Analysis End End Selectivity_Analysis->End Selectivity Profile

Caption: A generalized workflow for in vitro kinase inhibitor cross-reactivity profiling.

G cluster_1 Simplified PI3K/AKT Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., GSK3β, mTOR) AKT->Downstream_Effectors phosphorylates Cell_Survival Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Survival Inhibitor This compound Inhibitor Inhibitor->AKT

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention by this compound based inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling N-(Piperidin-4-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(Piperidin-4-yl)pyrimidin-2-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established best practices for handling chemical compounds with undefined toxicological profiles.

Hazard Assessment and Engineering Controls

This compound is classified as causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, a thorough risk assessment is imperative before commencing any work. All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The required PPE varies based on the laboratory activity being performed.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving with nitrile gloves- Respiratory protection (NIOSH/MSHA approved respirator)[4]

Note: Always inspect gloves for any signs of damage before and during use. If gloves become contaminated, they should be changed immediately.[1]

Experimental Protocols: Step-by-Step Handling and Disposal

A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 emergency1 Eye Contact: Rinse with water for 15 mins handle3->emergency1 emergency2 Skin Contact: Wash with soap and water handle3->emergency2 emergency3 Inhalation: Move to fresh air handle3->emergency3 emergency4 Ingestion: Seek immediate medical attention handle3->emergency4 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as specified in the table for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

  • After weighing, carefully seal the container.

  • Clean the weighing area and tools thoroughly.

Protocol for Solution Preparation:

  • Ensure all work is conducted within a chemical fume hood.

  • Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • If sonication is required, ensure the container is sealed to prevent aerosol generation.

Disposal Plan: All waste materials, including empty containers, contaminated gloves, and disposable lab coats, should be considered hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not discharge into the environment.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

In Case of a Spill:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[3][6] Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Prevent spilled material from entering drains or waterways.[1][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.